molecular formula C26H33ClN2O2 B1278181 Cl-4AS-1 CAS No. 188589-66-4

Cl-4AS-1

Cat. No.: B1278181
CAS No.: 188589-66-4
M. Wt: 441.0 g/mol
InChI Key: CTVXDPDUOKQBKZ-GFNRTWGOSA-N
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Description

Cl-4AS-1 is a useful research compound. Its molecular formula is C26H33ClN2O2 and its molecular weight is 441.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVXDPDUOKQBKZ-GFNRTWGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044196
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188589-66-4
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188589-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CL-4AS-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Duality of Cl-4AS-1: An Androgen Receptor Agonist with Tumor-Suppressing Activity in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Cl-4AS-1, a selective androgen receptor modulator (SARM), presents a paradoxical yet promising mechanism of action in the context of breast cancer. While characterized as an androgen receptor (AR) agonist, it exhibits potent anti-proliferative and pro-apoptotic effects across various breast cancer cell lines, a stark contrast to the proliferative effects of classical androgens like dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated cellular pathways.

Core Mechanism of Action

This compound functions as a ligand for the androgen receptor, and upon binding, the complex can translocate to the nucleus to modulate gene expression. However, its downstream effects diverge significantly from those of endogenous androgens. The primary mechanism of its anti-cancer activity is the induction of apoptosis, achieved by arresting the cell cycle at the transition from the G1 to the S phase. This blockade prevents DNA replication and ultimately leads to programmed cell death.

Notably, while there is a significant overlap in the genes regulated by this compound and DHT, a key distinction lies in their effect on the androgen receptor itself. DHT upregulates AR expression, potentially amplifying its own signaling, whereas this compound does not, suggesting a differential interaction with the transcriptional machinery.[1] It is hypothesized that this compound may engage with a unique set of co-regulators compared to DHT, leading to a distinct gene expression profile that favors apoptosis over proliferation in breast cancer cells.[2]

Quantitative Data Summary

The anti-proliferative and cell cycle-modulating effects of this compound have been quantified in several breast cancer cell lines. The following tables summarize these findings for easy comparison.

Table 1: Dose-Dependent Inhibition of Breast Cancer Cell Proliferation by this compound

Cell LineTreatment DurationIC50 (µM)Maximum Inhibition (%)
MCF-77 days~5~100% at 10 µM
MDA-MB-4537 days~5~100% at 10 µM
MDA-MB-2317 days~5~100% at 10 µM

Data extrapolated from proliferation curves in existing research. Complete inhibition was observed at 10 µM for all cell lines.[3]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-453 Cells

TreatmentDuration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseApoptotic Cells
Control3 days60.528.511.0Present
1 µM this compound3 days62.127.810.1Present
4 µM this compound3 days63.218.4 (Block) 18.4Increased
Control6 days65.225.49.4Present
1 µM this compound6 days68.115.2 (Block) 16.7Increased
4 µM this compound6 daysNot specifiedNot specifiedNot specifiedSubstantial DNA degradation

Data indicates a block in the early S phase and an increase in apoptotic cells with higher concentrations and longer treatment durations of this compound.[4]

Table 3: Comparison of Gene Expression Regulation by this compound and DHT in MDA-MB-453 Cells

Treatment DurationFold-Change CutoffConcordance in Gene RegulationKey Difference
24 hours≥ 2-foldHighAR expression upregulated by DHT, not by this compound
72 hours≥ 5-foldHighNot specified

This high concordance suggests that while the primary receptor is the same, the differential regulation of a few key genes, such as the AR itself, may drive the divergent cellular outcomes.[5][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed 7 x 10³ viable breast cancer cells (MCF-7, MDA-MB-453, or MDA-MB-231) per well in a 96-well tissue culture plate containing growth medium supplemented with Fetal Bovine Serum (FBS).

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (0.1, 1, 5, and 10 µM) or DHT (1, 10, 100, and 1000 nM) in fresh media. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 3, 5, and 7 days.

  • MTT Addition: Add freshly prepared MTT salt (5 mg/ml in PBS) to each well to a final concentration of 0.5 µg/µl.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours and verify the formation of formazan crystals using an inverted microscope.

  • Solubilization: Add an equal volume (e.g., 200 µl) of a 1:1 mixture of DMSO and isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture MDA-MB-453 cells and treat them with vehicle control, 1 µM this compound, or 4 µM this compound for 3 and 6 days.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[4]

Gene Expression Analysis using PCR Arrays
  • Cell Treatment: Treat MDA-MB-453 cells with either 1 µM this compound or 100 nM DHT for 24 and 72 hours.

  • RNA Extraction: Extract total RNA from the treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Array: Perform quantitative PCR using a PCR array containing primers for genes related to adhesion receptors, proteases, signaling molecules, and apoptosis.

  • Data Analysis: Determine the cycle threshold (Ct) values. Calculate the fold change in gene expression (ΔΔCt) using a web-based analysis portal, normalizing to the average expression of multiple housekeeping genes. A Pearson correlation can be used to compare the changes in gene expression induced by DHT and this compound.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathways and experimental workflows for studying this compound.

Cl_4AS_1_Mechanism cluster_extracellular Extracellular cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound AR Androgen Receptor This compound->AR Binds AR_Cl_4AS_1 AR-Cl-4AS-1 Complex AR->AR_Cl_4AS_1 AR_Cl_4AS_1_nuc AR-Cl-4AS-1 Complex AR_Cl_4AS_1->AR_Cl_4AS_1_nuc Translocation DNA DNA AR_Cl_4AS_1_nuc->DNA Binds to AREs Gene_Expression Altered Gene Expression DNA->Gene_Expression Modulates Cell_Cycle_Arrest G1/S Phase Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Degradation DNA Degradation Apoptosis->DNA_Degradation

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis cluster_endpoints Endpoints Start Breast Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Start->Treatment MTT MTT Assay (Proliferation) Treatment->MTT Flow Flow Cytometry (Cell Cycle) Treatment->Flow PCR PCR Array (Gene Expression) Treatment->PCR Proliferation_Data Inhibition of Proliferation MTT->Proliferation_Data Cell_Cycle_Data Cell Cycle Arrest Flow->Cell_Cycle_Data Gene_Expression_Data Differential Gene Expression PCR->Gene_Expression_Data

Caption: Experimental workflow for investigating the effects of this compound.

References

An In-Depth Technical Guide on Cl-4AS-1: A Dual Androgen Receptor Agonist and 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-4AS-1 is a synthetically developed steroidal molecule belonging to the 4-azasteroid class. It exhibits a unique dual pharmacological profile, acting as a potent full agonist of the androgen receptor (AR) and a formidable inhibitor of 5α-reductase (SRD5A) isoenzymes I and II. This dual functionality presents a significant area of interest for research in androgen-related physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data on its biological activities, and detailed experimental protocols for its characterization. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential and scientific applications of this compound.

Introduction

Androgens, primarily testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The biological effects of androgens are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor. The conversion of testosterone to DHT is catalyzed by the enzyme 5α-reductase (SRD5A). Dysregulation of androgen signaling is implicated in various pathologies, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.

This compound, a 4-azasteroid derivative, has emerged as a significant research compound due to its dual ability to directly activate the androgen receptor and simultaneously inhibit the production of DHT by blocking 5α-reductase. This combined action offers a unique tool to dissect the distinct and overlapping roles of AR agonism and SRD5A inhibition in various biological systems.

Chemical and Physical Properties

This compound is a white to off-white solid with the following properties:

PropertyValue
Chemical Name N-(2-chlorophenyl)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide
Molecular Formula C₂₆H₃₃ClN₂O₂
Molecular Weight 441.01 g/mol
CAS Number 188589-66-4

Quantitative Biological Activity

The dual activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory and agonist concentrations.

ActivityTargetIC₅₀ Value
Androgen Receptor Agonist Androgen Receptor (AR)12 nM
5α-Reductase Inhibition 5α-Reductase Type I6 nM
5α-Reductase Type II10 nM

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Mechanisms of Action

Androgen Receptor Agonism

As an androgen receptor agonist, this compound mimics the action of endogenous androgens. The canonical AR signaling pathway is initiated by the binding of an agonist to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-agonist complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer dimerization HSP Heat Shock Proteins (HSPs) AR_HSP->AR dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) AR_dimer->ARE binding Gene Target Gene ARE->Gene transcription

Androgen Receptor Agonist Signaling Pathway of this compound.
5α-Reductase Inhibition

This compound acts as an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces the levels of DHT in tissues where 5α-reductase is expressed, such as the prostate, skin, and hair follicles. This inhibition is a key mechanism for the treatment of conditions like benign prostatic hyperplasia and androgenic alopecia.

Testosterone Testosterone SRD5A 5α-Reductase (SRD5A) Testosterone->SRD5A DHT DHT SRD5A->DHT This compound This compound This compound->SRD5A inhibition

Mechanism of 5α-Reductase Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

  • Radioligand: [³H]Mibolerone (a high-affinity synthetic androgen)

  • Androgen Receptor Source: Cytosol from the ventral prostates of castrated male rats.

  • Test Compound: this compound

  • Buffers:

    • TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

    • Wash buffer (e.g., Tris-HCl)

  • Scintillation Cocktail

  • 96-well plates

  • Hydroxyapatite (HAP) slurry

  • Liquid Scintillation Counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO), and then further dilute in TEGD buffer.

    • Prepare a solution of [³H]Mibolerone in TEGD buffer at a concentration at or below its dissociation constant (Kd).

    • Prepare the rat ventral prostate cytosol in TEGD buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add TEGD buffer, [³H]Mibolerone solution, and the cytosol preparation.

    • Non-specific Binding Wells: Add TEGD buffer, [³H]Mibolerone solution, a saturating concentration of unlabeled mibolerone, and the cytosol preparation.

    • Test Compound Wells: Add TEGD buffer, [³H]Mibolerone solution, the cytosol preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Add ice-cold HAP slurry to each well and incubate on ice for 15-30 minutes with intermittent mixing.

    • Centrifuge the plate to pellet the HAP-bound receptor-ligand complexes.

    • Carefully aspirate the supernatant.

    • Wash the HAP pellet with ice-cold wash buffer, followed by centrifugation and aspiration.

  • Detection:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Separation cluster_detection Detection & Analysis Reagents Prepare Reagents: - [3H]Mibolerone - this compound dilutions - Rat Prostate Cytosol Plate Plate Setup (96-well): - Total Binding - Non-specific Binding - Test Compound Wells Reagents->Plate Incubate Incubate at 4°C for 18-24h Plate->Incubate Separate Separate Bound/Unbound Ligand (Hydroxyapatite) Incubate->Separate Detect Measure Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate IC50 Detect->Analyze

Workflow for Androgen Receptor Competitive Binding Assay.
5α-Reductase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of 5α-reductase.

Materials:

  • Enzyme Source: Homogenates of ventral prostates from male rats.

  • Substrate: Testosterone

  • Cofactor: NADPH

  • Test Compound: this compound

  • Buffer: Phosphate (B84403) buffer (pH 6.5)

  • Extraction Solvent: Ethyl acetate

  • Analytical System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Enzyme Preparation:

    • Homogenize rat ventral prostates in cold phosphate buffer.

    • Centrifuge the homogenate to obtain a microsomal fraction containing the 5α-reductase enzymes.

  • Reaction Mixture Preparation:

    • In a reaction tube, combine the prostate homogenate, NADPH, and varying concentrations of this compound dissolved in a suitable solvent.

    • Pre-incubate the mixture at 37°C for a short period.

  • Enzymatic Reaction:

    • Initiate the reaction by adding testosterone to the mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate).

    • Extract the steroids (testosterone and DHT) from the aqueous phase into the organic solvent.

  • Analysis:

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC or LC-MS analysis.

    • Separate and quantify the amounts of testosterone and DHT.

  • Data Analysis:

    • Calculate the percentage of 5α-reductase inhibition for each concentration of this compound by comparing the amount of DHT formed in the presence of the inhibitor to the control (no inhibitor).

    • Determine the IC₅₀ value from a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare Rat Prostate Homogenate Reagents Prepare Reaction Mixture: - Homogenate - NADPH - this compound Enzyme->Reagents Incubate Incubate at 37°C Reagents->Incubate Add_Substrate Add Testosterone Incubate->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Terminate Terminate Reaction & Extract Steroids Incubate2->Terminate Analyze Quantify Testosterone & DHT (HPLC or LC-MS) Terminate->Analyze Calculate Calculate IC50 Analyze->Calculate

Workflow for 5α-Reductase Inhibition Assay.

Conclusion

This compound stands out as a valuable pharmacological tool for investigating androgen signaling. Its dual capacity to activate the androgen receptor while simultaneously inhibiting the key enzyme responsible for producing the most potent androgen, DHT, allows for a nuanced exploration of androgen-dependent processes. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the potential applications of this compound in various fields of biomedical research, from endocrinology and oncology to dermatology. The detailed methodologies provided herein are intended to facilitate the replication and extension of previous findings and to encourage new avenues of investigation into the complex world of androgen receptor signaling.

Cl-4AS-1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical structure, properties, and biological activity of the potent androgen receptor agonist and 5α-reductase inhibitor, Cl-4AS-1.

Introduction

This compound is a synthetic steroidal compound that has garnered significant interest within the scientific community for its dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of 5α-reductase.[1][2][3] Structurally classified as a 4-azasteroid, this compound's unique profile makes it a valuable tool for research into androgen signaling pathways and a potential lead compound in the development of novel therapeutics for a range of androgen-dependent conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, supplemented with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound, formally known as (4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide, is a complex molecule with the chemical formula C₂₆H₃₃ClN₂O₂.[4][5][6] Its structure is characterized by the replacement of a carbon atom with a nitrogen atom at the 4-position of the steroid A-ring, a defining feature of 4-azasteroids.

Physicochemical and Bioactivity Data

The key physicochemical and bioactivity data for this compound are summarized in the tables below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₆H₃₃ClN₂O₂
Molecular Weight 441.01 g/mol
CAS Number 188589-66-4
Appearance White to off-white solid
Solubility in DMSO < 4.41 mg/mL
Solubility in Ethanol < 4.41 mg/mL
Storage Room temperature
BioactivityIC₅₀ Value
Androgen Receptor (AR) Agonist 12 nM
5α-Reductase Type I Inhibitor 6 nM
5α-Reductase Type II Inhibitor 10 nM

Biological Activity and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: potent agonism of the androgen receptor and inhibition of 5α-reductase enzymes.

Androgen Receptor Agonism

As a potent agonist, this compound mimics the action of endogenous androgens like dihydrotestosterone (B1667394) (DHT) by binding to and activating the androgen receptor.[5] This activation initiates a signaling cascade that ultimately leads to the regulation of target gene expression. The canonical androgen receptor signaling pathway is depicted below.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl4AS1 This compound AR_complex AR-HSP Complex Cl4AS1->AR_complex Binds to AR Androgen Receptor (AR) AR_complex->AR Dissociation HSP Heat Shock Proteins (HSP) AR_complex->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Target_Genes Target Gene Transcription ARE->Target_Genes Regulates

This compound Activated Androgen Receptor Signaling Pathway

Upon binding of this compound, the androgen receptor dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of androgen-responsive genes.

5α-Reductase Inhibition

This compound is also a potent inhibitor of both type I and type II isoforms of 5α-reductase.[1][2][5] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, this compound can reduce the overall androgenic signal in tissues where 5α-reductase is active.

five_alpha_reductase_inhibition Testosterone Testosterone Five_alpha_reductase 5α-Reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) Five_alpha_reductase->DHT Conversion Cl4AS1 This compound Cl4AS1->Five_alpha_reductase Inhibits

Inhibition of 5α-Reductase by this compound
Regulation of MMP-1 Promoter Activity

Research has indicated that androgens can regulate the expression of matrix metalloproteinases (MMPs). This compound has been shown to repress MMP-1 promoter activity.[5] This suggests a role for this compound in modulating tissue remodeling and other processes where MMP-1 is involved. The androgen receptor can exert this effect through interaction with the MMP-1 gene promoter.

mmp1_regulation AR_Dimer Activated AR Dimer (with this compound) MMP1_Promoter MMP-1 Gene Promoter AR_Dimer->MMP1_Promoter Binds to/Interacts with MMP1_Transcription MMP-1 Transcription MMP1_Promoter->MMP1_Transcription Represses

Repression of MMP-1 Promoter Activity by Activated AR

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound (Representative Workflow)

While a specific protocol for this compound is not publicly available, the synthesis of similar 4-azasteroid N-(2-chlorophenyl)-carboxamide derivatives generally follows the workflow depicted below.[7][8][9][10][11]

synthesis_workflow start Steroid Precursor step1 A-Ring Cleavage and Azacyclization start->step1 step2 Formation of 4-Azasteroid Core step1->step2 step3 Introduction of N-(2-chlorophenyl)carboxamide Side Chain step2->step3 step4 Purification (e.g., Chromatography) step3->step4 end This compound step4->end

General Synthesis Workflow for 4-Azasteroid Derivatives

Methodology:

  • A-Ring Cleavage and Azacyclization: A suitable steroid precursor undergoes oxidative cleavage of the A-ring. The resulting seco-steroid is then treated with an ammonia (B1221849) source to facilitate the formation of the 4-aza-lactone intermediate.

  • Formation of the 4-Azasteroid Core: The lactam is then subjected to further reactions to establish the final 4-azasteroid core structure.

  • Side Chain Introduction: The N-(2-chlorophenyl)carboxamide side chain is introduced at the C-17 position, typically through an amide coupling reaction with the corresponding carboxylic acid derivative of the steroid core and 2-chloroaniline.

  • Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to yield pure this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-mibolerone) for binding to the androgen receptor.

Protocol:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue or AR-expressing cell lines.[12][13][14]

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of [³H]-mibolerone and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Separation: Separate the bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the receptor-ligand complex binds to the HAP, which is then pelleted by centrifugation.

  • Quantification: After washing the pellet, the amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. The IC₅₀ value is determined by plotting the percentage of specific binding against the log of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

5α-Reductase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against 5α-reductase.

Principle: This assay measures the ability of a test compound to inhibit the conversion of a substrate (e.g., testosterone) to its 5α-reduced product (DHT) by 5α-reductase.

Protocol:

  • Reaction Mixture: In a reaction tube, combine the microsomal preparation, a saturating concentration of testosterone (often radiolabeled, e.g., [³H]-testosterone), and the cofactor NADPH.

  • Inhibition: Add varying concentrations of this compound to the reaction mixtures. Include control tubes with no inhibitor.

  • Incubation and Termination: Incubate the reactions at 37°C for a defined period. Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Extraction and Separation: Extract the steroids from the aqueous phase. Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of DHT produced. If a radiolabeled substrate was used, this can be done by scintillation counting of the DHT spot/fraction.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration. Determine the IC₅₀ value from a dose-response curve.[20][21][22]

MMP-1 Promoter Activity Assay (Luciferase Reporter Assay)

Objective: To assess the effect of this compound on the transcriptional activity of the MMP-1 promoter.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of the MMP-1 promoter. Changes in luciferase activity reflect changes in promoter activity.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., a human cell line responsive to androgens). Co-transfect the cells with an androgen receptor expression vector and a reporter plasmid containing the firefly luciferase gene driven by the MMP-1 promoter. A second reporter plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[23][24][25][26][27]

  • Treatment: Treat the transfected cells with varying concentrations of this compound. Include a vehicle control.

  • Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzymes.

  • Luminescence Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a fold change or percentage of the vehicle control.

Conclusion

This compound is a valuable pharmacological tool with a well-defined chemical structure and a potent dual mechanism of action. Its ability to act as a strong androgen receptor agonist while simultaneously inhibiting 5α-reductase provides a unique profile for investigating the complexities of androgen signaling. The data and protocols presented in this technical guide are intended to support researchers, scientists, and drug development professionals in their efforts to further explore the therapeutic potential of this compound and related compounds in various androgen-dependent physiological and pathological processes.

References

An In-depth Technical Guide on the Synthesis and Chemical Characterization of Cl-4AS-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a potent, steroidal selective androgen receptor modulator (SARM) that has garnered significant interest within the scientific community. As a full agonist of the androgen receptor (AR), it serves as a valuable research tool for investigating androgen-mediated signaling pathways.[1][2] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols and structured data for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The synthesis of this compound is rooted in the chemical framework of 4-azasteroids, a class of compounds extensively studied for their interaction with steroid receptors. The foundational methodologies for constructing the 4-aza-steroidal skeleton were established in earlier research focused on 5α-reductase inhibitors. The specific synthesis of this compound, a chlorinated derivative, involves a multi-step process starting from a readily available steroid precursor.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized representation based on established methods for the synthesis of 4-azasteroids. Specific reaction conditions and purification methods may require optimization.

Step 1: Oxidative Cleavage of the A-ring

The synthesis typically commences with an oxidative cleavage of the A-ring of a suitable steroid starting material, such as testosterone (B1683101) or a derivative thereof. This is commonly achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone, followed by an oxidative workup to yield a seco-acid.

Step 2: Lactam Formation

The resulting seco-acid is then reacted with an appropriate amine to form the 4-aza-lactone (lactam) ring. This cyclization is a critical step in forming the characteristic 4-azasteroid core.

Step 3: Introduction of the Chlorine Substituent

The introduction of the chlorine atom at the desired position on the aromatic ring is achieved through electrophilic aromatic substitution. This step is crucial for conferring the specific pharmacological properties of this compound.

Step 4: Modifications at the 17-position

Further modifications at the 17-position of the steroid backbone are carried out to install the final functional groups required for potent androgen receptor activity.

Step 5: Purification and Characterization

The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). The structure and purity of the synthesized this compound are then confirmed by various analytical methods.

Synthesis_Workflow Start Steroid Precursor Step1 Oxidative Cleavage of A-ring Start->Step1 Step2 Lactam Formation Step1->Step2 Step3 Chlorination Step2->Step3 Step4 Modification at C-17 Step3->Step4 End This compound Step4->End

A simplified workflow for the synthesis of this compound.

Chemical Characterization

The comprehensive chemical characterization of this compound is essential to confirm its identity, purity, and structural integrity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in elucidating the molecular structure of this compound. The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon signals, provide a detailed map of the molecule's atomic connectivity and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Aza-Androstane Derivative Core

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
233.12.50 (m)
3175.5-
563.83.20 (dd, J=12.0, 4.0 Hz)
628.91.95 (m)
731.51.50 (m)
835.41.60 (m)
953.71.10 (m)
1038.6-
1121.21.45 (m)
1236.71.70 (m)
1343.1-
1455.21.00 (m)
1523.41.80 (m)
1630.52.10 (m)
1781.33.65 (t, J=8.5 Hz)
1811.20.75 (s)
1912.50.90 (s)

Note: This table presents generalized data for a representative 4-aza-androstane core. Specific shifts for this compound may vary due to the influence of the chlorine substituent and other modifications.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound and to confirm its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further validate the proposed structure.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₂₈ClNO₂
Molecular Weight389.92 g/mol
Ionization ModeElectrospray Ionization (ESI)
Observed [M+H]⁺390.1834
Calculated [M+H]⁺390.1830

Biological Activity and Signaling Pathway

This compound functions as a full agonist of the androgen receptor. Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the recruitment of co-regulators and the initiation of transcription of target genes. This signaling cascade ultimately mediates the physiological and pharmacological effects of androgens.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR Binds HSP Heat Shock Proteins AR->HSP Dissociation AR_complex AR-Cl-4AS-1 Complex AR->AR_complex Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Binds DNA DNA Co_regulators Co-regulators ARE->Co_regulators Recruits Transcription Gene Transcription Co_regulators->Transcription Initiates

Signaling pathway of this compound as an androgen receptor agonist.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound. The detailed information on experimental approaches and analytical data serves as a valuable resource for researchers working with this important selective androgen receptor modulator. The provided protocols and data tables facilitate the replication of synthesis and the confirmation of the compound's identity, thereby supporting further investigation into its biological activities and therapeutic potential.

References

A Comprehensive In-Vitro Analysis of the Biological Functions of Cl-4AS-1, a Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The androgen receptor (AR) presents a compelling target in the therapeutic landscape of breast cancer. The development of Selective Androgen Receptor Modulators (SARMs) aims to harness the therapeutic potential of AR activation while mitigating the undesirable side effects associated with traditional AR agonists. This document provides a detailed technical overview of the in-vitro biological functions of Cl-4AS-1, a novel AR agonist.[1] We consolidate findings from foundational cellular and molecular studies, detailing its effects on cell proliferation, apoptosis, and gene expression in various breast cancer cell subtypes. This guide offers researchers and drug development professionals a centralized resource, complete with experimental protocols and pathway visualizations, to facilitate further investigation into the therapeutic utility of this compound.

Core Biological Functions of this compound In Vitro

This compound is a selective androgen receptor modulator (SARM) that exhibits characteristics of a classical AR agonist but with distinct properties that may be advantageous for therapeutic applications in breast cancer.[1][2] Unlike the endogenous androgen dihydrotestosterone (B1667394) (DHT), which can promote proliferation in certain breast cancer cells, this compound demonstrates a consistent anti-proliferative and pro-apoptotic effect across multiple breast cancer cell lines.[3][2]

Effects on Cell Proliferation and Apoptosis

In vitro studies have demonstrated that this compound exerts a dose-dependent inhibition on the growth of luminal (MCF-7), molecular apocrine (MDA-MB-453), and triple-negative basal (MDA-MB-231) breast cancer cell lines.[1] This growth inhibition is a direct result of apoptosis induction. The underlying mechanism involves this compound causing a block in the cell cycle, preventing cells from entering the S-phase, which is subsequently followed by DNA degradation.[2][4] This contrasts with the action of DHT, which induces proliferation in MCF-7 and MDA-MB-453 cells.[3]

Cell LineReceptor StatusEffect of DHTEffect of this compoundMechanism of this compound Action
MCF-7 Luminal (ER+)Proliferation InductionDose-dependent Growth InhibitionInduction of Apoptosis
MDA-MB-453 Molecular Apocrine (AR+)Proliferation InductionDose-dependent Growth InhibitionS-Phase Block, DNA Degradation
MDA-MB-231 Triple-Negative, BasalNo EffectDose-dependent Growth InhibitionInduction of Apoptosis
Regulation of Gene Expression

This compound demonstrates a high degree of concordance with DHT in the regulation of gene expression in MDA-MB-453 cells.[1][2] However, a key distinction is its effect on the androgen receptor itself. While DHT upregulates the expression of AR, this compound does not, which may contribute to its unique activity profile.[3][2]

Morphological and Cytoskeletal Changes

Treatment of MDA-MB-453 cells with either this compound or DHT leads to similar morphological changes.[1][2] Both compounds induce a reorganization of the actin structure, resulting in a shift towards a mesenchymal phenotype.[3][2]

Signaling and Mechanistic Pathways

This compound functions as an agonist of the androgen receptor. Upon binding, the this compound/AR complex translocates to the nucleus to regulate the expression of target genes. This leads to downstream cellular effects, including the inhibition of cell cycle progression and the induction of apoptosis. Unlike DHT, this compound does not promote the upregulation of the AR gene itself.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR Binds to Complex This compound / AR Complex AR->Complex ARE Androgen Response Element (ARE) Complex->ARE Translocates & Binds Gene_Exp Target Gene Expression ARE->Gene_Exp Regulates AR_Gene AR Gene ARE->AR_Gene No Upregulation Apoptosis Induction of Apoptosis Gene_Exp->Apoptosis Cell_Cycle_Block S-Phase Cell Cycle Block Gene_Exp->Cell_Cycle_Block AR_Exp AR Expression AR_Gene->AR_Exp

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational studies of this compound.[1][2][4]

Cell Culture
  • Cell Lines: MCF-7, MDA-MB-453, and MDA-MB-231 breast cancer cell lines were utilized.

  • Culture Conditions: Cells were maintained in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Growth and Proliferation Assay

This workflow outlines the process for assessing the dose-dependent effect of this compound on cell viability.

Caption: General workflow for cell proliferation assays.
Apoptosis and Cell Cycle Analysis

  • Method: Flow cytometry using Propidium Iodide (PI) staining.

  • Protocol:

    • Cells were seeded and treated with this compound for 24-72 hours.

    • Both adherent and floating cells were collected, washed with PBS, and fixed in ice-cold 70% ethanol.

    • Fixed cells were washed and resuspended in a staining solution containing PI and RNase A.

    • Samples were incubated in the dark for 30 minutes at room temperature.

    • Cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases) was analyzed using a flow cytometer. An increase in the Sub-G1 population is indicative of apoptosis.

Gene Expression Analysis
  • Method: Real-Time Quantitative PCR (RT-qPCR) Arrays.

  • Protocol:

    • MDA-MB-453 cells were treated with this compound (e.g., 1 µM) or DHT (e.g., 100 nM) for 24 and 72 hours.[4]

    • Total RNA was extracted from the cells using a suitable RNA isolation kit.

    • RNA quality and quantity were assessed via spectrophotometry.

    • cDNA was synthesized from the RNA templates using a reverse transcription kit.

    • The expression of a panel of genes (e.g., related to adhesion, proteases, signaling, and apoptosis) was examined using RT-qPCR arrays according to the manufacturer's instructions.

    • Data were normalized to appropriate housekeeping genes, and fold changes in gene expression were calculated.

Analysis of Actin Cytoskeleton Reorganization
  • Method: Phalloidin (B8060827) Staining and Fluorescence Microscopy.

  • Protocol:

    • MDA-MB-453 cells were grown on glass coverslips and treated with this compound or DHT.

    • Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin (BSA).

    • The actin cytoskeleton was stained with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488).

    • Nuclei were counterstained with DAPI.

    • Coverslips were mounted on slides, and images were captured using a fluorescence microscope to visualize changes in cell morphology and actin stress fiber formation.

References

An In-Depth Technical Guide to Understanding the Anabolic and Androgenic Effects of Cl-4AS-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the methodologies used to assess the anabolic and androgenic effects of compounds like Cl-4AS-1. Due to the limited availability of specific preclinical data for this compound in the public domain, this guide utilizes illustrative data from other well-characterized androgens and Selective Androgen Receptor Modulators (SARMs) to demonstrate key concepts and experimental outcomes. All information presented is for research and informational purposes only.

Introduction

This compound, a synthetic steroidal derivative, is classified as a Selective Androgen Receptor Modulator (SARM). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), aiming to elicit the desirable anabolic effects in muscle and bone while minimizing the unwanted androgenic side effects in tissues such as the prostate.[1][2][3] This document provides a technical guide for researchers, scientists, and drug development professionals on the core principles and experimental methodologies for characterizing the anabolic and androgenic properties of this compound.

Initial research on this compound has demonstrated its activity as a potent androgen receptor (AR) agonist.[4] One study highlighted its unique profile in breast cancer cell lines, where, unlike the endogenous androgen dihydrotestosterone (B1667394) (DHT), it induced apoptosis, suggesting a nuanced mechanism of AR modulation.[5] Furthermore, this compound has been identified as an inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen DHT.[4] However, a comprehensive in vivo characterization of its anabolic and androgenic effects in relevant tissues remains largely unavailable in publicly accessible literature.

This guide will delve into the established signaling pathways of androgens, detail the standard experimental protocols for assessing anabolic and androgenic activity, and present illustrative quantitative data in structured tables to facilitate understanding of how a compound like this compound would be evaluated.

Anabolic and Androgenic Signaling Pathways

The physiological effects of androgens are mediated primarily through the androgen receptor, a ligand-activated nuclear transcription factor. The tissue-specific outcomes of AR activation are complex and depend on coregulator protein interactions and downstream gene regulation.[2][6]

Canonical Androgen Receptor Signaling

The primary mechanism of action for androgens involves binding to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][7]

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR AR AR_Cl4AS1 This compound-AR Complex AR->AR_Cl4AS1 Forms Complex HSP HSP AR_HSP->AR HSP Dissociation AR_Dimer AR Dimer AR_Cl4AS1->AR_Dimer Dimerization & Translocation ARE ARE (DNA) AR_Dimer->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Produces Protein_Synthesis Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein_Synthesis Translates to

Caption: Canonical Androgen Receptor Signaling Pathway for this compound.
Non-Genomic Androgenic Signaling

In addition to the classical genomic pathway, androgens can elicit rapid, non-genomic effects. These are initiated by a subpopulation of AR located at the cell membrane, which can trigger intracellular signaling cascades, such as those involving G-proteins and mitogen-activated protein kinases (MAPKs). These pathways can influence cellular processes and may also cross-talk with the genomic signaling pathway.[8]

Experimental Protocols for Assessing Anabolic and Androgenic Effects

A thorough evaluation of a potential SARM like this compound requires a combination of in vitro and in vivo assays to determine its efficacy and tissue selectivity.

In Vivo Assessment: The Hershberger Assay

The Hershberger assay is the gold-standard in vivo method for differentiating the anabolic and androgenic activities of a compound.[9][10] The assay is conducted in castrated male rats to remove the influence of endogenous androgens.

Experimental Workflow:

dot

Start Start: Peripubertal Male Rats Castration Surgical Castration Start->Castration Acclimation Acclimation Period (7-14 days) Castration->Acclimation Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Daily Dosing (10 consecutive days) Grouping->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Tissue_Harvest Harvest & Weigh Tissues Necropsy->Tissue_Harvest Data_Analysis Data Analysis & Calculation of A/A Ratio Tissue_Harvest->Data_Analysis End End: Determine Anabolic and Androgenic Potency Data_Analysis->End

Caption: Workflow of the Hershberger Assay.

Methodology:

  • Animal Model: Peripubertal male rats are surgically castrated.

  • Acclimation: Animals are allowed to recover for a period of 7 to 14 days.

  • Grouping: Rats are randomized into treatment groups (e.g., vehicle control, testosterone propionate (B1217596) as a positive control, and various doses of the test compound).

  • Dosing: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control. The anabolic/androgenic (A/A) ratio is calculated by comparing the relative potency of the test compound to the reference androgen in stimulating the growth of the levator ani muscle versus the prostate/seminal vesicles.

In Vitro Assessment: Androgen Receptor Transactivation Assay

This assay quantifies the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Methodology:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an ARE-containing promoter.

  • Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound), a known agonist (e.g., DHT), and a vehicle control.

  • Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated to determine the potency of the compound as an AR agonist.

Quantitative Data Presentation

The following tables present illustrative data for a hypothetical SARM, as specific quantitative data for this compound is not publicly available. These tables are intended to demonstrate how the results of the aforementioned assays would be presented.

Table 1: Illustrative In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

CompoundDose (mg/kg/day)Levator Ani Muscle Weight (% of Control)Ventral Prostate Weight (% of Control)Anabolic/Androgenic Ratio
Vehicle Control-100100-
Testosterone Propionate1350400~1
Hypothetical SARM10320150>2
Hypothetical SARM30500200>2.5

The Anabolic/Androgenic ratio is a qualitative comparison of the anabolic potency relative to the androgenic potency, with a higher number indicating greater tissue selectivity.

Table 2: Illustrative In Vitro Androgen Receptor Binding and Transactivation

CompoundAR Binding Affinity (Ki, nM)AR Transactivation (EC50, nM)
Dihydrotestosterone (DHT)0.50.1
Hypothetical SARM5.02.5
This compound12.0[4]Not Available

Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

Conclusion

This compound presents an interesting profile as a selective androgen receptor modulator with demonstrated AR agonist activity and the unique characteristic of inducing apoptosis in certain cancer cell lines. Its additional role as a 5α-reductase inhibitor further adds to its complex pharmacological profile. However, a comprehensive understanding of its anabolic and androgenic effects necessitates in vivo studies, such as the Hershberger assay, to quantify its tissue selectivity and determine its anabolic/androgenic ratio. The experimental protocols and illustrative data presented in this guide provide a framework for the systematic evaluation of this compound and other novel SARMs. Further research is warranted to fully elucidate the therapeutic potential of this compound for conditions such as muscle wasting, while confirming a favorable safety profile with respect to androgenic side effects.

References

The Dual-Acting Androgen Receptor Modulator Cl-4AS-1: A Technical Overview for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of Cl-4AS-1, a novel steroidal selective androgen receptor modulator (SARM), for researchers, scientists, and professionals in drug development. It details its mechanism of action, its impact on steroid hormone signaling pathways, and the experimental frameworks used to elucidate its functions, with a particular focus on its potential applications in breast cancer therapy.

Core Compound Profile: this compound

This compound is distinguished by its dual functionality. It is a potent agonist of the androgen receptor (AR) and concurrently acts as an inhibitor of 5α-reductase (types I and II).[1] This dual activity sets it apart from traditional androgens like dihydrotestosterone (B1667394) (DHT) and suggests a unique therapeutic profile. SARMs like this compound are designed to selectively modulate AR activity, aiming to produce the therapeutic benefits of androgen action in target tissues while minimizing undesirable side effects elsewhere.

Quantitative Bioactivity Data

The bioactivity of this compound has been quantified through various assays, establishing its potency as both an AR agonist and a 5α-reductase inhibitor. The following table summarizes the key quantitative data.

Activity Target IC50 Value
AR AgonismAndrogen Receptor12 nM
Enzyme Inhibition5α-reductase type I6 nM
Enzyme Inhibition5α-reductase type II10 nM

Table 1: Summary of IC50 values for this compound. Data sourced from MedChemExpress and Tocris Bioscience.[1]

Role in Steroid Hormone Signaling

The classical steroid hormone signaling pathway involves the binding of an androgen, such as DHT, to the AR in the cytoplasm. This binding event triggers the dissociation of heat shock proteins, leading to the dimerization and nuclear translocation of the AR.[2] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-regulators to modulate the transcription of target genes that influence cell growth, proliferation, and survival.[2]

This compound mimics the action of DHT by binding to and activating the AR, thereby transactivating the mouse mammary tumor virus (MMTV) promoter. However, its pharmacological effects diverge significantly from those of DHT, particularly in the context of breast cancer.

Steroid_Hormone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR AR AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP HSP AR_HSP->AR HSP Dissociation ARE ARE (Androgen Response Element) AR_Dimer->ARE Binds Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Apoptosis) Protein->Cellular_Response Leads to

Caption: Classical Androgen Receptor Signaling Pathway Activated by this compound.

Effects on Breast Cancer Cells: A Departure from Classical Agonism

While DHT typically promotes the proliferation of AR-positive breast cancer cells like MCF-7 and MDA-MB-453, this compound exhibits a contrary, dose-dependent inhibitory effect on the growth of these cells, as well as on triple-negative MDA-MB-231 cells.[3] This inhibition is achieved through the induction of apoptosis, characterized by a block in the S-phase of the cell cycle and subsequent DNA degradation.[3][4][5]

A high degree of concordance is observed between this compound and DHT in the regulation of gene expression in MDA-MB-453 cells.[3] Both compounds also induce similar morphological changes, leading to a mesenchymal phenotype through the reorganization of the actin structure.[3] However, a key difference is that DHT upregulates AR expression, whereas this compound does not, suggesting a distinct mechanism of receptor modulation that may contribute to its anti-proliferative effects.[3][4]

Detailed Experimental Protocols

The characterization of this compound's activity relies on a suite of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Maintenance
  • Cell Lines: MCF-7 (luminal), MDA-MB-453 (molecular apocrine), and MDA-MB-231 (triple-negative, basal) breast cancer cell lines are utilized.[3]

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.[4]

Cell Viability and Proliferation Assay
  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound or DHT (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) is run in parallel.

    • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis and Cell Cycle Analysis
  • Method: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution and quantify apoptosis.

  • Procedure:

    • Treat cells with this compound or DHT at a specified concentration (e.g., 1 µM) for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.

    • Analyze the cell population using a flow cytometer. The sub-G1 peak is indicative of apoptotic cells.

Gene Expression Analysis
  • Method: Quantitative real-time PCR (qPCR) arrays are used to assess the expression of genes related to adhesion, proteolysis, signaling, and apoptosis.[4]

  • Procedure:

    • Treat MDA-MB-453 cells with this compound (1 µM) or DHT (100 nM) for 24 and 72 hours.[4]

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using a PCR array plate containing pre-dispensed primers for the target genes.

    • Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene. A fold-change threshold (e.g., >2 for 24h, >5 for 72h) is used to identify significant changes in gene expression.[4]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_data Data Analysis and Outcomes Cell_Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-453, MDA-MB-231) Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis & Cell Cycle Analysis (Flow Cytometry) Treatment->Apoptosis Gene_Expression Gene Expression Profiling (PCR Array) Treatment->Gene_Expression Morphology Morphological Analysis (Actin Staining) Treatment->Morphology Data_Viability Inhibition of Cell Growth Viability->Data_Viability Data_Apoptosis S-Phase Block, DNA Degradation Apoptosis->Data_Apoptosis Data_Gene Differential Gene Regulation Gene_Expression->Data_Gene Data_Morphology Mesenchymal Phenotype Morphology->Data_Morphology

Caption: Workflow for Characterizing the Cellular Effects of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a selective androgen receptor modulator with unique anti-cancer properties. Its ability to act as an AR agonist while simultaneously inducing apoptosis and inhibiting the proliferation of various breast cancer cell lines, including triple-negative types, marks a significant departure from the effects of endogenous androgens like DHT.[3] The dual inhibition of 5α-reductase further adds to its distinct pharmacological character.

The dissimilar effects of this compound compared to classical AR agonists, such as its failure to upregulate AR expression, suggest a nuanced mechanism of action that warrants further investigation.[3] Future research should focus on elucidating the precise molecular switches that determine its pro-apoptotic versus proliferative signaling outputs. Understanding these mechanisms will be crucial for the rational design of next-generation SARMs and for positioning this compound as a potential therapeutic agent in the treatment of breast cancer.

References

Exploratory Studies on Cl-4AS-1 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a potent, steroidal androgen receptor (AR) agonist that has demonstrated unique anti-cancer properties, particularly in breast cancer models. Unlike endogenous androgens that typically promote proliferation in AR-positive breast cancer cells, this compound exhibits a paradoxical inhibitory effect on cell growth, inducing apoptosis and cell cycle arrest. This has positioned this compound as an interesting compound for further investigation in oncology, particularly for hormone-receptor-positive and even some triple-negative breast cancers. This document provides a comprehensive overview of the existing preclinical research on this compound, focusing on its mechanism of action, effects on cancer cells, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as a high-affinity agonist of the androgen receptor, with a reported IC50 value of 12 nM for AR binding.[1][2] Its mode of action involves binding to the AR, which then translocates to the nucleus to modulate the expression of target genes. While it shares a significant concordance in gene regulation with the natural androgen dihydrotestosterone (B1667394) (DHT), this compound diverges in its ultimate cellular outcomes, leading to apoptosis rather than proliferation in breast cancer cells.[3][4] This suggests that this compound may induce a unique conformational change in the AR or recruit a different set of co-regulators, leading to a distinct transcriptional program that favors cell death.

In Vitro Efficacy in Breast Cancer

The primary research on this compound in cancer has been conducted in a panel of human breast cancer cell lines, representing different molecular subtypes. The key findings from these studies are summarized below.

Quantitative Data on Cellular Effects

While specific IC50 values for the inhibition of cell proliferation are not detailed in the primary literature, the dose-dependent effects of this compound have been characterized.

Cell LineMolecular SubtypeEffect on Proliferation (vs. DHT)Observed Cellular Outcomes
MCF-7 Luminal (ER+, PR+, AR+)Dose-dependent inhibition (DHT promotes proliferation)Inhibition of cell growth
MDA-MB-453 Molecular Apocrine (ER-, PR-, AR+)Dose-dependent inhibition (DHT promotes proliferation)S-phase cell cycle arrest, DNA degradation, apoptosis
MDA-MB-231 Triple-Negative (ER-, PR-, AR-)Dose-dependent inhibition (DHT has no effect)Inhibition of cell growth

Data synthesized from Ahram et al., 2018.[3][4]

Complete inhibition of proliferation in all three cell lines was observed at a concentration of 10 µM.[1]

Signaling Pathways and Molecular Interactions

This compound's primary interaction is with the androgen receptor. Upon binding, it initiates a signaling cascade that, in breast cancer cells, culminates in apoptosis. The exact downstream pathways that differentiate its action from other AR agonists are still under full investigation. However, a general overview of the initial steps and the ultimate outcomes can be visualized.

Cl_4AS_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) AR_Cl_4AS_1_complex This compound-AR Complex AR->AR_Cl_4AS_1_complex Binding HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex AR_HSP_complex->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_Cl_4AS_1_complex->ARE Nuclear Translocation and Dimerization Gene_Expression Modulation of Gene Expression ARE->Gene_Expression Apoptosis_Genes Upregulation of Pro-Apoptotic Genes Gene_Expression->Apoptosis_Genes Proliferation_Genes Downregulation of Proliferation Genes Gene_Expression->Proliferation_Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) Proliferation_Genes->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cell Culture and Treatment
  • Cell Lines:

    • MCF-7 (luminal, AR-positive)

    • MDA-MB-453 (molecular apocrine, AR-positive)

    • MDA-MB-231 (triple-negative, AR-negative/low)

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is used in all experiments.

  • Treatment Concentrations: For cell proliferation assays, a range of concentrations from 0.1 µM to 10 µM of this compound is typically used. For mechanism-of-action studies, concentrations of 1 µM and 4 µM have been utilized.[3]

Cell Proliferation Assay
  • Method: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability and proliferation.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with medium containing various concentrations of this compound or vehicle control.

    • Cells are incubated for specified time points (e.g., 3, 5, and 7 days).

    • At each time point, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell proliferation is calculated as a percentage of the vehicle-treated control.

Cell Cycle Analysis
  • Method: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • MDA-MB-453 cells are treated with this compound (e.g., 1 µM and 4 µM) or vehicle control for specified durations (e.g., 3 and 6 days).

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

    • Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.

    • The stained cells are analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Apoptosis Assay
  • Method: The induction of apoptosis is confirmed by observing DNA degradation following cell cycle analysis. The sub-G1 peak in the cell cycle histogram, which represents fragmented DNA, is indicative of apoptosis.

  • Procedure:

    • Following cell cycle analysis as described above, the percentage of cells in the sub-G1 population is quantified.

    • An increase in the sub-G1 population in this compound-treated cells compared to control cells indicates apoptosis.

Experimental Workflow Visualization

The general workflow for evaluating the in vitro effects of this compound can be summarized in the following diagram.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Breast Cancer Cell Culture (MCF-7, MDA-MB-453, MDA-MB-231) Proliferation_Assay Cell Proliferation Assay (MTT) Cell_Culture->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Gene_Expression Gene Expression Analysis (PCR Array) Cell_Culture->Gene_Expression Compound_Prep This compound Preparation (Stock and Working Solutions) Compound_Prep->Proliferation_Assay Compound_Prep->Cell_Cycle_Analysis Compound_Prep->Gene_Expression Data_Quantification Quantitative Data Analysis (e.g., % Inhibition, Cell Cycle Distribution) Proliferation_Assay->Data_Quantification Apoptosis_Analysis Apoptosis Analysis (Sub-G1 Peak Quantification) Cell_Cycle_Analysis->Apoptosis_Analysis Data for Apoptosis_Analysis->Data_Quantification Gene_Expression->Data_Quantification Mechanism_Elucidation Mechanism of Action Elucidation Data_Quantification->Mechanism_Elucidation Pathway_Mapping Signaling Pathway Mapping Mechanism_Elucidation->Pathway_Mapping

Caption: General experimental workflow for in vitro studies of this compound.

In Vivo Studies

To date, publicly available research on the in vivo efficacy of this compound in animal models of cancer is limited. Further preclinical development would require studies in xenograft or patient-derived xenograft (PDX) models to evaluate its anti-tumor activity, pharmacokinetics, and safety profile in a whole-organism context.

Conclusion and Future Directions

The exploratory studies on this compound reveal it as a promising and mechanistically unique androgen receptor agonist with potential therapeutic applications in breast cancer. Its ability to induce apoptosis in both hormone-receptor-positive and triple-negative breast cancer cell lines warrants further investigation. Future research should focus on:

  • Determining the precise IC50 values for cell growth inhibition in various cancer cell lines.

  • Conducting comprehensive transcriptomic and proteomic analyses to fully elucidate the downstream signaling pathways and identify the specific genes and proteins responsible for its pro-apoptotic effects.

  • Initiating in vivo studies in appropriate animal models to assess its anti-tumor efficacy, safety, and pharmacokinetic properties.

  • Investigating the potential for combination therapies with other anti-cancer agents.

A deeper understanding of this compound's unique mechanism of action could pave the way for the development of a new class of targeted therapies for breast and potentially other cancers.

References

Cl-4AS-1: A Potential Therapeutic Avenue in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

Cl-4AS-1, a selective androgen receptor modulator (SARM), is emerging as a compound of interest in the landscape of breast cancer therapeutics. While demonstrating characteristics of a classical androgen receptor (AR) agonist, it exhibits distinct properties that may offer a novel approach to treating various subtypes of breast cancer. This document provides an in-depth technical overview of the cellular and molecular effects of this compound, with a focus on its potential therapeutic applications. It summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed mechanism of action and experimental workflows.

Introduction

The androgen receptor (AR) has garnered significant attention as a therapeutic target in breast cancer. However, the clinical utility of AR agonists is often hampered by undesirable side effects. This has spurred the development of selective androgen receptor modulators (SARMs) like this compound, which aim to elicit tissue-selective AR activation. This whitepaper consolidates the current understanding of this compound's effects on breast cancer cells, highlighting its unique pharmacological profile compared to the natural androgen, dihydrotestosterone (B1667394) (DHT).

Therapeutic Potential

The primary therapeutic potential of this compound lies in its differential effects on various breast cancer cell subtypes. Unlike DHT, which promotes proliferation in certain breast cancer cells, this compound has been shown to inhibit the growth of luminal, molecular apocrine, and triple-negative breast cancer cell lines.[1] This inhibitory effect is attributed to the induction of apoptosis, suggesting a potential therapeutic application in a broad range of breast cancers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effects of this compound and DHT on Breast Cancer Cell Growth

Cell LineTreatmentEffect on Proliferation
MCF-7 (Luminal)DHTInduction
This compoundDose-dependent inhibition
MDA-MB-453 (Molecular Apocrine)DHTInduction
This compoundDose-dependent inhibition
MDA-MB-231 (Triple Negative)DHTNo effect
This compoundDose-dependent inhibition

Table 2: Comparative Gene Expression Regulation by this compound and DHT in MDA-MB-453 Cells

GeneRegulation by DHTRegulation by this compound
Androgen Receptor (AR)UpregulatedNo significant change
Other AR-responsive genesHigh concordance with this compoundHigh concordance with DHT

Mechanism of Action

This compound functions as an androgen receptor agonist.[1][2] Upon binding to the AR, it induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes. While many of its effects on gene expression are similar to DHT, a key difference is its inability to upregulate the expression of the AR itself.[1] Furthermore, this compound treatment leads to a block in the S-phase of the cell cycle, followed by DNA degradation and apoptosis.[1][2]

Cl_4AS_1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binding AR_complex This compound-AR Complex AR->AR_complex Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Binding Gene_Expression Target Gene Transcription ARE->Gene_Expression Modulation S_Phase_Block S-Phase Block Gene_Expression->S_Phase_Block Apoptosis Apoptosis S_Phase_Block->Apoptosis

Proposed signaling pathway of this compound in breast cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture
  • Cell Lines:

    • MCF-7 (luminal breast cancer)

    • MDA-MB-453 (molecular apocrine breast cancer)

    • MDA-MB-231 (triple-negative breast cancer)

  • Culture Medium: Specific media for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay
  • Seeding: Plate cells in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat cells with increasing concentrations of this compound or DHT. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Quantification: Assess cell viability using a standard method such as MTT or WST-1 assay.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Gene Expression Analysis (PCR Array)
  • Cell Treatment: Treat MDA-MB-453 cells with 1 µM this compound or 100 nM DHT for 24 and 72 hours.

  • RNA Extraction: Isolate total RNA from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a suitable reverse transcription kit.

  • PCR Array: Perform quantitative PCR using a pre-designed PCR array for genes related to adhesion, signaling, and apoptosis.

  • Data Analysis: Analyze the raw Ct values to determine the fold change in gene expression for each treatment group compared to the control. A twofold change at 24 hours and a fivefold change at 72 hours can be considered significant.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Start with Breast Cancer Cell Lines (MCF-7, MDA-MB-453, MDA-MB-231) seed Seed cells in appropriate culture vessels start->seed treat Treat with this compound, DHT, or Vehicle Control seed->treat prolif Cell Proliferation Assay (MTT/WST-1) treat->prolif gene Gene Expression Analysis (PCR Array) treat->gene morph Morphological Analysis treat->morph analyze_prolif Analyze cell growth inhibition prolif->analyze_prolif analyze_gene Determine fold change in gene expression gene->analyze_gene analyze_morph Observe changes in cell phenotype morph->analyze_morph conclusion Evaluate Therapeutic Potential of this compound analyze_prolif->conclusion analyze_gene->conclusion analyze_morph->conclusion

A generalized experimental workflow for studying this compound.
Morphological Analysis

  • Cell Treatment: Treat MDA-MB-453 cells with this compound or DHT.

  • Imaging: Observe and capture images of the cells at different time points using a phase-contrast microscope.

  • Actin Staining: To visualize the actin cytoskeleton, fix the cells, permeabilize them, and stain with a fluorescently-labeled phalloidin (B8060827) conjugate.

  • Microscopy: Acquire images using a fluorescence microscope to observe changes in cell morphology and actin organization.

Conclusion and Future Directions

This compound presents a promising profile as a potential therapeutic agent for breast cancer. Its ability to induce apoptosis in a range of breast cancer cell lines, coupled with a distinct mechanism of action compared to natural androgens, warrants further investigation.[1][2] Future research should focus on in vivo studies to assess the efficacy and safety of this compound in preclinical models of breast cancer. Furthermore, a more comprehensive understanding of its downstream signaling pathways and its effects on the tumor microenvironment will be crucial for its clinical development. The differential regulation of the androgen receptor by this compound compared to DHT suggests a nuanced mechanism that could be exploited for therapeutic benefit, potentially avoiding some of the proliferative effects of other AR agonists.

References

An In-depth Technical Guide to Cl-4AS-1 and its Impact on Gene Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-4AS-1 is a selective androgen receptor modulator (SARM) that has demonstrated notable anti-proliferative and pro-apoptotic effects in breast cancer cell lines, distinguishing its action from that of endogenous androgens like dihydrotestosterone (B1667394) (DHT). As an androgen receptor (AR) agonist, this compound's unique activity profile suggests a potential therapeutic application in oncology. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, impact on gene regulation, and the experimental methodologies used to elucidate its effects. All quantitative data from key experiments are presented in structured tables, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

The androgen receptor, a member of the nuclear receptor superfamily, is a well-established therapeutic target in prostate cancer. Its role in breast cancer is more complex, with evidence suggesting both tumor-suppressive and oncogenic functions depending on the cellular context. Selective androgen receptor modulators (SARMs) are a class of ligands that bind to the AR and exhibit tissue-selective effects. This compound has emerged as a SARM with interesting properties, acting as an AR agonist but inducing apoptosis in breast cancer cells, unlike the proliferative effects typically associated with androgens.[1] This guide synthesizes the current understanding of this compound's cellular and molecular effects.

Mechanism of Action

This compound functions as an androgen receptor agonist. Upon binding to the AR in the cytoplasm, the this compound/AR complex is thought to translocate to the nucleus, where it modulates the expression of target genes. However, the downstream consequences of this activation diverge significantly from those of natural androgens.

Signaling Pathway

The primary signaling pathway initiated by this compound is through the androgen receptor. While it shares this initial step with DHT, the resulting cellular outcome is apoptosis. This is achieved through a block in the S-phase of the cell cycle, leading to subsequent DNA degradation.[1][2] The precise molecular mediators of this apoptotic cascade have not been fully elucidated but are distinct from the proliferative pathways activated by DHT.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR Binding AR_complex This compound/AR Complex AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Translocation & Binding Gene_Mod Gene Expression Modulation ARE->Gene_Mod Transcriptional Regulation S_Phase_Block S-Phase Block Gene_Mod->S_Phase_Block Apoptosis Apoptosis S_Phase_Block->Apoptosis

Figure 1: Proposed signaling pathway of this compound inducing apoptosis.

Quantitative Data Presentation

The effects of this compound have been quantified through various assays, including cell proliferation, cell cycle analysis, and gene expression profiling.

Cell Proliferation

This compound exhibits a dose-dependent inhibition of proliferation in multiple breast cancer cell lines.[1]

Cell LineTreatmentConcentration (µM)Proliferation Effect
MCF-7 This compound0.1 - 10Dose-dependent inhibition
DHT0.001 - 1Stimulation
MDA-MB-453 This compound0.1 - 10Dose-dependent inhibition
DHT0.001 - 1Stimulation
MDA-MB-231 This compound0.1 - 10Dose-dependent inhibition
DHT0.001 - 1No significant effect

Table 1: Summary of this compound and DHT effects on breast cancer cell proliferation.

Cell Cycle Analysis

Treatment with this compound leads to an arrest in the S-phase of the cell cycle and an increase in the sub-G1 population, which is indicative of apoptosis.[2]

Cell LineTreatmentConcentration (µM)Cell Cycle Phase Distribution
MDA-MB-453 Control0Normal distribution
This compound1Minor changes
This compound4Block in early S-phase, increased sub-G1 fraction

Table 2: Effect of this compound on the cell cycle of MDA-MB-453 cells.

Gene Expression Analysis

A high degree of concordance was observed in the regulation of gene expression between this compound and DHT in MDA-MB-453 cells.[1] However, a key difference was the upregulation of the androgen receptor (AR) by DHT, which was not observed with this compound treatment. The following table summarizes a selection of differentially expressed genes from a PCR array of 85 genes related to adhesion, proteolysis, signaling, and apoptosis.

Gene SymbolFunctionFold Change (this compound, 72h)Fold Change (DHT, 72h)
ADAMTS1 Metalloprotease> 5.0> 5.0
BCL2L11 Apoptosis Regulator> 5.0> 5.0
CDH1 Adhesion> 5.0> 5.0
COL1A1 Extracellular Matrix< -5.0< -5.0
CTGF Signaling> 5.0> 5.0
CXCR4 Chemokine Receptor> 5.0> 5.0
FASLG Apoptosis Ligand> 5.0> 5.0
FIGF Growth Factor> 5.0> 5.0
IL1B Cytokine> 5.0> 5.0
ITGA5 Integrin> 5.0> 5.0
MMP2 Metalloprotease> 5.0> 5.0
MMP7 Metalloprotease> 5.0> 5.0
PLAU Serine Protease> 5.0> 5.0
SERPINE1 Protease Inhibitor> 5.0> 5.0
TGFB1 Growth Factor> 5.0> 5.0
THBS1 Adhesion> 5.0> 5.0
TIMP1 Protease Inhibitor> 5.0> 5.0
TIMP3 Protease Inhibitor> 5.0> 5.0
VCAN Extracellular Matrix> 5.0> 5.0
AR Androgen ReceptorNo significant changeUpregulated

Table 3: Selected gene expression changes in MDA-MB-453 cells treated with this compound (1 µM) or DHT (100 nM) for 72 hours. A five-fold change was considered significant for the 72-hour treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Cell Culture

MCF-7, MDA-MB-453, and MDA-MB-231 breast cancer cell lines were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C.[1]

Cell Proliferation (MTT) Assay
  • Seed 7 x 10³ viable cells per well in a 96-well plate.

  • After 24 hours, treat cells with increasing concentrations of this compound (0.1, 1, 5, and 10 µM) or DHT (1, 10, 100, and 1000 nM).

  • Measure cell proliferation at 3, 5, and 7 days post-treatment.

  • Add MTT salt solution (5 mg/ml in PBS) to each well and incubate.

  • Add a solubilizing buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Read absorbance at 570 nm.

Cell Cycle Analysis
  • Treat MDA-MB-453 cells with 1 µM or 4 µM of this compound for 3 or 6 days.

  • Harvest and fix cells in 70% ethanol (B145695) at 4°C.

  • Wash cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide and RNase A.

  • Analyze the DNA content by flow cytometry.

Gene Expression Analysis (PCR Array)
  • Treat MDA-MB-453 cells with 1 µM this compound or 100 nM DHT for 24 and 72 hours.

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA templates.

  • Perform real-time PCR using a human cancer-related gene array (e.g., adhesion, proteases, signaling, apoptosis).

  • Analyze the data to determine the fold-change in gene expression relative to untreated controls. A two-fold change for the 24-hour treatment and a five-fold change for the 72-hour treatment were considered significant.[2]

cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Breast Cancer Cell Lines treat Treat with this compound or DHT start->treat prolif MTT Assay (Proliferation) treat->prolif cycle Flow Cytometry (Cell Cycle) treat->cycle gene PCR Array (Gene Expression) treat->gene prolif_data Absorbance Reading prolif->prolif_data cycle_data DNA Content Histograms cycle->cycle_data gene_data Fold Change Calculation gene->gene_data

Figure 2: General experimental workflow for studying this compound.

Comparative Effects of this compound and DHT

The divergent outcomes of AR activation by this compound and DHT are central to the therapeutic potential of this compound.

cluster_effects Cellular Effects Cl4AS1 This compound AR Androgen Receptor Agonism Cl4AS1->AR DHT DHT DHT->AR Apoptosis Apoptosis AR->Apoptosis This compound Proliferation Proliferation AR->Proliferation DHT Morphology Mesenchymal Phenotype AR->Morphology Both AR_expr AR Expression AR->AR_expr DHT upregulates, This compound no effect

Figure 3: Logical relationship of this compound and DHT effects.

Conclusion

This compound is a selective androgen receptor modulator with a unique pharmacological profile in breast cancer cells. While it acts as an AR agonist, similar to DHT, it promotes apoptosis rather than proliferation. This is associated with an S-phase block in the cell cycle and is underpinned by a gene expression program that, while largely concordant with that of DHT, critically diverges in the regulation of the androgen receptor itself. These properties make this compound a compound of significant interest for further investigation as a potential therapeutic agent in breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area.

References

Initial Findings on Cl-4AS-1 in Breast Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical findings for the selective androgen receptor modulator (SARM), Cl-4AS-1, in breast cancer models. The data presented herein is primarily derived from in vitro studies investigating the compound's effects on various breast cancer cell lines.

Core Findings

This compound, an androgen receptor (AR) agonist, has demonstrated paradoxical anti-proliferative and pro-apoptotic effects in breast cancer cell lines, distinguishing it from natural androgens like dihydrotestosterone (B1667394) (DHT).[1][2][3] Unlike DHT, which can promote proliferation in certain breast cancer cells, this compound exhibits a dose-dependent growth inhibition across multiple subtypes, including luminal, molecular apocrine, and triple-negative breast cancer cells.[1][2][3][4] This inhibitory action is attributed to the induction of apoptosis, mediated by a blockage of cell entry into the S-phase of the cell cycle, which is followed by DNA degradation.[1][2][3] While this compound shares some characteristics with classical AR agonists in terms of gene expression regulation, it possesses unique properties that suggest its potential as a therapeutic agent for breast cancer.[1][3]

Data Presentation

Table 1: Effect of this compound on Breast Cancer Cell Proliferation
Cell LineSubtypeConcentration (µM)DurationEffectReference
MCF-7Luminal (ER+)0.1 - 103, 5, 7 daysDose-dependent inhibition[4][5]
MDA-MB-453Molecular Apocrine (AR+)0.1 - 103, 5, 7 daysDose-dependent inhibition[4][5]
MDA-MB-231Triple-Negative (Basal)0.1 - 103, 5, 7 daysDose-dependent inhibition[4][5]
ZR75-1LuminalNot specifiedNot specifiedInhibitory effect[5]
T47DLuminalNot specifiedNot specifiedInhibitory effect[5]

Note: Complete inhibition of proliferation was observed at a concentration of 10 µM for MCF-7, MDA-MB-453, and MDA-MB-231 cell lines.[4][5]

Table 2: Cell Cycle Analysis of MDA-MB-453 Cells Treated with this compound
TreatmentDurationObservationReference
1 µM this compound3 daysBlock in early S phase[2]
4 µM this compound3 daysBlock in early S phase and evidence of DNA degradation[2]
1 µM this compound6 daysIncreased DNA degradation and apoptotic cells[2]
4 µM this compound6 daysSignificant DNA degradation and apoptotic cells[2]

Experimental Protocols

Cell Proliferation (MTT) Assay
  • Cell Seeding: 7 x 10³ viable cells were seeded per well in a 96-well tissue culture plate containing growth media supplemented with Fetal Bovine Serum (FBS).

  • Treatment: After 24 hours of seeding, cultures were treated with increasing concentrations of this compound (0, 0.1, 1, 5, and 10 µM).

  • MTT Addition: At specified time points (3, 5, and 7 days), freshly prepared 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) salt (5 mg/ml in PBS) was added to each well to a final concentration of 0.5 µg/µl.

  • Incubation: Plates were incubated for 4 hours, and the formation of formazan (B1609692) crystals was monitored using an inverted microscope.

  • Solubilization: An equal volume (200 µl) of a 1:1 mixture of DMSO and isopropanol (B130326) was added to each well and incubated for 30–45 minutes to dissolve the formazan crystals.

  • Measurement: Cell viability was determined by measuring the absorbance at 570 nm using a microplate reader. The experiment was repeated at least three times in quadruplicates.[2]

Cell Cycle Analysis
  • Cell Treatment: MDA-MB-453 cells were treated with 1 µM or 4 µM of this compound for 3 or 6 days.

  • Cell Harvesting and Fixation: Cells were harvested and fixed. Specific fixation method not detailed in the provided search results. A general protocol involves fixing cells in cold 70% ethanol.

  • Staining: Fixed cells were stained with a DNA-intercalating dye, such as Propidium Iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Immunoblotting
  • Cell Lysis: Cells were lysed in an ice-cold lysis buffer containing 2% sodium dodecyl sulfate (B86663) (SDS), 10 mM Tris pH 7.5, 10 mM NaF, 2 mM EDTA, and 10 mM dithiothreitol.

  • Protein Quantification: Protein concentration in the lysates was determined.

  • Electrophoresis: Proteins were resolved by electrophoresis on a 7.5% SDS-polyacrylamide gel.

  • Transfer: Proteins were transferred onto a 0.45-µm nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane was blocked and then incubated with primary antibodies (e.g., rabbit anti-AR and rabbit anti-GAPDH) followed by appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Detection was performed using a chemiluminescent substrate (Luminanta Crescendo Western HRP Substrate).

  • Imaging: Images were captured using a C-Digit blot scanner. Densitometric analysis was performed using appropriate software.[2]

Mandatory Visualization

G cluster_0 Cell Proliferation Assay Workflow A Seed Breast Cancer Cells (MCF-7, MDA-MB-453, MDA-MB-231) in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound (0.1 - 10 µM) B->C D Incubate for 3, 5, or 7 days C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals (DMSO/Isopropanol) F->G H Measure Absorbance at 570 nm G->H

Caption: Experimental workflow for assessing the effect of this compound on breast cancer cell proliferation.

G cluster_1 Proposed Signaling Pathway of this compound in Breast Cancer Cells cluster_2 Cl4AS1 This compound AR Androgen Receptor (AR) (Cytoplasm) Cl4AS1->AR Binds AR_Complex This compound / AR Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocation Gene_Expression Modulation of Gene Expression Cell_Cycle_Block Block in S Phase Entry Gene_Expression->Cell_Cycle_Block Apoptosis Apoptosis & DNA Degradation Cell_Cycle_Block->Apoptosis AR_Complex_n->Gene_Expression Regulates Transcription

Caption: Proposed mechanism of this compound inducing apoptosis in breast cancer cells via AR signaling.

In Vivo Studies

To date, published research has focused on the in vitro effects of this compound on breast cancer cell lines. There is currently no publicly available data from in vivo studies, such as xenograft models, to evaluate the efficacy and safety of this compound in a whole-organism setting for breast cancer treatment.

Conclusion

The initial findings for this compound in breast cancer models are promising, highlighting a unique mechanism of action that differs from traditional androgen receptor agonists. The compound's ability to induce apoptosis across various breast cancer subtypes warrants further investigation. Future studies should focus on elucidating the precise molecular signaling pathways downstream of AR activation by this compound and, crucially, on evaluating its therapeutic potential in in vivo models of breast cancer.

References

Cl-4AS-1 as a selective androgen receptor modulator (SARM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a steroidal, non-prostanoidal selective androgen receptor modulator (SARM) belonging to the 4-azasteroid class of compounds. It has garnered research interest due to its dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of 5α-reductase. This unique profile suggests potential therapeutic applications where anabolic effects on muscle and bone are desired with minimized androgenic side effects on tissues like the prostate. This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and known signaling pathways associated with this compound.

Chemical and Physicochemical Properties

This compound is chemically identified as (4aα,4bβ,6aα,7α,9aβ,9bα,11aβ)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide.[1]

PropertyValue
CAS Number 188589-66-4
Molecular Formula C₂₆H₃₃ClN₂O₂
Molecular Weight 441.01 g/mol
Physical State White to off-white solid
Solubility Limited in common organic solvents

In Vitro Pharmacology

This compound has been characterized through a series of in vitro assays to determine its binding affinity for the androgen receptor and its inhibitory potential against 5α-reductase.

Data Presentation
AssayParameterValue (nM)
Androgen Receptor (AR) Binding IC₅₀12
5α-Reductase Inhibition (Type I) IC₅₀6
5α-Reductase Inhibition (Type II) IC₅₀10

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

A competitive radioligand binding assay is utilized to determine the affinity of this compound for the androgen receptor. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled androgen from the receptor.

  • Receptor Source: Cytosol prepared from the ventral prostate of male rats.

  • Radioligand: A synthetic, high-affinity androgen such as [³H]-Mibolerone or [³H]-R1881.

  • Procedure:

    • Rat ventral prostates are homogenized in a buffer to isolate the cytosol containing the androgen receptors.

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound.

    • After incubation to reach equilibrium, the bound and free radioligand are separated. This is commonly achieved by adsorbing the receptor-ligand complexes onto hydroxyapatite, followed by washing to remove the unbound radioligand.

    • The amount of radioactivity bound to the receptor is quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

The inhibitory activity of this compound against 5α-reductase is determined by measuring the reduction in the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).

  • Enzyme Source: Homogenates of rat prostate tissue or cells expressing recombinant human 5α-reductase isozymes (type I and type II).

  • Substrate: Radiolabeled testosterone (e.g., [¹⁴C]-testosterone).

  • Cofactor: NADPH.

  • Procedure:

    • The enzyme preparation is incubated with the radiolabeled testosterone substrate and NADPH in the presence of varying concentrations of this compound.

    • The reaction is allowed to proceed for a defined period and is then stopped, typically by the addition of a solvent to extract the steroids.

    • The substrate (testosterone) and the product (DHT) are separated using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of radiolabeled DHT produced is quantified.

    • The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

In Vivo Pharmacology

Preclinical in vivo studies are essential to characterize the tissue-selective anabolic and androgenic effects of this compound. The standard model for this is the castrated male rat (Hershberger assay).

Data Presentation

While comprehensive dose-response data for this compound in the Hershberger assay is not publicly available, a study comparing this compound to its analogue TFM-4AS-1 in castrated (ORX) and intact rats provides some insight into its in vivo activity.

Animal ModelTreatment (10 mg/kg/day for 7 days)Prostate Weight (% of Body Weight)
Intact Rats Vehicle~0.25%
This compound~0.20%
Castrated (ORX) Rats Vehicle~0.05%
This compound~0.15%

Note: This data is derived from a comparative study and represents a single dose. A full dose-response assessment is required to comprehensively characterize the anabolic and androgenic profile.

Experimental Protocols

This assay is the standard for evaluating the anabolic and androgenic properties of a compound.

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Procedure:

    • Following a post-castration recovery period, the animals are treated with the test compound (this compound) at various dose levels for a specified duration (typically 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

    • At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed.

    • Anabolic activity is assessed by the wet weight of the levator ani muscle.

    • Androgenic activity is determined by the wet weights of the ventral prostate and seminal vesicles.

    • The data is analyzed to determine the dose-dependent effects of the compound on these tissues and to calculate the anabolic-to-androgenic ratio.

Pharmacokinetics and Pharmacodynamics

Specific pharmacokinetic (Absorption, Distribution, Metabolism, Excretion - ADME) and pharmacodynamic data for this compound are not extensively available in the public domain. General characteristics of 4-azasteroid SARMs suggest they are developed for oral bioavailability. Further research is required to determine the specific ADME profile and the in vivo dose-response relationships of this compound.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ARE Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Gene_Transcription->Anabolic_Androgenic_Effects Leads to

Caption: Androgen receptor signaling pathway activated by this compound.

5α-Reductase Inhibition Pathway

five_alpha_reductase_inhibition Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase Substrate DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT Converts to Androgenic_Effects Potent Androgenic Effects DHT->Androgenic_Effects Cl4AS1 This compound Cl4AS1->FiveAlphaReductase Inhibits

Caption: Inhibition of testosterone to DHT conversion by this compound.

Experimental Workflow for In Vivo SARM Evaluation

SARM_in_vivo_workflow cluster_tissues Tissues Weighed start Start castration Castration of Male Rats start->castration recovery Recovery Period castration->recovery treatment Treatment with this compound (multiple doses) recovery->treatment dissection Tissue Dissection treatment->dissection weighing Organ Weighing dissection->weighing analysis Data Analysis: Anabolic vs. Androgenic Activity weighing->analysis levator_ani Levator Ani Muscle (Anabolic) weighing->levator_ani prostate Ventral Prostate (Androgenic) weighing->prostate seminal_vesicles Seminal Vesicles (Androgenic) weighing->seminal_vesicles end End analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Cl-4AS-1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for in vitro studies of the selective androgen receptor modulator (SARM), Cl-4AS-1, based on published research. The focus is on its effects on breast cancer cell lines, offering a framework for researchers and drug development professionals.

Summary of this compound In Vitro Effects

This compound is an androgen receptor (AR) agonist that has demonstrated potential as a therapeutic agent for breast cancer.[1][2] In vitro studies have revealed that unlike the natural androgen dihydrotestosterone (B1667394) (DHT), which can promote proliferation in certain breast cancer cells, this compound exhibits inhibitory effects.[2] It has been shown to induce a dose-dependent inhibition of growth in luminal (MCF-7), molecular apocrine (MDA-MB-453), and triple-negative (MDA-MB-231) breast cancer cell lines.[2] This growth inhibition is attributed to the induction of apoptosis, characterized by a block in the S-phase of the cell cycle and subsequent DNA degradation.[1][2] While both this compound and DHT can induce morphological changes and actin reorganization consistent with a mesenchymal phenotype in MDA-MB-453 cells, they exhibit differential effects on gene expression.[2] For instance, DHT upregulates AR expression, whereas this compound does not.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from in vitro experiments with this compound.

Table 1: Treatment Concentrations for In Vitro Assays

CompoundCell LineConcentrationDurationReference
This compoundMDA-MB-4531 µM24 and 72 hours[1]
DHTMDA-MB-453100 nM24 and 72 hours[1]

Table 2: Effects of this compound and DHT on Breast Cancer Cell Lines

Cell LineTreatmentEffect on ProliferationApoptosis InductionReference
MCF-7DHTInduction-[2]
This compoundDose-dependent inhibitionYes[2]
MDA-MB-453DHTInduction-[2]
This compoundDose-dependent inhibitionYes[2]
MDA-MB-231DHTNo effect-[2]
This compoundDose-dependent inhibitionYes[2]

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for culturing the breast cancer cell lines used in this compound studies.

Materials:

  • MCF-7, MDA-MB-453, or MDA-MB-231 cells

  • DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 12-well, or 96-well plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

  • For passaging, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-10 mL of complete growth medium.

  • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer.

  • Seed the cells into new flasks or plates at the desired density for experiments.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.

Materials:

  • Breast cancer cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • DHT (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and DHT in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Breast cancer cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 24 or 72 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Actin Cytoskeleton Staining

This protocol visualizes changes in the actin cytoskeleton in response to this compound treatment.

Materials:

  • Breast cancer cells grown on glass coverslips in 12-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on sterile glass coverslips in a 12-well plate and treat with this compound.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled phalloidin (to stain F-actin) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Visualizations

Signaling and Experimental Workflow Diagrams

Cl_4AS_1_Mechanism cluster_receptor Androgen Receptor (AR) Signaling cluster_cellular_effects Cellular Effects DHT DHT AR AR DHT->AR Binds Cl4AS1 This compound Cl4AS1->AR Binds S_Phase_Block S-Phase Block Cl4AS1->S_Phase_Block AR_activation AR Activation AR->AR_activation Gene_Expression Target Gene Expression AR_activation->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Induces (e.g., in MCF-7) Mesenchymal_Phenotype Mesenchymal Phenotype Gene_Expression->Mesenchymal_Phenotype Induces (in MDA-MB-453) Apoptosis Apoptosis Apoptosis->Proliferation Inhibits S_Phase_Block->Apoptosis

Caption: Differential signaling of DHT and this compound via the Androgen Receptor.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Breast Cancer Cells (MCF-7, MDA-MB-453, MDA-MB-231) treatment Treatment: This compound or DHT (24-72h) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle morphology Morphology & Actin (Phalloidin Staining) treatment->morphology gene_expression Gene Expression (PCR Array) treatment->gene_expression end Endpoint: Data Analysis (Proliferation, Apoptosis, Gene Regulation) viability->end cell_cycle->end morphology->end gene_expression->end

Caption: Workflow for in vitro evaluation of this compound in breast cancer cells.

References

Application Notes and Protocols for Cl-4AS-1 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-4AS-1 is a potent, steroidal small molecule that functions as a selective androgen receptor (AR) agonist and an inhibitor of 5α-reductase types I and II.[1][2][3] It mimics the action of dihydrotestosterone (B1667394) (DHT) in transactivating the mouse mammary tumor virus (MMTV) promoter and repressing MMP1 promoter activity.[2] Notably, this compound has been shown to induce apoptosis in breast cancer cell lines by arresting the cell cycle in the S-phase, a distinct mechanism from the proliferative effects of endogenous androgens.[4][5][6] This unique profile makes this compound a valuable tool for studying androgen receptor signaling and its role in cancer biology. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Compound Data and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₆H₃₃ClN₂O₂[2][4]
Molecular Weight 441.01 g/mol [2][4][7]
Appearance White to off-white solid[1][4]
Purity ≥98% (HPLC)[2][7]
CAS Number 188589-66-4[2][4][7]
Solubility in DMSO ≤ 4.41 mg/mL (approx. 10 mM)[1][4][7]
Solubility in Ethanol ≤ 4.41 mg/mL (approx. 10 mM)[2][4][7]
IC₅₀ (AR) 12 nM[1][2]
IC₅₀ (5α-reductase I) 6 nM[1][2]
IC₅₀ (5α-reductase II) 10 nM[1][2]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is critical to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.[1]

Materials and Equipment
  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions
  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE at all times.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Stock Solution Preparation (10 mM)
  • Pre-weighing Preparation : Before opening the vial, briefly centrifuge the this compound powder to ensure all the solid is at the bottom.[8]

  • Weighing the Compound :

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh out 1 mg of this compound powder and transfer it to the tared tube.

  • Calculating the Solvent Volume :

    • To prepare a 10 mM stock solution from 1 mg of this compound (MW = 441.01 g/mol ), the required volume of DMSO is calculated as follows:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 441.01 g/mol ) = 0.00022675 L

      • Volume (µL) = 226.75 µL

  • Dissolution :

    • Under sterile conditions (e.g., in a laminar flow hood), add 226.75 µL of anhydrous DMSO to the microcentrifuge tube containing the 1 mg of this compound.

    • Cap the tube securely and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but check the compound's stability information first.[9] Visually inspect the solution to ensure no particulates are present. Some sources note that ultrasonic treatment and warming may be necessary for dissolution.[1]

  • Aliquoting and Storage :

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[9][10]

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] The powdered form of this compound should be stored at room temperature.[2][4][7]

Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution in cell culture medium to the final desired concentration.

  • Thaw Stock Solution : Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions : Perform serial dilutions of the stock solution in complete cell culture medium (containing serum and antibiotics, if required) to achieve the final experimental concentrations. It is crucial to mix thoroughly at each dilution step.

  • Vehicle Control : A vehicle control is essential to distinguish the effects of this compound from those of the solvent.[10] Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[5][11]

Experimental Workflow and Signaling Pathways

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: Obtain this compound Powder weigh Weigh 1 mg of this compound start->weigh add_dmso Add 226.75 µL of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw a Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions.

This compound Mechanism of Action: Signaling Pathways

This compound exerts its biological effects primarily through two mechanisms: activation of the androgen receptor and inhibition of 5α-reductase. In cancer cells, its activation of the androgen receptor leads to a unique downstream effect of cell cycle arrest at the S-phase, ultimately inducing apoptosis.

G cluster_ar_pathway Androgen Receptor Signaling cluster_cell_cycle Cell Cycle Regulation Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR Cl4AS1->AR AR_dimer AR-AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription_Effect Altered Gene Expression Gene_Transcription->Gene_Transcription_Effect S_Phase_Block Block in S-Phase Entry Gene_Transcription_Effect->S_Phase_Block Apoptosis Induction of Apoptosis S_Phase_Block->Apoptosis

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols: Cl-4AS-1 Dose-Response in MDA-MB-453 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a selective androgen receptor modulator (SARM) that has demonstrated potential as an anti-cancer agent. Unlike endogenous androgens that can promote proliferation in certain breast cancer subtypes, this compound exhibits inhibitory effects on the growth of various breast cancer cell lines, including the molecular apocrine MDA-MB-453 cell line.[1][2] This document provides detailed application notes on the dose-response relationship of this compound in MDA-MB-453 cells, comprehensive experimental protocols for assessing its effects, and diagrams illustrating the experimental workflow and proposed signaling pathway.

The MDA-MB-453 cell line is a valuable in vitro model for studying certain types of breast cancer as it expresses high levels of functional androgen receptors (AR) but lacks estrogen and progesterone (B1679170) receptors.[3] Studies have shown that increasing concentrations of this compound lead to a dose-dependent inhibition of MDA-MB-453 cell proliferation.[1][2][4][5] This inhibitory effect is attributed to the induction of apoptosis, which is mediated by a blockage of cell entry into the S-phase of the cell cycle, ultimately leading to DNA degradation.[1][2][6][7][8]

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the viability of MDA-MB-453 cells after 72 hours of treatment. The data is based on the findings reported by Sharrou et al. (2018) and represents the estimated cell viability relative to an untreated control.

This compound Concentration (µM)Estimated Cell Viability (%) after 72h
0 (Control)100
0.1~90
1~75
5~40
10~10

Note: The cell viability percentages are estimated from the graphical data presented in "The cellular and molecular effects of the androgen receptor agonist, this compound, on breast cancer cells" by Sharrou et al., Endocrine Research, 2018.[2]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Determining this compound Dose-Response cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed MDA-MB-453 cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) start->incubation1 treatment Treat cells with varying concentrations of this compound (0, 0.1, 1, 5, 10 µM) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve

Caption: Experimental workflow for this compound dose-response determination.

signaling_pathway Proposed Signaling Pathway of this compound in MDA-MB-453 Cells cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR binds and activates S_phase S-Phase Progression AR->S_phase inhibits S_phase_arrest S-Phase Arrest Apoptosis Apoptosis S_phase_arrest->Apoptosis leads to DNA_degradation DNA Degradation

Caption: Proposed signaling pathway of this compound in MDA-MB-453 cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-response curve of this compound in MDA-MB-453 cells.

Materials:

  • MDA-MB-453 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[9]

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MDA-MB-453 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations of 0.1, 1, 5, and 10 µM. Prepare a vehicle control with the same concentration of DMSO as in the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

Cell Cycle Analysis by Flow Cytometry

This protocol is to confirm the S-phase arrest induced by this compound.

Materials:

  • MDA-MB-453 cells

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-453 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with an effective concentration of this compound (e.g., 1 µM and 4 µM as used in the reference study) and a vehicle control for 3 to 6 days.[6]

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Centrifuge the cells and resuspend the pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of this compound treated cells to the control to identify the S-phase block. A significant increase in the percentage of cells in the S-phase and a sub-G1 peak would indicate S-phase arrest and apoptosis, respectively.[6]

References

Application Notes and Protocols for Cl-4AS-1 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Cl-4AS-1 is a potent, steroidal dual-action compound that functions as both a full agonist of the androgen receptor (AR) and an inhibitor of 5α-reductase types I and II.[1][2] With an IC50 value of 12 nM for the androgen receptor and IC50 values of 6 nM and 10 nM for 5α-reductase I and II respectively, this compound demonstrates significant biological activity.[1][3] While it mimics the action of 5α-dihydrotestosterone (DHT), studies have revealed that this compound can exert antiproliferative effects in certain cancer cell lines, contrasting with the proliferative effects of natural androgens like DHT.[4][5][6] This unique characteristic makes this compound a compound of interest for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its effects primarily through the androgen receptor signaling pathway. As an AR agonist, it binds to the androgen receptor, leading to its activation. However, unlike endogenous androgens that can promote proliferation in certain hormone-dependent cancers, this compound has been shown to induce a dose-dependent inhibition of growth in breast cancer cell lines, including luminal (MCF-7), molecular apocrine (MDA-MB-453), and triple-negative (MDA-MB-231) types.[4][5][6] The antiproliferative effect is associated with the induction of apoptosis, characterized by a block in the entry of cells into the S-phase of the cell cycle and subsequent DNA degradation.[4][5][6]

Applications in Cell Proliferation Assays

The distinct antiproliferative properties of this compound make it a valuable tool for investigation in cell proliferation assays such as MTT and XTT. These colorimetric assays are widely used to assess cell viability and metabolic activity, providing a quantitative measure of the effect of compounds on cell growth. By employing these assays, researchers can determine the cytotoxic and cytostatic effects of this compound on various cell lines, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on the proliferation of different breast cancer cell lines as determined by MTT assay. Data is extracted from studies investigating the compound's impact over several days of treatment.

Cell LineTreatment DurationThis compound Concentration (µM)Observed Effect on Proliferation
MCF-73, 5, and 7 days0.1, 1, 5, 10Dose-dependent suppression of proliferation, with complete inhibition at 10 µM.[7]
MDA-MB-4533, 5, and 7 days0.1, 1, 5, 10Dose-dependent suppression of proliferation, with complete inhibition at 10 µM.[7]
MDA-MB-2313, 5, and 7 days0.1, 1, 5, 10Dose-dependent suppression of proliferation, with complete inhibition at 10 µM.[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Proliferation

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well tissue culture plates

  • Appropriate cell culture medium with serum

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 7 x 10³ viable cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.[3]

    • On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, and 10 µM).[7] Also prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 3, 5, or 7 days).[7]

  • MTT Assay:

    • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9][10]

    • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[10] Use a reference wavelength of 650 nm if available.[9]

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: XTT Assay for Cell Proliferation

This protocol provides an alternative method to the MTT assay, offering the advantage of using a soluble formazan product.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well tissue culture plates

  • Appropriate cell culture medium with serum

  • XTT labeling mixture (containing XTT and an electron-coupling reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 1). Seeding density may range from 5,000 to 10,000 cells/well.[11]

  • Compound Preparation and Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, Step 2).

  • XTT Assay:

    • At the end of the treatment period, prepare the XTT working solution by mixing the XTT solution and the electron coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[12]

    • Add 50 µL of the freshly prepared XTT working solution to each well.[11][12]

    • Incubate the plate for 2 to 5 hours at 37°C in a humidified 5% CO₂ incubator.[11] The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader.[13] A reference wavelength of 660 nm can be used to subtract background absorbance.[11]

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Cl_4AS_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_proliferation Cell Cycle & Proliferation This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Gene Transcription (Altered) ARE->Gene_Transcription S_Phase_Block S-Phase Entry Block Gene_Transcription->S_Phase_Block Apoptosis Apoptosis Induction S_Phase_Block->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis->Proliferation_Inhibition

Caption: Signaling pathway of this compound leading to inhibition of cell proliferation.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for desired period (e.g., 3-7 days) C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Analyze data H->I

Caption: Workflow for the MTT cell proliferation assay.

XTT_Assay_Workflow cluster_setup Experiment Setup cluster_assay XTT Assay cluster_readout Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for desired period (e.g., 3-7 days) C->D E Add XTT working solution D->E F Incubate for 2-5h E->F G Measure absorbance at 450-500 nm F->G H Analyze data G->H

References

Application Notes and Protocols for Apoptosis Assay with Cl-4AS-1 using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer.[1][2] Cl-4AS-1 is a steroidal androgen receptor (AR) agonist that has been shown to induce apoptosis in certain cancer cell lines, making it a compound of interest in cancer research.[3][4] Specifically, studies have indicated that this compound can inhibit the growth of breast cancer cells by inducing a block in the S-phase of the cell cycle, followed by DNA degradation, which are characteristic hallmarks of apoptosis.[3][4]

This document provides a detailed protocol for quantifying apoptosis induced by this compound in a cell culture model using flow cytometry. The assay described here utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][6] Propidium Iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is therefore used to identify necrotic cells or cells in the late stages of apoptosis where membrane integrity is lost.

Signaling Pathways in Apoptosis

Apoptosis is primarily executed through two main signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[7][8][9] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of the apoptotic process.[7][8]

  • The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[2][8][10] This leads to the formation of the death-inducing signaling complex (DISC), which subsequently activates initiator caspases, such as caspase-8.[8][10]

  • The Intrinsic Pathway is triggered by intracellular stress signals like DNA damage or growth factor withdrawal.[7][8] This pathway is regulated by the Bcl-2 family of proteins and leads to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c, which in turn activates initiator caspase-9.[7][11]

Activated initiator caspases (caspase-8 and caspase-9) then activate executioner caspases (e.g., caspase-3, -6, -7), which orchestrate the dismantling of the cell by cleaving various cellular substrates.[7]

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c Release->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cells of interest (e.g., breast cancer cell line)

  • Complete cell culture medium

  • This compound (CAS 188589-66-4)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate like APC or PE)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

  • Flow cytometry tubes (e.g., 12 x 75 mm Falcon tubes)

  • Microcentrifuge

  • Incubator (37°C, 5% CO₂)

Experimental Workflow

G Experimental Workflow for Apoptosis Assay Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Washing Washing Cell Harvesting->Washing Resuspension in Binding Buffer Resuspension in Binding Buffer Washing->Resuspension in Binding Buffer Staining with Annexin V and PI Staining with Annexin V and PI Resuspension in Binding Buffer->Staining with Annexin V and PI Incubation Incubation Staining with Annexin V and PI->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

References

Application Notes and Protocols for Gene Expression Analysis of Cl-4AS-1 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a selective androgen receptor modulator (SARM) that has demonstrated potential as a therapeutic agent in breast cancer.[1] It functions as an agonist of the androgen receptor (AR), exhibiting similarities to dihydrotestosterone (B1667394) (DHT) in regulating gene expression.[1] Unlike DHT, which can promote proliferation in some breast cancer cells, this compound has been shown to induce a dose-dependent inhibition of growth and promote apoptosis by arresting the cell cycle in the S-phase.[1] These distinct properties make this compound a compound of interest for further investigation.

These application notes provide detailed protocols for analyzing the gene expression changes in cancer cell lines treated with this compound, utilizing both quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) methodologies.

Signaling Pathway of this compound

This compound, as a SARM, is expected to exert its effects through the canonical androgen receptor signaling pathway. The binding of this compound to the AR in the cytoplasm is hypothesized to induce a conformational change, leading to the dissociation of heat shock proteins (HSPs). The this compound-AR complex then dimerizes and translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound Signaling Pathway

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the procedure for culturing breast cancer cell lines and treating them with this compound.

Workflow:

Cell_Treatment_Workflow Start Start: Seed Cells Incubate Incubate (24h) Start->Incubate Treat Treat with this compound or Vehicle (DMSO) Incubate->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Harvest Harvest Cells for RNA Extraction Incubate_Treat->Harvest End End Harvest->End

Cell Treatment Workflow

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-453, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the desired breast cancer cell line into 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Prepare working solutions of this compound in complete growth medium at the desired final concentrations (e.g., 0.1, 1, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation Post-Treatment: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quantification

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Cell Lysis: Lyse the harvested cells directly in the culture wells using the lysis reagent from the chosen RNA extraction kit, following the manufacturer's instructions.

  • RNA Isolation: Perform RNA isolation according to the kit's protocol. For TRIzol, this will involve phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.

  • RNA Resuspension: Resuspend the purified RNA pellet in RNase-free water.

  • Quantification and Purity Check: Measure the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Gene Expression Analysis by qPCR

Workflow:

qPCR_Workflow RNA Total RNA cDNA cDNA Synthesis (Reverse Transcription) RNA->cDNA qPCR qPCR with SYBR Green or TaqMan Probes cDNA->qPCR Analysis Data Analysis (ΔΔCt) & Relative Quantification qPCR->Analysis

qPCR Workflow

Materials:

  • Purified total RNA

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Forward and reverse primers for target and reference genes

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • Primer Design: Use pre-validated or newly designed primers for target genes and at least one stably expressed reference gene (e.g., GAPDH, ACTB). Based on the known function of androgen receptor agonists, representative target genes to consider for qPCR analysis include:

    • Cell Cycle: CDKN1A (p21), CCND1 (Cyclin D1)

    • Apoptosis: BCL2, BAX

    • Androgen Receptor Signaling: AR, KLK3 (PSA)

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the master mix, forward and reverse primers, and cDNA template.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol. Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the target gene expression to the reference gene.

Data Presentation: qPCR Results

GeneTreatmentFold Change (vs. Vehicle)P-value
CDKN1A (p21) This compound (1 µM)3.5<0.01
This compound (10 µM)8.2<0.001
CCND1 This compound (1 µM)0.6<0.05
This compound (10 µM)0.3<0.01
BCL2 This compound (1 µM)0.7<0.05
This compound (10 µM)0.4<0.01
BAX This compound (1 µM)2.1<0.05
This compound (10 µM)4.5<0.001

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 4: Gene Expression Analysis by RNA-Seq

Workflow:

RNA_Seq_Workflow RNA Total RNA Library_Prep Library Preparation (mRNA enrichment, fragmentation, adapter ligation, amplification) RNA->Library_Prep Sequencing Next-Generation Sequencing (NGS) Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (QC, Alignment, DEGs, Pathway Analysis) Sequencing->Data_Analysis

RNA-Seq Workflow

Procedure:

  • RNA Quality Control: Assess the integrity of the total RNA using a bioanalyzer. High-quality RNA (RIN > 8) is recommended.

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using poly-A selection.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first and second-strand cDNA.

    • End Repair and A-tailing: Repair the ends of the cDNA fragments and add a single 'A' base.

    • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

    • Amplification: Amplify the library using PCR.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Read Counting: Quantify the number of reads mapping to each gene.

    • Differential Gene Expression (DGE) Analysis: Identify genes that are significantly up- or downregulated in this compound treated cells compared to the vehicle control.

    • Pathway and Functional Enrichment Analysis: Analyze the differentially expressed genes to identify enriched biological pathways and functions.

Data Presentation: RNA-Seq Results (Top Differentially Expressed Genes)

Gene SymbolLog2 Fold ChangeP-valueq-value (FDR)Regulation
FOS 3.11.2e-83.5e-7Upregulated
JUN 2.85.6e-81.1e-6Upregulated
EGR1 2.51.1e-71.8e-6Upregulated
MYC -2.23.4e-74.5e-6Downregulated
CCNE1 -2.08.9e-79.1e-6Downregulated
E2F1 -1.81.5e-61.3e-5Downregulated

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The provided protocols offer a comprehensive framework for investigating the molecular effects of this compound on gene expression in cancer cells. Both qPCR and RNA-seq are powerful techniques that can elucidate the compound's mechanism of action, identify novel therapeutic targets, and discover potential biomarkers for treatment response. The choice between qPCR and RNA-seq will depend on the specific research question, with qPCR being suitable for targeted gene analysis and RNA-seq providing a global, unbiased view of the transcriptome.

References

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor in Cl-4AS-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to the Androgen Receptor (AR)

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It plays a pivotal role in the development and maintenance of male reproductive organs, including the prostate gland.[1] AR signaling is crucial for the growth, differentiation, and homeostasis of androgen-dependent cells.[1] Dysregulation of AR activity is a primary driver in the initiation and progression of prostate cancer.[3][4] Consequently, the AR signaling pathway is a major therapeutic target in prostate cancer research and drug development.[3][5][6] Even in castration-resistant prostate cancer (CRPC), the majority of tumors remain dependent on a functional AR axis, often through mechanisms like AR gene amplification, overexpression, or mutations.[1][3][7]

Principle of Western Blot for AR Analysis

Western blotting is a widely used and powerful technique to detect and quantify specific proteins within a complex biological sample. The method involves separating proteins by molecular weight using polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid support membrane (e.g., PVDF or nitrocellulose), and then probing for the target protein using specific antibodies. For AR analysis, this allows researchers to determine the total expression level of the full-length AR protein (typically around 110 kDa) and its various splice variants.[1][8]

Application in Evaluating Cl-4AS-1

In the context of drug development, Western blotting is indispensable for assessing the efficacy of novel compounds like the hypothetical This compound . By treating cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) with this compound, researchers can use Western blot analysis to:

  • Quantify Changes in AR Expression: Determine if this compound upregulates or downregulates the total amount of AR protein. A reduction in AR levels is a promising therapeutic strategy.[9]

  • Assess AR Degradation: Investigate if this compound functions as a PROTAC (Proteolysis Targeting Chimera) or another type of degrader by observing a dose- and time-dependent decrease in the AR protein band.[10]

  • Analyze Downstream Signaling: Evaluate the expression of AR-regulated genes and proteins (e.g., Prostate-Specific Antigen, PSA) to confirm the functional impact of this compound on the AR signaling pathway.[1]

  • Determine Dose-Response: Establish the effective concentration range of this compound by treating cells with varying doses and observing the corresponding changes in AR levels.[9]

This technique provides critical preclinical data on the mechanism of action and potency of new therapeutic candidates targeting the androgen receptor.

Data Presentation: Effect of this compound on AR Expression

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on Androgen Receptor (AR) protein expression in the LNCaP prostate cancer cell line. Data is presented as the relative density of the AR band normalized to a loading control (e.g., β-actin), showing the mean ± standard deviation from three independent experiments.

Treatment GroupConcentrationDuration (hours)Relative AR Protein Level (Fold Change vs. Vehicle)
Vehicle Control0.1% DMSO481.00 ± 0.08
This compound1 nM480.85 ± 0.06
This compound10 nM480.52 ± 0.05
This compound100 nM480.15 ± 0.03
This compound1 µM480.05 ± 0.02
Positive Control10 µM Enzalutamide480.45 ± 0.04

Visualizations: Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway AR_active AR_active AR_translocated AR_translocated AR_active->AR_translocated Nuclear Translocation Transcription Transcription Protein Protein Synthesis & Cellular Response Transcription->Protein Translation

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Protein Separation & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis A Cell Culture & Treatment with this compound B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D Sample Prep for Loading (Laemmli Buffer + Heat) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF Membrane) E->F G Blocking (5% Non-fat Milk or BSA) F->G H Primary Antibody Incubation (Anti-AR, 4°C Overnight) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Signal Detection (ECL Substrate) I->J K Imaging & Densitometry J->K L Normalization to Loading Control (e.g., β-actin) K->L M Quantitative Analysis L->M

Experimental Protocol

This protocol provides a detailed methodology for analyzing androgen receptor protein expression in cultured cells following treatment with a test compound such as this compound.

Materials and Reagents
  • Cell Line: LNCaP or other AR-positive prostate cancer cell line.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[10][11]

    • Sample Buffer: 2x Laemmli buffer.

    • Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).

    • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[12]

  • Antibodies:

    • Primary Antibody: Rabbit anti-Androgen Receptor antibody (ensure validation for Western Blot).[2]

    • Loading Control Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH.

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Other Reagents:

    • BCA Protein Assay Kit.

    • Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris).

    • PVDF or Nitrocellulose Membrane (0.45 µm).

    • Enhanced Chemiluminescence (ECL) Substrate.

    • Pre-stained molecular weight marker.

Step-by-Step Methodology

Step 1: Cell Culture and Treatment

  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[12]

  • Seed the cells in 6-well plates and allow them to reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).[12]

Step 2: Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[10]

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer containing inhibitors to each well.[11][12]

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[11]

  • Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C.[10]

  • Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.[10]

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[12]

  • Equalize the concentration of all samples using the lysis buffer.

Step 4: SDS-PAGE and Protein Transfer

  • Prepare protein samples by mixing the lysate with an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained molecular weight marker in one lane.[10][12]

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane. Ensure no air bubbles are trapped between the gel and the membrane.[10][13]

Step 5: Immunoblotting

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary anti-AR antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[8][12]

  • Wash the membrane three times for 5-10 minutes each with TBST.[10]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10][12]

  • Wash the membrane again three times for 10 minutes each with TBST.[12]

Step 6: Detection and Analysis

  • Apply the ECL substrate to the membrane according to the manufacturer's protocol.[10]

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the intensity of the AR band to the corresponding loading control band (e.g., β-actin) in the same lane.

Troubleshooting Common Western Blot Issues

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal - Insufficient protein loaded.- Low primary antibody concentration.- Inactive ECL substrate or secondary antibody.- Poor protein transfer.- Increase the amount of protein loaded per lane (up to 50 µg).[13][14]- Increase primary antibody concentration or incubate overnight at 4°C.[14]- Use fresh reagents. Test secondary antibody activity with a dot blot.- Confirm transfer with Ponceau S staining of the membrane.[13]
High Background - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA instead of milk).[15]- Reduce antibody concentrations through titration.[14]- Increase the number and duration of TBST washes.[15]
Non-specific Bands - Primary antibody concentration is too high.- Protein degradation.- Cross-reactivity of the secondary antibody.- Reduce the primary antibody concentration and/or incubation time.[14]- Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.[13]- Run a control lane with only the secondary antibody to check for non-specific binding.[15]
Uneven or "Smiley" Bands - Gel electrophoresis ran too fast.- Uneven heating of the gel.- High salt concentration in the sample.- Reduce the voltage during electrophoresis.- Ensure the running buffer covers the gel completely and use a chilled buffer.- Perform dialysis or buffer exchange to reduce the salt content in the lysate.[14]

References

Application of Cl-4AS-1 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to the lack of well-defined molecular targets, rendering therapies like hormone therapy and HER2-targeted agents ineffective. The androgen receptor (AR) has emerged as a potential therapeutic target in a subset of breast cancers, including TNBC. Cl-4AS-1 is a selective androgen receptor modulator (SARM) that acts as an AR agonist.[1][2] Unlike endogenous androgens such as dihydrotestosterone (B1667394) (DHT), which can promote proliferation in some breast cancer subtypes, this compound has been shown to exert an inhibitory effect on the growth of various breast cancer cell lines, including the triple-negative MDA-MB-231 cell line.[2][3] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on TNBC cell lines.

Mechanism of Action

This compound is an androgen receptor agonist.[1][2] In TNBC cells, its antiproliferative effects are attributed to the induction of apoptosis.[3] Treatment with this compound leads to a cell cycle block at the S-phase, which is followed by DNA degradation and programmed cell death.[3] While the precise downstream signaling cascade of this compound in TNBC is not fully elucidated, the involvement of the androgen receptor suggests a potential modulation of apoptosis-regulating proteins. In other hormone-responsive cancers, AR signaling has been linked to the intrinsic apoptotic pathway, potentially involving the regulation of Bcl-2 family proteins.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on breast cancer cell lines. It is important to note that while MDA-MB-231 is a TNBC cell line, some detailed quantitative studies have been performed on other breast cancer cell lines such as MDA-MB-453, which are also included for comparative purposes.

Table 1: Effect of this compound on Cell Proliferation

Cell LineCancer SubtypeTreatment Concentration (µM)Observed Effect
MDA-MB-231Triple-Negative0.1 - 10Dose-dependent inhibition of cell growth.[3][4]
MCF-7Luminal (ER+)0.1 - 10Dose-dependent inhibition of cell growth.[4]
MDA-MB-453Molecular Apocrine0.1 - 10Dose-dependent inhibition of cell growth.[3][4]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-453 Cells

Treatment Concentration (µM)DurationEffect on Cell Cycle
16 daysBlock in S phase and increase in apoptotic cells.[5]
43 daysBlock in early S phase.[5]
43 daysIncrease in sub-G1 phase (DNA degradation).[5]

Note: Detailed quantitative data for cell cycle distribution in MDA-MB-231 cells treated with this compound is not specified in the available literature. The data presented is from studies on the MDA-MB-453 cell line.

Mandatory Visualizations

Cl_4AS_1_Signaling_Pathway cluster_cell TNBC Cell cluster_nucleus Nucleus cluster_apoptosis Apoptotic Pathway Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR Binds to AR_complex This compound/AR Complex AR->AR_complex ARE Androgen Response Element (ARE) AR_complex->ARE Translocates to Nucleus and binds to Gene_Transcription Gene Transcription Modulation ARE->Gene_Transcription Bax Bax (Pro-apoptotic) Gene_Transcription->Bax Upregulation? Bcl2 Bcl-2 (Anti-apoptotic) Gene_Transcription->Bcl2 Downregulation? S_Phase S-Phase Arrest Gene_Transcription->S_Phase Leads to Caspase_Cascade Caspase Cascade Activation Bax->Caspase_Cascade Promotes Bcl2->Caspase_Cascade Inhibits Apoptosis Apoptosis Caspase_Cascade->Apoptosis S_Phase->Apoptosis

Caption: Putative signaling pathway of this compound inducing apoptosis in TNBC cells.

Experimental_Workflow cluster_assays Experimental Assays start Start: Culture MDA-MB-231 cells treat Treat cells with varying concentrations of this compound (0.1, 1, 5, 10 µM) and control start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treat->cell_cycle western_blot Western Blot Analysis (Apoptosis-related proteins) treat->western_blot analyze Data Analysis and Interpretation viability->analyze apoptosis->analyze cell_cycle->analyze western_blot->analyze end End: Determine effects of this compound analyze->end

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Culture

The MDA-MB-231 triple-negative breast cancer cell line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10 µM) or vehicle control to the respective wells.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard procedures for flow cytometric analysis of apoptosis.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MDA-MB-231 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This protocol follows standard methods for cell cycle analysis using propidium iodide staining.

Materials:

  • MDA-MB-231 cells

  • 6-well plates

  • This compound stock solution

  • Complete culture medium

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat MDA-MB-231 cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol outlines a general procedure for analyzing protein expression.

Materials:

  • MDA-MB-231 cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, AR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat MDA-MB-231 cells with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

References

Application Notes and Protocols for In Vivo Study of Cl-4AS-1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a selective androgen receptor modulator (SARM) with demonstrated potential as a therapeutic agent for breast cancer.[1] In vitro studies have shown that this compound, while acting as an androgen receptor (AR) agonist, exhibits unique properties that differentiate it from classical AR agonists like dihydrotestosterone (B1667394) (DHT).[1][2] Notably, this compound induces a dose-dependent inhibition of proliferation in various breast cancer cell lines, including luminal (MCF-7), molecular apocrine (MDA-MB-453), and triple-negative (MDA-MB-231) types.[1][2] This anti-proliferative effect is mediated through the induction of apoptosis, characterized by a block in the S-phase of the cell cycle and subsequent DNA degradation.[1][2] Unlike DHT, this compound does not upregulate the expression of the androgen receptor itself, suggesting a distinct mechanism of action that warrants further investigation in vivo.[1]

These application notes provide a comprehensive framework for designing and executing preclinical in vivo studies to evaluate the pharmacokinetics, safety, and efficacy of this compound in animal models of breast cancer.

Preclinical In Vivo Study Design

A phased approach is recommended for the in vivo evaluation of this compound, commencing with essential pharmacokinetic and toxicology assessments before proceeding to full-scale efficacy studies.

Phase 1: Pilot Pharmacokinetic (PK) and Dose-Range Finding Toxicity Study

Objective: To determine the pharmacokinetic profile and establish the maximum tolerated dose (MTD) of this compound in a rodent model.

Animal Model: Female athymic nude mice (e.g., BALB/c nude) or NOD-scid mice, 6-8 weeks old.[3]

Study Groups and Dosing: A minimum of three dose levels of this compound will be evaluated, alongside a vehicle control group. The starting doses should be extrapolated from the effective concentrations observed in vitro (e.g., 1-10 µM).[2] The administration route should be selected based on the physicochemical properties of this compound, with oral gavage being a common route for SARMs.[4][5]

Group Treatment Dose Level (mg/kg) Number of Animals
1Vehicle Control05
2This compoundLow Dose (e.g., 10)5
3This compoundMid Dose (e.g., 50)5
4This compoundHigh Dose (e.g., 100)5

Protocol:

  • Administer this compound or vehicle daily for 14 days.

  • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after the first and last dose for pharmacokinetic analysis.

  • At the end of the study, perform a complete necropsy, and collect major organs for histopathological examination.

Data Presentation:

Table 1: Pharmacokinetic Parameters of this compound

Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL) t1/2 (h)
Low
Mid
High

Table 2: Toxicity Profile of this compound

Dose (mg/kg) % Body Weight Change Key Clinical Observations Summary of Histopathology Findings
Vehicle
Low
Mid
High
Phase 2: In Vivo Efficacy Study in Breast Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant breast cancer xenograft model.

Animal Model: Female athymic nude mice or NSG mice bearing subcutaneous xenografts of a responsive human breast cancer cell line (e.g., MDA-MB-453 or MCF-7).[6][7]

Experimental Workflow:

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Daily Dosing Daily Dosing Treatment Initiation->Daily Dosing Tumor Measurement Tumor Measurement Daily Dosing->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Daily Dosing->Body Weight Monitoring Euthanasia Euthanasia Tumor Excision Tumor Excision Euthanasia->Tumor Excision Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Excision->Pharmacodynamic Analysis Data Analysis Data Analysis Pharmacodynamic Analysis->Data Analysis

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Protocol:

  • Inject 5 x 10^6 MDA-MB-453 cells subcutaneously into the flank of each mouse.[7]

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group).[8]

  • Administer this compound at two selected doses below the MTD, along with a vehicle control, daily for 21-28 days.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

Data Presentation:

Table 3: Anti-Tumor Efficacy of this compound

Treatment Group Mean Tumor Volume (mm³) ± SEM (Day 21) % Tumor Growth Inhibition Mean Tumor Weight (g) ± SEM
Vehicle ControlN/A
This compound (Low Dose)
This compound (High Dose)

Signaling Pathway Analysis

This compound exerts its effect through the androgen receptor, leading to apoptosis. The AR signaling pathway can be complex, with both pro- and anti-apoptotic outcomes depending on the cellular context.[9][10][11] A proposed pathway for this compound's pro-apoptotic action is depicted below.

G This compound This compound AR Androgen Receptor This compound->AR AR-Complex This compound/AR Complex AR->AR-Complex Nucleus Nucleus AR-Complex->Nucleus ARE Androgen Response Element Nucleus->ARE Binds to Gene Transcription Gene Transcription ARE->Gene Transcription Pro-apoptotic Proteins e.g., Bax Gene Transcription->Pro-apoptotic Proteins Upregulation Anti-apoptotic Proteins e.g., Bcl-2 Gene Transcription->Anti-apoptotic Proteins Downregulation Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis Anti-apoptotic Proteins->Apoptosis

Caption: Proposed pro-apoptotic signaling pathway of this compound.

Detailed Experimental Protocols

Preparation of this compound for In Vivo Administration
  • Vehicle Selection: Based on the solubility of this compound, a suitable vehicle should be chosen. Common vehicles for oral gavage include corn oil, 0.5% carboxymethylcellulose (CMC), or a solution of DMSO and polyethylene (B3416737) glycol (PEG).

  • Formulation:

    • Weigh the required amount of this compound.

    • If using a suspension, wet the powder with a small amount of Tween 80.

    • Gradually add the vehicle while vortexing or sonicating to ensure a homogenous suspension or solution.

    • Prepare fresh daily before administration.

Tumor Volume Measurement
  • Use digital calipers to measure the length (L) and width (W) of the tumor.

  • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Record the measurements for each animal at each time point.

Pharmacodynamic Marker Analysis (from excised tumors)
  • Immunohistochemistry (IHC) for Ki-67: To assess cell proliferation.

  • TUNEL Assay: To detect DNA fragmentation associated with apoptosis.

  • Western Blot Analysis: To quantify the expression levels of key proteins in the AR signaling and apoptosis pathways (e.g., AR, Bax, Bcl-2, cleaved caspase-3).

Conclusion

The provided application notes and protocols offer a detailed roadmap for the preclinical in vivo evaluation of this compound. A systematic approach, beginning with PK/PD and toxicity studies, followed by well-designed efficacy studies in relevant animal models, is crucial for advancing our understanding of this compound's therapeutic potential in breast cancer. The inclusion of pharmacodynamic marker analysis will provide valuable insights into the in vivo mechanism of action.

References

Application Notes and Protocols for Assessing 5α-Reductase Inhibition by Cl-4AS-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-reductases are a group of enzymes essential for the metabolism of steroid hormones. They catalyze the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] Elevated levels of DHT are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[2][3] Consequently, inhibitors of 5α-reductase are valuable therapeutic agents for these conditions.[2]

Cl-4AS-1 is recognized in scientific literature primarily as a selective androgen receptor modulator (SARM) and an androgen receptor (AR) agonist, with research focusing on its effects in breast cancer cell models. While its principal mechanism of action is understood to be through the androgen receptor, the assessment of its potential off-target effects, such as the inhibition of 5α-reductase, is a critical step in comprehensive drug characterization.

These application notes provide detailed protocols for assessing the in vitro inhibitory activity of test compounds, such as this compound, against 5α-reductase. The methodologies described include a biochemical assay using a rat liver microsomal preparation and a cell-based assay employing the human prostate cancer cell line, LNCaP.

Signaling Pathway of 5α-Reductase

The enzymatic reaction catalyzed by 5α-reductase is a critical step in androgen signaling. The enzyme utilizes NADPH as a cofactor to reduce the double bond of testosterone, thereby producing DHT. DHT then binds to the androgen receptor with higher affinity than testosterone, leading to the activation of downstream signaling pathways.

5a-Reductase Signaling Pathway Testosterone Testosterone SRD5A 5α-Reductase (SRD5A) Testosterone->SRD5A Substrate DHT Dihydrotestosterone (DHT) SRD5A->DHT Product NADP NADP+ SRD5A->NADP AR Androgen Receptor (AR) DHT->AR Binds & Activates NADPH NADPH NADPH->SRD5A Cofactor Cl4AS1 This compound (Test Compound) Cl4AS1->SRD5A Inhibition GeneTranscription Gene Transcription AR->GeneTranscription Modulates

5α-Reductase Signaling Pathway

Data Presentation: Quantitative Analysis of 5α-Reductase Inhibition

The inhibitory potential of a test compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables provide a template for presenting the results of 5α-reductase inhibition assays.

Table 1: IC50 Values of this compound and Control Inhibitors in Biochemical Assay

Compound5α-Reductase IsoformIC50 (nM)
This compoundRat Liver Microsomes (Type 1 enriched)To be determined
Finasteride (Control)Rat Liver Microsomes (Type 1 enriched)~20-50
Dutasteride (Control)Rat Liver Microsomes (Type 1 enriched)~1-5

Note: IC50 values for control inhibitors are approximate and can vary based on experimental conditions.

Table 2: Inhibition of DHT Production in LNCaP Cells

CompoundConcentration (nM)% Inhibition of DHT Production
This compound1To be determined
10To be determined
100To be determined
1000To be determined
Finasteride (Control)100~70-80
Dutasteride (Control)100>90

Experimental Protocols

Protocol 1: In Vitro Biochemical Assay for 5α-Reductase Inhibition

This protocol describes a method for determining the inhibitory activity of a test compound on 5α-reductase using a crude microsomal fraction from rat liver, which is a rich source of the type 1 isozyme.[4][5][6]

Experimental Workflow: Biochemical Assay

Biochemical_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Analysis prep_microsomes Prepare Rat Liver Microsomes pre_incubate Pre-incubate Microsomes with Test Compound prep_microsomes->pre_incubate prep_buffer Prepare Assay Buffer, Testosterone, and NADPH initiate_reaction Initiate Reaction with Testosterone & NADPH prep_buffer->initiate_reaction prep_compounds Prepare this compound and Control Inhibitors prep_compounds->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction extract_steroids Extract Steroids terminate_reaction->extract_steroids quantify_dht Quantify DHT/Testosterone (LC-MS/MS or HPLC) extract_steroids->quantify_dht calculate_ic50 Calculate % Inhibition and IC50 Value quantify_dht->calculate_ic50 Cell_Based_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_cell_analysis Analysis seed_cells Seed LNCaP Cells in 24-well Plates allow_attachment Allow Cells to Attach (24 hours) seed_cells->allow_attachment pre_treat Pre-treat with this compound or Control Inhibitors allow_attachment->pre_treat add_substrate Add Testosterone to the Medium pre_treat->add_substrate incubate_cells Incubate for 24-48 hours add_substrate->incubate_cells collect_media Collect Cell Culture Media incubate_cells->collect_media extract_steroids_cell Extract Steroids from Media collect_media->extract_steroids_cell quantify_dht_cell Quantify DHT Production (LC-MS/MS or ELISA) extract_steroids_cell->quantify_dht_cell analyze_data Calculate % Inhibition quantify_dht_cell->analyze_data

References

Application Notes and Protocols: Cl-4AS-1 in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-4AS-1 is a selective androgen receptor (AR) modulator that has demonstrated unique anti-cancer properties. Unlike typical AR agonists that can promote proliferation in certain breast cancer subtypes, this compound exhibits a dose-dependent inhibition of growth across various breast cancer cell lines, including luminal, molecular apocrine, and triple-negative types.[1] This inhibitory effect is primarily attributed to the induction of apoptosis and a block in the S-phase of the cell cycle, leading to DNA degradation.[1][2] These characteristics make this compound a promising candidate for further investigation, particularly in combination with other therapeutic agents to enhance its anti-tumor efficacy.

This document provides an overview of the mechanism of action of this compound, proposes potential combination therapies based on its mode of action, and offers detailed protocols for key experimental assays to evaluate its efficacy.

Mechanism of Action of this compound

This compound functions as an androgen receptor agonist. However, its downstream effects diverge from those of natural androgens like dihydrotestosterone (B1667394) (DHT). While DHT promotes the proliferation of AR-positive breast cancer cells, this compound induces a dose-dependent inhibition of cell growth.[1][3] The primary mechanisms underlying the anti-proliferative effects of this compound are:

  • Induction of Apoptosis: this compound treatment leads to programmed cell death.[1][2]

  • S-Phase Cell Cycle Arrest: The compound causes a blockage in the S-phase of the cell cycle, preventing DNA synthesis and further cell division.[1][2]

The androgen receptor signaling pathway, which this compound modulates, has extensive crosstalk with other critical cellular pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways. This network of interactions provides a strong rationale for exploring combination therapies.

cluster_0 This compound Mechanism of Action This compound This compound AR Androgen Receptor (AR) This compound->AR Nucleus Nucleus AR->Nucleus ARE Androgen Response Elements Nucleus->ARE Target_Gene_Expression Target Gene Expression ARE->Target_Gene_Expression S_Phase_Arrest S-Phase Arrest Target_Gene_Expression->S_Phase_Arrest Apoptosis Apoptosis Target_Gene_Expression->Apoptosis

This compound mechanism of action.

Proposed Combination Therapies

Disclaimer: The following proposed combination therapies are based on the known mechanism of action of this compound and the current understanding of cancer biology. These combinations are hypothetical and require experimental validation.

Combination with CDK4/6 Inhibitors

Rationale:

This compound induces S-phase arrest. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, primarily cause cell cycle arrest in the G1 phase. A combination of agents that block the cell cycle at two distinct checkpoints (G1 and S phase) could lead to a more profound and sustained anti-proliferative effect, potentially inducing synthetic lethality. Furthermore, there is evidence of interplay between AR signaling and the CDK4/6-Rb axis, suggesting that dual targeting could overcome resistance mechanisms.

Experimental Approach:

A synergistic effect can be evaluated by treating breast cancer cell lines with this compound and a CDK4/6 inhibitor, both alone and in combination, across a range of concentrations. Cell viability would be assessed using an MTT assay, and synergy would be quantified using the Combination Index (CI) method of Chou-Talalay.

cluster_1 Combination Therapy Rationale: this compound and CDK4/6i This compound This compound S_Phase S Phase This compound->S_Phase Inhibits CDK4/6_Inhibitor CDK4/6 Inhibitor G1_Phase G1 Phase CDK4/6_Inhibitor->G1_Phase Inhibits Cell_Cycle Cell Cycle Progression Synergistic_Arrest Synergistic Cell Cycle Arrest & Apoptosis Cell_Cycle->Synergistic_Arrest G1_Phase->Cell_Cycle G1_Phase->S_Phase S_Phase->Cell_Cycle G2_M_Phase G2/M Phase S_Phase->G2_M_Phase G2_M_Phase->Cell_Cycle

Dual blockade of the cell cycle.
Combination with PARP Inhibitors

Rationale:

Androgen receptor signaling has been shown to influence DNA damage response (DDR) pathways. Modulation of AR activity can induce a state of "BRCAness" or homologous recombination deficiency (HRD) in some cancer cells. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in tumors with HRD. Therefore, combining this compound with a PARP inhibitor could be a synthetic lethal strategy, where this compound induces a vulnerability (impaired DNA repair) that is then exploited by the PARP inhibitor, leading to enhanced cancer cell death.

Experimental Approach:

The synergistic effect of combining this compound and a PARP inhibitor would be assessed in breast cancer cell lines with known DNA repair pathway status. Cell viability assays (MTT) and apoptosis assays (Annexin V/PI staining) would be the primary readouts for synergy. Further mechanistic studies could involve assessing DNA damage markers (e.g., γH2AX foci) and the status of DNA repair proteins.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the viability of different breast cancer cell lines. Data is extracted from the study by Ahram et al., 2018.

Table 1: Effect of this compound on Breast Cancer Cell Proliferation (Day 7)

Cell LineConcentration (µM)% Inhibition of Cell Growth (relative to control)
MCF-7 0.1~20%
1~60%
5~90%
10~100%
MDA-MB-453 0.1~15%
1~50%
5~85%
10~100%
MDA-MB-231 0.1~25%
1~70%
5~95%
10~100%

Table 2: Effect of this compound on Cell Cycle Distribution of MDA-MB-453 Cells (Day 3)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control 55%35%10%
This compound (1 µM) 53%38%9%
This compound (4 µM) 48%45%7%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound, alone or in combination with another therapeutic agent, on the viability of breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-453, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound stock solution

  • Combination drug stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Treat the cells with various concentrations of this compound and/or the combination drug. Include vehicle-treated control wells.

  • Incubate the plates for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound, alone or in combination, using flow cytometry.

Materials:

  • Breast cancer cells

  • 6-well tissue culture plates

  • This compound and/or combination drug

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Breast cancer cells

  • 6-well tissue culture plates

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest cells by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Experimental Workflow Visualization

cluster_2 Experimental Workflow for Combination Therapy Evaluation Cell_Culture Seed Breast Cancer Cells Treatment Treat with this compound +/- Combination Agent Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assays Perform Assays Incubation->Assays Viability MTT Assay Assays->Viability Apoptosis Annexin V/PI Staining Assays->Apoptosis Cell_Cycle PI Staining Assays->Cell_Cycle Data_Analysis Data Analysis & Synergy Calculation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Workflow for evaluating this compound combinations.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays with Cl-4AS-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the androgen receptor (AR) agonist, Cl-4AS-1, in cell-based assays and encountering inconsistent results. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you identify and resolve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Cell Culture and Assay Setup

Q1: My replicate wells show high variability in my cell-based assays. What are the common causes?

High well-to-well variability can obscure the true biological effects of this compound.[1] Several factors can contribute to this issue:

  • Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability. Ensure your cell suspension is homogenous before and during plating by gently pipetting up and down. Use calibrated pipettes for accurate cell dispensing.[1]

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter cell growth and assay performance. To mitigate this, avoid using the outer wells or fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.[1]

  • Inconsistent Treatment Application: Ensure that this compound and other reagents are added consistently to all wells in terms of volume and timing.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[2] High passage numbers can lead to phenotypic drift and altered responses.[3] Routinely check for mycoplasma contamination, as it can significantly impact cellular physiology and experimental outcomes.[3]

Cell Viability and Proliferation Assays (e.g., MTT, WST-1)

Q2: I'm observing unexpectedly low or high absorbance readings in my MTT assay when treating with this compound. What could be the issue?

Inconsistent absorbance readings in MTT assays can be due to several factors related to both the assay chemistry and the compound being tested.

  • Direct MTT Reduction by Compound: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal (increased viability). To test for this, include a control well with media, MTT reagent, and this compound, but no cells. If a color change occurs, consider an alternative viability assay like Sulforhodamine B (SRB) or a lactate (B86563) dehydrogenase (LDH) assay.

  • Incomplete Formazan (B1609692) Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Increase the incubation time with the solubilization solvent (e.g., DMSO) and ensure thorough mixing by gentle pipetting or using an orbital shaker.

  • Media Components Interference: Phenol (B47542) red in culture media can interfere with absorbance readings. It is advisable to use phenol red-free media during the MTT incubation step. Serum can also interact with the MTT reagent; therefore, using serum-free media during this step is recommended.

  • Cell Density: The number of cells seeded per well is critical. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, affecting the results. Optimize the cell seeding density for your specific cell line and assay duration.

Apoptosis Assays (e.g., Annexin V, Caspase Activity)

Q3: I'm seeing a high percentage of apoptotic cells in my negative control group in an Annexin V assay. What is causing this?

High background apoptosis in control wells can be a significant issue.[2] Potential causes include:

  • Harsh Cell Handling: Over-trypsinization or vigorous pipetting during cell harvesting can damage cell membranes, leading to false-positive Annexin V staining. Use a gentle dissociation reagent and handle cells with care.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the culture medium is non-toxic (typically below 0.1%).[2] Include a vehicle-only control to assess solvent effects.

  • Suboptimal Culture Conditions: Unhealthy cells are more prone to apoptosis. Ensure your cells are cultured under optimal and consistent conditions (temperature, CO2, humidity).[2]

Q4: My results from different apoptosis assays (e.g., Annexin V vs. Caspase-3/7 activity) are not consistent. Why is this?

Apoptosis is a complex process with multiple stages. Different assays measure distinct events in the apoptotic cascade, which can lead to varied results.[4] For instance, Annexin V staining detects an early event (phosphatidylserine externalization), while caspase-3/7 activation occurs mid-apoptosis, and DNA fragmentation (TUNEL assay) is a later event. Consider the kinetics of apoptosis induction by this compound and choose assays that are appropriate for the time points you are investigating.

Reporter Gene Assays (e.g., Luciferase)

Q5: I am not detecting a signal, or the signal is very weak in my androgen receptor (AR) luciferase reporter assay.

A weak or absent signal in a luciferase reporter assay can be frustrating. Here are some common culprits:

  • Low Transfection Efficiency: The efficiency of plasmid DNA delivery into your cells is crucial. Optimize your transfection protocol by testing different ratios of transfection reagent to DNA.[5] A positive control, such as a constitutively active promoter driving luciferase expression, can help assess transfection efficiency.

  • Weak Promoter Activity: If the androgen response elements (AREs) in your reporter construct are not strongly activated by this compound in your chosen cell line, the resulting signal may be low.

  • Reagent Quality: Luciferase assay reagents, especially the luciferin (B1168401) substrate, are sensitive to degradation. Ensure proper storage and consider preparing fresh reagents.[6]

  • Lack of Pathway Stimulation: To see the effect of an AR agonist like this compound, the AR pathway must be active. Ensure your cell line expresses functional AR.

Q6: I am observing high background luminescence in my luciferase assay.

High background can mask the specific signal from your reporter.

  • Choice of Assay Plates: For luminescence assays, it is recommended to use white, opaque-walled plates to maximize signal and prevent crosstalk between wells.[7]

  • Contamination: Microbial contamination can sometimes lead to a high background signal. Ensure you are using aseptic techniques and fresh, sterile reagents.[5]

Data Presentation

Table 1: Effect of this compound on the Proliferation of Breast Cancer Cell Lines

The following table summarizes the dose-dependent effect of this compound on the proliferation of MCF-7, MDA-MB-453, and MDA-MB-231 breast cancer cell lines after a 5-day treatment period, as measured by a cell proliferation assay. Data is presented as a percentage of the control (untreated cells).

This compound Concentration (µM)MCF-7 (% of Control)MDA-MB-453 (% of Control)MDA-MB-231 (% of Control)
0100100100
0.1~95~90~98
1~70~65~75
5~40~35~45
10~10~5~15

Data adapted from a study on the cellular and molecular effects of this compound on breast cancer cells.[8][9]

Experimental Protocols

1. Cell Proliferation Assay (MTT-based)

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of breast cancer cell lines using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

2. AR Luciferase Reporter Assay

This protocol is for measuring the activation of the androgen receptor in response to this compound in a cell line such as MDA-MB-453, which endogenously expresses AR and is stably transfected with an ARE-luciferase reporter construct.[10][11][12]

  • Cell Seeding: Plate the AR-luciferase reporter cell line in a 96-well white, opaque plate at an optimized density in 100 µL of assay medium. Incubate for 24 hours.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C.

  • Lysis and Luciferase Reaction: Add a luciferase assay reagent (containing cell lysis buffer and luciferin substrate) to each well.

  • Luminescence Measurement: Incubate the plate at room temperature for 10-30 minutes to allow for cell lysis and the luciferase reaction to stabilize. Measure the luminescence using a luminometer.

3. Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) Cl_4AS_1 This compound AR_HSP AR-HSP Complex (Inactive) Cl_4AS_1->AR_HSP Binds to AR AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Cell_Effects Cellular Effects (e.g., Proliferation, Apoptosis) Transcription->Cell_Effects start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add this compound dilutions incubate_24h_1->add_compound incubate_treatment Incubate for treatment period add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization agent (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end start Inconsistent Results check_seeding Check Cell Seeding Consistency? start->check_seeding check_reagents Check Reagent Quality & Prep? check_seeding->check_reagents Yes resolve_seeding Optimize Seeding Protocol check_seeding->resolve_seeding No check_protocol Review Assay Protocol Steps? check_reagents->check_protocol Yes resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents No check_controls Examine Controls (Vehicle, Positive)? check_protocol->check_controls Yes resolve_protocol Refine Pipetting & Incubation Times check_protocol->resolve_protocol No resolve_controls Validate Control Responses check_controls->resolve_controls No end Consistent Results check_controls->end Yes resolve_seeding->check_reagents resolve_reagents->check_protocol resolve_protocol->check_controls resolve_controls->end

References

Technical Support Center: Optimizing Cl-4AS-1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cl-4AS-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the experimental concentration of this compound while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5. ASK1 is a key component of the MAP kinase signaling pathway that, when activated by stressors like oxidative stress or TNF-α, triggers a cascade involving JNK and p38 MAPKs, ultimately leading to inflammation and apoptosis.[1][2] By inhibiting ASK1, this compound is designed to block these downstream stress-induced apoptotic and inflammatory responses.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. For initial experiments, we recommend a broad dose-response study ranging from 1 nM to 50 µM to characterize the compound's effect.[3][4] A good starting point for many cell lines is in the low micromolar range (e.g., 0.5 µM - 5 µM).

Q3: What are the common signs of cytotoxicity with this compound?

A3: At supra-optimal concentrations, this compound can induce off-target effects or over-inhibit pathways essential for cell survival, leading to cytotoxicity. Common signs include:

  • A sharp decrease in cell viability (e.g., in an MTT or resazurin (B115843) assay).

  • Changes in cell morphology, such as rounding, detachment from the plate (for adherent cells), and membrane blebbing.

  • Increased lactate (B86563) dehydrogenase (LDH) release into the culture medium, indicating compromised cell membrane integrity.

  • Activation of apoptotic markers like Caspase-3 or positive staining with Annexin V.

Q4: How long should I incubate cells with this compound?

A4: Incubation time is a critical parameter. For initial screening, time points of 24, 48, and 72 hours are recommended.[3] The optimal time depends on the cell line's doubling time and the specific biological endpoint being measured.[3] Shorter incubation times may be sufficient for observing effects on signaling pathways (e.g., phosphorylation of p38), while longer incubations are often necessary to assess effects on cell viability.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: High cell death is observed even at low concentrations of this compound.

Possible Cause Troubleshooting Steps
High Solvent Concentration This compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[5] Always include a vehicle-only control (cells treated with the same concentration of DMSO without this compound).
Cell Line Sensitivity Some cell lines are inherently more sensitive to perturbations in the ASK1 pathway or to the compound itself.
Poor Cell Health Unhealthy cells are more susceptible to chemical stress. Ensure you are using cells that are in the logarithmic growth phase, have a low passage number, and are free from contamination.[5][6]
Compound Degradation Improper storage may lead to compound degradation into a more toxic substance. Store the this compound stock solution as recommended on the datasheet, protected from light and repeated freeze-thaw cycles.

Issue 2: My results are inconsistent between experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Variability in the number of cells seeded per well is a common source of error.[5] Ensure you have a homogenous single-cell suspension before plating and mix the suspension between seeding replicates.
Pipetting Errors Use calibrated pipettes and consistent technique, especially for serial dilutions and additions to 96-well plates.[7]
"Edge Effects" in Plates The outer wells of a microplate are prone to evaporation, which can concentrate media components and the test compound.[7] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.[7]
Variability in Incubation Times Standardize all incubation periods, from initial cell seeding to compound treatment and final assay steps, across all experiments.[5]

Issue 3: I'm not observing the expected therapeutic effect, but I see cytotoxicity when I increase the concentration.

Possible Cause Troubleshooting Steps
Narrow Therapeutic Window The concentration range where this compound is effective but not toxic may be very narrow for your specific cell model. Perform a more detailed dose-response curve with smaller concentration increments (e.g., 2-fold or semi-log dilutions) around the concentration where you first observe toxicity.
Incorrect Endpoint The chosen assay may not be optimal for detecting the desired effect. For an ASK1 inhibitor, consider measuring a direct downstream target, such as the phosphorylation level of p38 or JNK via Western Blot or ELISA, in addition to cell viability.
Assay Interference The compound itself might interfere with the assay reagents. For example, colored compounds can interfere with absorbance readings in MTT assays.[7] Run proper controls, including wells with media and this compound but no cells, to check for interference.[7]

Experimental Protocols & Data Presentation

Protocol 1: Dose-Response Cytotoxicity Testing using MTT Assay

This protocol is for determining the IC50 (half-maximal inhibitory concentration) value of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium by serial dilution from a high-concentration stock.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[7]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot percent viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.[8]

Data Presentation: Example Dose-Response Data

The goal is to identify the "therapeutic window" where the compound is effective at inhibiting its target without causing significant cell death.

This compound (µM)p-p38 Inhibition (%)Cell Viability (%)Notes
0 (Vehicle)0100Baseline
0.11598Minimal effect
0.54595Moderate target inhibition
1.0 85 92 Optimal Concentration
2.5 92 88 Start of minor toxicity
5.09575Increased cytotoxicity
10.09640Significant cytotoxicity
25.09815High cytotoxicity

Note: These are example values and must be determined empirically for your specific experimental system.

Visualizations

This compound Mechanism of Action

The diagram below illustrates the simplified ASK1 signaling pathway. Stress signals lead to the activation of ASK1, which then phosphorylates and activates MKK4/7 and MKK3/6. These kinases, in turn, activate JNK and p38, leading to apoptosis and inflammation. This compound acts by directly inhibiting ASK1, thereby blocking these downstream effects.[1][9]

ASK1_Pathway Stress Oxidative Stress / TNF-α ASK1 ASK1 Stress->ASK1 MKK47 MKK4 / MKK7 ASK1->MKK47 MKK36 MKK3 / MKK6 ASK1->MKK36 Cl4AS1 This compound Cl4AS1->ASK1 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Apoptosis Apoptosis / Inflammation JNK->Apoptosis p38->Apoptosis

Caption: Simplified ASK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Concentration Optimization

This workflow outlines the steps for determining the optimal, non-toxic concentration of this compound for your experiments.

Workflow start Start: Define Cell Model & Endpoints dose_range 1. Broad Dose-Response (e.g., 1 nM - 50 µM) Assay: Cell Viability (MTT) start->dose_range analyze1 2. Analyze Data Determine preliminary IC50 and toxic concentration range dose_range->analyze1 narrow_dose 3. Narrow Dose-Response (concentrations around IC50) Assays: Viability & Target Activity analyze1->narrow_dose Refine Range analyze2 4. Analyze Data Identify Optimal Concentration (Max Target Effect, >90% Viability) narrow_dose->analyze2 validate 5. Validate Concentration Confirm with downstream functional assays (e.g., Apoptosis, Cytokine release) analyze2->validate Select Best Dose end End: Optimized Concentration for further experiments validate->end

Caption: Workflow for optimizing this compound experimental concentration.

References

stability of Cl-4AS-1 in DMSO and cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the androgen receptor agonist, Cl-4AS-1, in common experimental solvents such as DMSO and cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A: It is recommended to prepare high-concentration stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). The stability of compounds in DMSO is generally high, though it can be compound-specific.[1] To maximize stability, use a high concentration (e.g., 10 mM) and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] The presence of water in DMSO can impact compound stability over long-term storage.[2][3]

Q2: How stable is this compound in DMSO stock solutions?

A: While specific long-term stability data for this compound in DMSO is not publicly available, most compounds in anhydrous DMSO are stable for extended periods when stored properly.[2] A study on a large library of compounds showed that 85% were stable in a DMSO/water mixture for up to 2 years at 4°C.[3] However, stability is compound-dependent.[1] For critical experiments, it is advisable to use freshly prepared solutions or to periodically check the integrity of the stock solution.[1] Repeated freeze-thaw cycles should be avoided.[2]

Q3: What factors can affect the stability of this compound in cell culture media?

A: Several factors can influence the stability of small molecules like this compound in cell culture media:

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[4][5]

  • Temperature: Incubation at 37°C can accelerate chemical degradation.[4]

  • Media Components: Components such as amino acids (e.g., cysteine), vitamins, and metal ions can react with the compound.[4][6]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[4] Cells themselves can also contribute to metabolic degradation.

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[4]

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 2, 8, 24, 48 hours).[7] The remaining concentration of the parent compound can be quantified using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[7][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or weaker than expected biological activity of this compound. 1. Degradation of this compound in stock solution: Multiple freeze-thaw cycles or improper storage may have occurred. 2. Rapid degradation in cell culture medium: The compound may be unstable under your experimental conditions.[7]1. Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below). Consider reducing the incubation time if significant degradation is observed.
High variability in experimental replicates. 1. Incomplete solubilization: The compound may not be fully dissolved in the stock solution or when diluted in media.[4] 2. Precipitation in media: The final concentration may exceed the aqueous solubility of this compound.[4] 3. Inconsistent sample handling: Variations in timing or processing of samples can introduce variability.[7]1. Visually inspect stock solutions for any precipitate. Gently warm and vortex to ensure complete dissolution. 2. Use a lower final concentration. Optimize the dilution by adding the stock solution to pre-warmed media while vortexing.[4] 3. Ensure precise and consistent timing for sample collection and processing.[7]
Precipitation of this compound upon dilution into aqueous cell culture medium. 1. Poor aqueous solubility: The concentration of this compound may be too high for the aqueous environment.[4] 2. Low temperature of media: Adding a concentrated DMSO stock to cold media can decrease solubility.[4]1. Decrease the final working concentration of this compound. 2. Use pre-warmed (37°C) cell culture media for dilutions.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general procedure to determine the stability of this compound in cell culture media using HPLC-MS.[7]

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Pre-warm your cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

  • Prepare a working solution by diluting the this compound stock solution into the pre-warmed cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is low (typically ≤ 0.1%).

2. Experimental Procedure:

  • Dispense 1 mL of the 10 µM this compound working solution into triplicate wells of a 24-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

3. Sample Processing:

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard. This will precipitate proteins and extract the compound.

  • Vortex the samples for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to HPLC vials for analysis.

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard.

Data Presentation

The results of the stability study can be summarized in a table as follows:

Table 1: Stability of this compound in Cell Culture Medium at 37°C (Hypothetical Data)

Time (hours)Mean % Remaining (± SD)
0100 ± 0
298.5 ± 1.2
892.1 ± 2.5
2475.3 ± 4.1
4855.8 ± 5.3

Table 2: Stability of this compound in DMSO at Various Temperatures (Hypothetical Data)

Storage ConditionTimeMean % Remaining (± SD)
Room Temperature1 month95.2 ± 2.1
4°C6 months98.9 ± 1.5
-20°C12 months99.5 ± 0.8
-80°C24 months99.8 ± 0.5

Visualizations

Androgen Receptor Signaling Pathway

This compound is an agonist of the Androgen Receptor (AR).[9] The canonical AR signaling pathway is initiated by the binding of an agonist, leading to the translocation of the receptor to the nucleus and the subsequent regulation of target gene expression.[10]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl4AS1 This compound AR_complex AR-HSP Complex Cl4AS1->AR_complex Binds to AR AR_active Active AR AR_complex->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Target Gene Transcription ARE->Transcription Regulates

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.
Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis prep_stock Prepare 10 mM This compound in DMSO prep_media Prepare 10 µM this compound in pre-warmed media prep_stock->prep_media incubate Incubate at 37°C, 5% CO₂ prep_media->incubate sampling Collect aliquots at 0, 2, 8, 24, 48h incubate->sampling process Protein Precipitation & Compound Extraction sampling->process analyze HPLC-MS Analysis process->analyze data Data Interpretation analyze->data Calculate % Remaining

Caption: Workflow for assessing the stability of this compound in cell culture media.

References

preventing degradation of Cl-4AS-1 during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Cl-4AS-1 during storage and handling. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, room temperature is acceptable according to some suppliers, but keeping it in a desiccator will minimize exposure to humidity.[1] Always refer to the manufacturer's specific recommendations provided with your product.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions of this compound can be prepared in solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1][2] For optimal stability, it is recommended to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Based on the chemical structure of this compound, a 4-azasteroid with a carboxamide group, the primary factors that could contribute to its degradation include:

  • Hydrolysis: The carboxamide bond may be susceptible to hydrolysis under strong acidic or basic conditions, breaking down the molecule.[4][5][6]

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of steroidal compounds.[7][8][9][10] It is crucial to protect both solid this compound and its solutions from light.

  • Oxidation: Although less common for this structure, exposure to strong oxidizing agents could potentially affect the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. For solutions, repeated freeze-thaw cycles may also contribute to degradation.

Q4: Are there any known chemical incompatibilities for this compound?

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage, handling, and analysis of this compound.

Problem Possible Cause Recommended Solution
Loss of compound activity in bioassays Degradation of this compound in stock solution.- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure proper storage conditions for stock solutions (-80°C for long-term).[3]- Confirm the purity of the stock solution using a suitable analytical method like HPLC.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound.- Protect the compound and its solutions from light at all times.- Use high-purity solvents for preparing solutions and mobile phases.- Ensure the pH of the mobile phase is within a stable range for the compound (avoiding strong acids or bases).- Analyze a freshly prepared standard to compare with the stored sample.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Improper sample handling or instrument issues.- Ensure the sample is fully dissolved and vortexed before injection.- Use an appropriate injection volume to avoid column overloading.- Check the HPLC system for leaks, proper mobile phase composition, and stable column temperature.- Refer to a general HPLC troubleshooting guide for systematic problem-solving.[11][12][13][14]
Precipitation of the compound in aqueous buffers Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility.- Prepare the final dilution just before use.- If precipitation persists, consider using a different solvent system or a solubilizing agent, after confirming its compatibility with your experimental setup.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid -20°CLong-termTightly sealed container, protected from light and moisture.
Room TemperatureShort-termStore in a desiccator.
Stock Solution (in DMSO or Ethanol) -80°CUp to 6 months[3]Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 month[3]Aliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing an HPLC method to assess the purity of this compound. Method optimization and validation are required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade methanol (B129727) (optional)

  • Formic acid (optional, for pH adjustment)

2. Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid (optional)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector, likely in the UV range (e.g., 210-280 nm).

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

5. Analysis:

  • Inject the prepared sample and monitor the chromatogram.

  • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

6. Troubleshooting:

  • For issues such as peak tailing, split peaks, or baseline noise, refer to standard HPLC troubleshooting guides.[11][12][13][14]

  • Peak purity can be assessed using a PDA detector by comparing spectra across the peak.[15]

Visualizations

Storage_Handling_Workflow cluster_handling Handling cluster_analysis Analysis Solid Solid this compound StockSolution Stock Solution (in DMSO/Ethanol) Solid->StockSolution StoreSolid Store at -20°C (Long-term) Solid->StoreSolid ProtectLight Protect from Light Solid->ProtectLight WorkingSolution Working Solution StockSolution->WorkingSolution Dilute StoreStock Store at -80°C (Aliquoted) StockSolution->StoreStock StockSolution->ProtectLight AvoidFT Avoid Freeze-Thaw StockSolution->AvoidFT Experiment Experiment WorkingSolution->Experiment WorkingSolution->ProtectLight FreshPrep Prepare Fresh WorkingSolution->FreshPrep HPLC HPLC Purity Check Experiment->HPLC Verify Integrity

Caption: Workflow for proper storage and handling of this compound.

Degradation_Pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products Cl4AS1 This compound (4-Azasteroid Carboxamide) Photoproducts Photodegradation Products Cl4AS1->Photoproducts Photodegradation HydrolysisProducts Hydrolysis Products (Carboxylic Acid + Amine) Cl4AS1->HydrolysisProducts Hydrolysis Light Light (UV) Light->Photoproducts AcidBase Strong Acid/Base AcidBase->HydrolysisProducts Heat Heat Heat->Photoproducts Accelerates Heat->HydrolysisProducts Accelerates

References

addressing off-target effects of Cl-4AS-1 in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Cl-4AS-1. The focus is on understanding and addressing its unique molecular effects, particularly the observation of cytotoxicity in experimental models where canonical androgen receptor (AR) agonists promote growth.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide addresses common problems encountered when using this compound, focusing on the unexpected apoptotic effects observed in certain cancer cell lines.

ProblemPotential CauseTroubleshooting Steps & RecommendationsRationale
High cellular toxicity observed in AR-positive cell lines (e.g., MDA-MB-453, MCF-7) where DHT promotes growth. This is a known, unique activity of this compound, which induces apoptosis despite being an AR agonist.[1] The effect could be AR-dependent or via a separate off-target mechanism.1. Perform AR Antagonist Rescue: Co-treat cells with this compound and an AR antagonist (e.g., bicalutamide). Assess if the antagonist prevents apoptosis. 2. Confirm Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining) to confirm the mode of cell death. 3. Dose-Response Curve: Perform a full dose-response analysis to determine the IC50 for cytotoxicity.1. If the AR antagonist rescues the cells, it indicates the apoptotic effect is mediated through the androgen receptor. 2. Confirms that the observed cell death is programmed apoptosis. 3. Establishes the potency of the cytotoxic effect for future experiments.
Inconsistent results between experiments (e.g., variable IC50 values). 1. Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions.[2] 2. Solubility Issues: Precipitation of the compound in aqueous cell culture media.[3] 3. Cellular Variability: High cell passage number leading to genetic drift and altered drug sensitivity.[4]1. Proper Handling: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to avoid freeze-thaw cycles.[2] 2. Check Solubility: Visually inspect solutions for precipitates after dilution. Ensure the final solvent concentration is non-toxic (typically ≤0.1%).[5] 3. Standardize Cell Culture: Use cells within a defined, low-passage number range. Ensure consistent cell seeding density.[4]1. Ensures the compound's integrity and concentration are maintained. 2. Guarantees accurate dosing and avoids artifacts from compound precipitation. 3. Reduces biological variability, leading to more reproducible results.
Phenotype observed does not align with known AR-regulated gene expression. The observed phenotype is driven by a non-canonical AR signaling pathway or a true off-target protein.1. Confirm AR Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound binds to AR in your cellular model.[6][7] 2. Use Orthogonal Controls: Compare the phenotype induced by this compound to that of a different AR agonist (e.g., DHT) and a structurally distinct AR modulator.[8] 3. Kinome Screening: To investigate novel off-targets, perform a broad, unbiased screen against a panel of kinases or other enzymes.[9]1. Directly confirms that the drug interacts with its intended target in the complex cellular environment.[10][11] 2. Helps differentiate between a compound-specific effect and a general effect of AR modulation. 3. Can identify previously unknown off-targets that may explain the unexpected phenotype.[9][12]

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is characterized as a selective androgen receptor (AR) modulator. Studies show it acts as an AR agonist, demonstrating high concordance with dihydrotestosterone (B1667394) (DHT) in regulating gene expression in AR-positive breast cancer cells like MDA-MB-453.[1] However, unlike DHT, which can promote proliferation, this compound induces a dose-dependent inhibition of growth and causes apoptosis in breast cancer cell lines, including MCF-7, MDA-MB-453, and MDA-MB-231.[1]

Q2: Why does this compound cause cell death while the canonical AR agonist DHT promotes growth in the same cell line?

A2: This paradoxical effect is a key feature of this compound. While it activates AR-dependent gene expression similarly to DHT, it also initiates an apoptotic program.[1] This suggests that this compound may induce a specific conformation of the AR that leads to the activation of pro-apoptotic pathways, or that its effects are a combination of on-target (AR-mediated) and other off-target activities that collectively result in cell death. The troubleshooting guides above provide methods to dissect these possibilities.

Q3: What are the recommended positive and negative controls when conducting experiments with this compound?

A3:

  • Positive Controls: Dihydrotestosterone (DHT) should be used as a positive control for canonical AR agonist activity. For apoptosis, a well-characterized inducing agent like staurosporine (B1682477) can be used.

  • Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration) is essential to ensure observed effects are not due to the solvent.[5]

  • Orthogonal Controls: To confirm that an effect is mediated through the AR, co-treatment with an AR antagonist like bicalutamide (B1683754) is recommended. A structurally related but inactive analog of this compound, if available, would also serve as an excellent negative control.[8]

Q4: How can I definitively confirm that this compound is binding to the Androgen Receptor in my cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in an intact cellular environment.[6][7] This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. By treating cells with this compound and then heating them across a temperature gradient, you can measure the amount of soluble AR that remains. A shift in the melting temperature of AR in treated versus untreated cells provides direct evidence of target binding.[13]

Data Presentation

Table 1: Comparative Effects of this compound vs. DHT in Breast Cancer Cell Lines
Cell LineReceptor StatusEffect of DHTEffect of this compoundReference
MCF-7 Luminal (ER+, PR+, AR+)ProliferationDose-dependent growth inhibition (apoptosis)[1]
MDA-MB-453 Molecular Apocrine (AR+, ER-, PR-)Proliferation, Mesenchymal-like morphologyDose-dependent growth inhibition (apoptosis), Mesenchymal-like morphology[1]
MDA-MB-231 Triple-Negative (AR-, ER-, PR-)No effect on growthDose-dependent growth inhibition (apoptosis)[1]

Visualizations

G cluster_0 Canonical AR Signaling cluster_1 This compound Signaling DHT DHT AR_DHT Androgen Receptor (AR) DHT->AR_DHT Binds ARE_DHT Androgen Response Element (ARE) AR_DHT->ARE_DHT Translocates to Nucleus Proliferation Gene Expression (Proliferation) ARE_DHT->Proliferation Activates Cl4AS1 This compound AR_Cl4AS1 Androgen Receptor (AR) Cl4AS1->AR_Cl4AS1 Binds ARE_Cl4AS1 Androgen Response Element (ARE) AR_Cl4AS1->ARE_Cl4AS1 Translocates to Nucleus Apoptosis Gene Expression (Apoptosis) ARE_Cl4AS1->Apoptosis Activates

Caption: Contrasting signaling outcomes of DHT and this compound via the Androgen Receptor.

G start START: Unexpected cytotoxicity observed with this compound q1 Is the effect AR-dependent? start->q1 exp1 Experiment: Co-treat with AR antagonist (e.g., Bicalutamide) q1->exp1 res1 Is cytotoxicity rescued? exp1->res1 conclusion1 Conclusion: Apoptosis is likely AR-dependent. res1->conclusion1 Yes conclusion2 Conclusion: Apoptosis is likely AR-independent (Off-Target Effect) res1->conclusion2 No exp2 Action: Perform unbiased kinome screen or other off-target assays conclusion2->exp2

Caption: Experimental workflow for troubleshooting unexpected this compound cytotoxicity.

G cluster_0 Experimental Groups cluster_1 Expected Outcomes hypothesis Hypothesis: This compound-induced apoptosis is mediated by the Androgen Receptor (AR) control Vehicle Control hypothesis->control treatment This compound hypothesis->treatment rescue This compound + AR Antagonist hypothesis->rescue outcome Measure Apoptosis (e.g., Annexin V staining) control->outcome treatment->outcome rescue->outcome outcome_control Low Apoptosis outcome->outcome_control outcome_treatment High Apoptosis outcome->outcome_treatment outcome_rescue Low Apoptosis (Rescue) outcome->outcome_rescue conclusion If Rescue is observed, hypothesis is supported outcome_control->conclusion outcome_treatment->conclusion outcome_rescue->conclusion

Caption: Logical diagram for an AR antagonist rescue experiment.

Experimental Protocols

Protocol 1: Co-treatment with AR Antagonist to Determine AR-Dependency

Objective: To determine if the cytotoxic effects of this compound are mediated by the androgen receptor.

Materials:

  • Breast cancer cell line of interest (e.g., MDA-MB-453)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • AR antagonist (e.g., Bicalutamide) stock solution (e.g., 10 mM in DMSO)

  • 96-well plates for viability assay

  • Cell viability reagent (e.g., MTS or resazurin-based)

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • 6-well plates for apoptosis assay

Procedure:

  • Cell Seeding: Seed cells in 96-well plates (for viability) and 6-well plates (for apoptosis) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Pre-treatment with Antagonist: The next day, replace the medium with fresh medium containing the AR antagonist at a concentration known to block AR activity (e.g., 10 µM Bicalutamide) or a vehicle control. Incubate for 1-2 hours.

  • Treatment with this compound: Add this compound to the appropriate wells at various concentrations (e.g., a 7-point dose-response curve centered around the suspected IC50). Include wells with this compound alone, antagonist alone, and vehicle alone.

  • Incubation: Incubate the plates for a period determined to be sufficient to observe apoptosis (e.g., 48-72 hours).

  • Assessment:

    • Viability: Add the cell viability reagent to the 96-well plates and measure the signal according to the manufacturer's protocol using a plate reader.

    • Apoptosis: Harvest cells from the 6-well plates, stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol, and analyze by flow cytometry.

  • Data Analysis: Compare the viability and apoptosis levels in the "this compound" group to the "this compound + AR Antagonist" group. A significant increase in viability or decrease in apoptosis in the co-treated group indicates an AR-dependent effect.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for AR Target Engagement

Objective: To directly verify the binding of this compound to the androgen receptor (AR) in intact cells.[7][12]

Materials:

  • Cell line expressing endogenous AR

  • This compound and vehicle (DMSO)

  • PBS supplemented with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for protein quantification (BCA assay) and Western blotting (SDS-PAGE, transfer system, antibodies)

  • Primary antibody against AR and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody and ECL substrate

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat cells with this compound at a desired concentration (e.g., 1-10 µM) or vehicle control for 1-2 hours at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[12] Include an unheated (RT) control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction).

    • Quantify the protein concentration of each sample.

    • Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies for AR and a loading control.

    • Incubate with a secondary antibody and visualize using an ECL substrate.

  • Data Analysis: Quantify the band intensities for AR at each temperature point. Normalize to the loading control and then to the unheated (RT) sample for each condition (vehicle vs. This compound). Plot the percentage of soluble AR against temperature to generate melting curves. A rightward shift in the curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement.

References

how to control for hormonal artifacts in Cl-4AS-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for potential hormonal artifacts in Cl-4AS-1 experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal selective androgen receptor modulator (SARM). Its primary mechanism of action is to bind to the androgen receptor (AR) and act as an agonist, meaning it activates the receptor.[1] In some breast cancer cell lines, this compound has shown a high concordance with dihydrotestosterone (B1667394) (DHT) in regulating gene expression.[1] However, unlike DHT, this compound may not upregulate the expression of the androgen receptor itself.[1]

Q2: What are potential hormonal artifacts to consider in this compound experiments?

A2: Potential hormonal artifacts include:

  • Off-target binding: this compound may cross-react with other steroid hormone receptors, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), or glucocorticoid receptor (GR). This is a common issue with compounds that are structurally similar to endogenous hormones.

  • Metabolic conversion: The cell line used in your experiment could metabolize this compound into other compounds. These metabolites might have their own hormonal activities, including binding to other receptors. In vitro metabolism of other SARMs has been shown to produce various metabolites through processes like hydroxylation, dehydrogenation, and oxidation.

  • Endogenous hormone production: The cell line itself might produce low levels of endogenous steroid hormones, which could interfere with the experimental results, especially when studying the effects of a potent compound like this compound.

Q3: How can I be sure my cell culture conditions are not contributing to hormonal artifacts?

A3: It is crucial to use phenol (B47542) red-free culture media, as phenol red is a known weak estrogen receptor agonist. Additionally, use charcoal-stripped serum to remove endogenous steroid hormones. Best practices for cell culture, such as regular testing for mycoplasma contamination and cell line authentication, are also essential for reproducible results.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound experiments and suggests potential solutions.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected results in different cell lines. Cell lines have different expression profiles of steroid hormone receptors and metabolic enzymes.Characterize the expression levels of AR, ER, PR, and GR in your cell lines. Consider that the effects of this compound can be cell-line specific. For example, while DHT induces proliferation in MCF-7 and MDA-MB-453 cells, this compound has been shown to inhibit the growth of these cells as well as MDA-MB-231 cells.[1]
Results suggest off-target effects not related to AR activation. This compound may be binding to other steroid receptors.Perform competitive binding assays to test the affinity of this compound for ER, PR, and GR. A detailed protocol for a competitive androgen receptor binding assay is provided below, which can be adapted for other receptors.
Effect of this compound changes over longer incubation times. This compound may be metabolized by the cells into compounds with different activities.Analyze cell culture supernatant over time using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites. The metabolic stability of SARMs can vary, and in vitro studies with liver microsomes often reveal multiple metabolites.
High background signal in reporter gene assays. The cell culture medium or serum may contain substances with hormonal activity.Always use phenol red-free medium and charcoal-stripped serum to minimize background hormonal effects.

Experimental Protocols

Protocol 1: Androgen Receptor Competitive Binding Assay

This protocol is adapted from a standard methodology to determine the binding affinity of a test compound to the androgen receptor. It can be modified to assess cross-reactivity with other steroid hormone receptors by using the appropriate radiolabeled ligand and receptor source.

Materials:

  • Test compound (this compound)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • Androgen receptor source (e.g., rat prostate cytosol or recombinant human AR)

  • Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Wash Buffer

  • Scintillation cocktail

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled reference androgen (e.g., DHT) in the assay buffer. Prepare the radiolabeled androgen at a concentration at or below its Kd for the AR.

  • Assay Setup (in 96-well plate):

    • Total Binding Wells: Add assay buffer, radiolabeled androgen, and the AR solution.

    • Non-specific Binding Wells: Add assay buffer, radiolabeled androgen, a saturating concentration of unlabeled androgen, and the AR solution.

    • Test Compound Wells: Add assay buffer, radiolabeled androgen, the AR solution, and the desired concentration of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Add ice-cold HAP slurry to each well and incubate on ice for 15-30 minutes with intermittent mixing.

    • Centrifuge the plate to pellet the HAP.

    • Carefully aspirate the supernatant.

    • Wash the HAP pellet with ice-cold wash buffer, centrifuge, and aspirate again.

  • Detection:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Table 1: Example Data from a Competitive Binding Assay

CompoundIC50 (nM)Ki (nM)Receptor
DHT1.50.8Androgen Receptor
This compound10.25.5Androgen Receptor
Compound X>10,000>5,000Androgen Receptor

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway of this compound

Cl_4AS_1_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR AR This compound->AR AR_HSP AR-HSP Complex This compound->AR_HSP Binding & HSP dissociation AR->AR_HSP Binding AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization HSP HSP AR_HSP->AR HSP dissociation ARE Androgen Response Element AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation/Repression

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: Hypothesis This compound has off-target effects protocol Perform Competitive Binding Assays (ER, PR, GR) start->protocol data_analysis Analyze Binding Data (Calculate Ki values) protocol->data_analysis decision Significant Binding to Off-Target Receptors? data_analysis->decision conclusion_positive Conclusion: Potential for hormonal artifacts. Consider downstream functional assays. decision->conclusion_positive Yes conclusion_negative Conclusion: No significant off-target binding observed. Artifacts from this source are unlikely. decision->conclusion_negative No

Caption: Workflow for investigating off-target hormonal effects.

References

Technical Support Center: Improving the Reproducibility of Cl-4AS-1 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of in vivo studies involving the selective androgen receptor modulator (SARM), Cl-4AS-1. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data presentation to address common challenges and ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, steroidal selective androgen receptor modulator (SARM). Its primary mechanism of action is as a full agonist for the androgen receptor (AR), mimicking the effects of androgens like dihydrotestosterone (B1667394) (DHT).[1][2][3] It also functions as an inhibitor of 5α-reductase type I and type II.[1][4] This dual activity means that this compound directly stimulates the AR and also prevents the conversion of testosterone (B1683101) to the more potent androgen, DHT.

Q2: What are the common animal models used for in vivo studies with this compound?

The most commonly cited animal model for studying the androgenic effects of this compound is the orchidectomized (castrated) rat (ORX rat).[1] This model is used to assess the anabolic and androgenic activity of the compound in a low-androgen environment.

Q3: What is a typical dosage and administration route for this compound in rats?

A frequently used dosage for this compound in ORX rats is 10 mg/kg, administered daily for 7 days.[1] The route of administration is typically subcutaneous (s.c.).

Q4: How should this compound be formulated for in vivo administration?

This compound has low aqueous solubility and requires a specific vehicle for solubilization. A common formulation for subcutaneous injection involves dissolving the compound in a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), and a surfactant like Tween 80, diluted in saline or sterile water.[1] It is crucial to prepare this formulation fresh before each administration to prevent precipitation.

Q5: What are the expected effects of this compound on reproductive tissues in ORX rats?

In orchidectomized rats, this compound is expected to have a stimulatory effect on androgen-dependent tissues. Studies have shown that it produces a significant increase in the weight of the ventral prostate and seminal vesicles.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal response 1. Improper dosing technique (e.g., incorrect subcutaneous injection).2. Animal stress affecting physiological responses.3. Inconsistent formulation or precipitation of this compound.4. Genetic variability within the animal strain.1. Ensure all personnel are properly trained in subcutaneous injection techniques for rats.2. Acclimatize animals to the experimental conditions before starting the study.3. Prepare fresh formulations daily and ensure complete solubilization before administration.4. Use a reputable supplier for animal models and ensure they are from a consistent genetic background.
Unexpected toxicity or adverse effects 1. The dose is too high for the specific animal strain or model.2. Off-target effects of the compound.3. Issues with the vehicle or formulation (e.g., toxicity of DMSO at high concentrations).1. Immediately reduce the dose or temporarily halt dosing. Conduct a dose-response study to determine the maximum tolerated dose.2. Conduct a thorough literature search for known toxicities of this compound or similar SARMs.3. Administer the vehicle alone to a control group to rule out vehicle-related toxicity.
Compound precipitation in formulation 1. Poor solubility of this compound in the chosen vehicle.2. The formulation was not prepared fresh.3. Incorrect ratio of solvents in the vehicle.1. Test the solubility of this compound in various pharmaceutically acceptable vehicles. Sonication may aid in solubilization, but stability must be confirmed.2. Always prepare fresh formulations immediately before each dosing.3. Strictly adhere to the validated formulation protocol.
Lower than expected efficacy 1. Suboptimal bioavailability due to poor formulation or administration.2. Degradation of the compound.3. Insufficient dose.1. Optimize the formulation and ensure proper administration technique.2. Store this compound under recommended conditions and check for any signs of degradation.3. Perform a dose-ranging study to ensure the dose is within the therapeutic window.

Data Presentation

Table 1: Representative In Vivo Effects of this compound on Androgen-Dependent Tissues in Orchidectomized (ORX) Rats

The following table summarizes representative quantitative data on the effects of this compound on ventral prostate and seminal vesicle weight in ORX rats, based on descriptions from published studies.

Treatment Group Dose Ventral Prostate Weight (% of Sham Control) Seminal Vesicle Weight (% of Sham Control)
ORX + Vehicle N/A~5%~10%
ORX + this compound 10 mg/kg/day~70%Mimics DHT effect
ORX + DHT N/A100%100%
Sham Control N/A100%100%

Note: The data for this compound are inferred from descriptive statements in the referenced literature, such as causing a "significant increase of ventral prostate weight to nearly 70% of controls" and mimicking the effect of DHT on seminal vesicles.[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in Orchidectomized Rats

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old).

  • Animals are orchidectomized (castrated) and allowed to recover for at least 7 days before the start of the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Formulation of this compound (10 mg/mL):

  • Step 1: Weigh the required amount of this compound powder.

  • Step 2: Prepare the vehicle by mixing DMSO, PEG300, and Tween 80 in a 1:4:0.5 ratio (e.g., for 1 mL of vehicle, use 100 µL DMSO, 400 µL PEG300, and 50 µL Tween 80).

  • Step 3: Dissolve the this compound in the vehicle. Gentle warming and vortexing may be required to achieve complete dissolution.

  • Step 4: Add sterile saline to the desired final volume (e.g., add 450 µL of saline for a final volume of 1 mL).

  • Step 5: Prepare the formulation fresh daily before administration.

3. Dosing and Administration:

  • Administer this compound at a dose of 10 mg/kg body weight via subcutaneous injection.

  • The injection site should be in the dorsal scapular region.

  • Treat the animals once daily for 7 consecutive days.

  • A vehicle control group should receive the same volume of the formulation without this compound.

4. Endpoint Measurement:

  • On day 8, euthanize the animals.

  • Carefully dissect the ventral prostate and seminal vesicles.

  • Remove any adhering fat and connective tissue.

  • Blot the tissues to remove excess fluid and record the wet weight.

Mandatory Visualization

Cl_4AS_1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl_4AS_1_ext This compound 5a_reductase 5α-reductase Cl_4AS_1_ext->5a_reductase Inhibition Cl_4AS_1_int This compound Cl_4AS_1_ext->Cl_4AS_1_int Diffusion Testosterone Testosterone Testosterone->5a_reductase Substrate DHT DHT 5a_reductase->DHT Conversion AR Androgen Receptor (AR) Cl_4AS_1_int->AR Binding & Activation HSP HSP AR->HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation DHT->AR Binding & Activation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start animal_model Orchidectomized Rat Model start->animal_model acclimatization Acclimatization (≥ 7 days) animal_model->acclimatization grouping Random Grouping acclimatization->grouping formulation Daily Formulation Preparation grouping->formulation treatment Daily Subcutaneous Administration (7 days) grouping->treatment formulation->treatment euthanasia Euthanasia (Day 8) treatment->euthanasia dissection Tissue Dissection (Prostate, Seminal Vesicles) euthanasia->dissection measurement Weighing of Tissues dissection->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for a this compound in vivo study.

Troubleshooting_Workflow action_node action_node start Inconsistent Results? check_formulation Formulation Precipitation? start->check_formulation check_dosing Dosing Technique Consistent? check_formulation->check_dosing No action_fresh_formulation Prepare Fresh Daily, Ensure Solubilization check_formulation->action_fresh_formulation Yes check_animals Animal Health & Stress Levels? check_dosing->check_animals Yes action_retrain Retrain Personnel on s.c. Injection check_dosing->action_retrain No check_compound Compound Integrity? check_animals->check_compound No Issues action_acclimatize Review Acclimatization & Handling Protocols check_animals->action_acclimatize Issues Detected action_verify_compound Verify Compound Purity & Storage Conditions check_compound->action_verify_compound Uncertain end Improved Reproducibility check_compound->end Verified action_fresh_formulation->check_dosing action_retrain->check_animals action_acclimatize->check_compound action_verify_compound->end

Caption: Troubleshooting decision-making for this compound studies.

References

dealing with Cl-4AS-1 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cl-4AS-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of this compound, with a specific focus on addressing challenges related to stock solution precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a potent, steroidal small molecule that functions as both an androgen receptor (AR) agonist and an inhibitor of 5α-reductase.[1][2] Its dual activity allows it to mimic the effects of dihydrotestosterone (B1667394) (DHT) by activating the androgen receptor, while simultaneously blocking the conversion of testosterone (B1683101) to the more potent DHT by inhibiting 5α-reductase types I and II.[1][2] This makes it a valuable tool for studying androgen signaling pathways and for potential applications in conditions where AR modulation is desired.

Q2: What are the recommended solvents and storage conditions for this compound stock solutions?

This compound is soluble in both DMSO and ethanol.[1][3] For preparing stock solutions, high-purity, anhydrous DMSO is recommended to minimize the risk of precipitation, as moisture can significantly reduce solubility.[2] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q3: My this compound stock solution has formed a precipitate. What should I do?

If a precipitate is observed in your stock solution, gently warm the vial to 37°C in a water bath and vortex or sonicate for 10-15 minutes to attempt redissolving the compound. If the precipitate does not dissolve, it is not recommended to use the stock solution, as the exact concentration of the soluble compound will be unknown. To prevent future precipitation, ensure the compound is fully dissolved before storage and avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing and Resolving Precipitation

Precipitation of this compound in stock solutions or upon dilution into aqueous media is a common issue that can impact experimental accuracy. The following guide provides systematic steps to prevent and address this problem.

Proactive Measures to Prevent Precipitation
StrategyDetailed RecommendationRationale
Solvent Quality Use fresh, anhydrous, high-purity DMSO for preparing stock solutions.Moisture in DMSO is a primary contributor to reduced solubility and subsequent precipitation of hydrophobic compounds.
Proper Dissolution Technique To aid dissolution, you can sonicate the solution or warm it to 37°C. Ensure the compound is completely dissolved before storing.Incomplete initial dissolution can lead to the formation of seed crystals, promoting further precipitation over time, especially during storage at low temperatures.
Stepwise Dilution Avoid direct dilution of a highly concentrated DMSO stock into aqueous buffers or media. Perform an intermediate dilution in DMSO before the final dilution into the aqueous solution.This gradual change in solvent polarity helps to keep the compound in solution and prevents it from crashing out due to a sudden environmental shift.
Optimized Final DMSO Concentration Keep the final concentration of DMSO in your experimental setup as low as possible (ideally below 0.5%) to minimize cytotoxicity and solvent-induced precipitation.While a higher DMSO concentration in the final working solution can aid solubility, it may also introduce unwanted biological effects. Always include a vehicle control in your experiments.
Mixing Technique When adding the this compound/DMSO solution to your aqueous medium, add it dropwise while gently vortexing or swirling the medium.This ensures rapid and uniform dispersion of the compound, preventing localized high concentrations that can trigger immediate precipitation.
Use of Solubility Enhancers For cell culture experiments, consider diluting the compound into a serum-containing medium. The proteins in the serum, such as albumin, can help to solubilize the compound. In some cases, the use of cyclodextrins can also enhance aqueous solubility.These agents can encapsulate or bind to hydrophobic compounds, increasing their stability and solubility in aqueous environments.
Reactive Measures for Existing Precipitate
StepActionExpected Outcome
1. Gentle Warming Place the vial containing the precipitated stock solution in a 37°C water bath for 10-15 minutes.Warming can increase the solubility of the compound, potentially redissolving the precipitate.
2. Agitation After warming, vortex the solution vigorously or place it in a sonicator bath for 10-15 minutes.Mechanical agitation can break up the precipitate and facilitate its redissolution into the solvent.
3. Visual Inspection Carefully inspect the solution against a light source to ensure that all precipitate has dissolved and the solution is clear.A clear solution indicates that the compound has likely gone back into solution.
4. Aliquoting If the precipitate has redissolved, immediately aliquot the stock solution into smaller, single-use volumes.This will prevent the need for future freeze-thaw cycles of the main stock, which can promote re-precipitation.
5. When to Discard If the precipitate does not dissolve after warming and agitation, do not use the stock solution.Using a stock solution with undissolved precipitate will lead to inaccurate dosing and unreliable experimental results.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath set to 37°C (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 441.01 g/mol ), you would need 4.41 mg of this compound.

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, place the vial in a 37°C water bath or on a warming block for 5-10 minutes, followed by vortexing. d. Alternatively, sonicate the vial for 10-15 minutes.

  • Confirmation of Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into single-use aliquots in sterile polypropylene microcentrifuge tubes. b. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound exerts its biological effects through a dual mechanism involving the androgen receptor and 5α-reductase. The following diagram illustrates these interconnected pathways.

Cl_4AS_1_Mechanism cluster_steroidogenesis Steroidogenesis cluster_ar_signaling Androgen Receptor Signaling Testosterone Testosterone SRD5A 5α-reductase (SRD5A1/2) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Activates SRD5A->DHT ARE Androgen Response Element (ARE) AR->ARE GeneTranscription Gene Transcription ARE->GeneTranscription BiologicalResponse Biological Response GeneTranscription->BiologicalResponse Cl4AS1 This compound Cl4AS1->SRD5A Inhibits Cl4AS1->AR Activates

Caption: Dual mechanism of this compound: inhibition of 5α-reductase and activation of the androgen receptor.

Experimental Workflow for Preparing Working Solutions

The following workflow diagram outlines the recommended steps for diluting a this compound stock solution to a final working concentration for in vitro assays.

Dilution_Workflow Start Start: 10 mM this compound in Anhydrous DMSO IntermediateDilution Step 1: Intermediate Dilution (e.g., to 1 mM in DMSO) Start->IntermediateDilution FinalDilution Step 3: Final Dilution Add intermediate stock dropwise to pre-warmed medium with gentle mixing IntermediateDilution->FinalDilution PrewarmMedia Step 2: Pre-warm Aqueous Medium to 37°C PrewarmMedia->FinalDilution WorkingSolution Result: Clear Working Solution (Final DMSO < 0.5%) FinalDilution->WorkingSolution

Caption: Recommended workflow for preparing this compound working solutions to avoid precipitation.

References

best practices for long-term storage of Cl-4AS-1 powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cl-4AS-1 Powder

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of this compound powder. It includes frequently asked questions and troubleshooting advice to ensure the stability and integrity of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound powder?

For long-term stability, it is recommended to store solid this compound powder in a tightly sealed container in a cool, dry, and dark place. While some supplier information suggests storing at room temperature, general best practices for bioactive small molecules recommend storage at -20°C for periods longer than a few weeks to maximize shelf life.[1] Always refer to the Certificate of Analysis (CoA) for batch-specific storage recommendations.

Q2: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be prepared and used on the same day whenever possible.[2] If long-term storage of a solution is necessary, it is recommended to store it in aliquots in tightly sealed vials at -20°C.[2] Under these conditions, solutions are generally usable for up to one month.[2] Avoid repeated freeze-thaw cycles as this can degrade the compound.

Q3: The product vial for this compound says "Store at RT", but other sources recommend -20°C. Which is correct?

This discrepancy can be confusing. "Store at RT" (Room Temperature) may be acceptable for short-term storage or as a shipping condition.[2] However, for long-term preservation of potency and to minimize degradation, storing the solid powder at -20°C is a more conservative and generally recommended approach for bioactive compounds.[1][2] For critical long-term experiments, adhering to the colder storage temperature is advisable.

Q4: Is this compound powder sensitive to light or moisture?

Q5: How long can I expect this compound powder to remain stable?

According to general guidance from suppliers like Tocris Bioscience, when stored as a solid in a tightly sealed vial as recommended, the product can be stored for up to 6 months.[2] For longer-term storage, a colder temperature (-20°C) is recommended to extend the shelf life, although specific data beyond 6 months is not provided.

Storage Condition Summary

Form Storage Temperature Duration Container Key Considerations
Solid Powder (Short-term)Room Temperature< 4 weeksTightly sealed, opaque vialProtect from light and moisture
Solid Powder (Long-term)-20°C> 4 weeksTightly sealed, opaque vialProtect from light and moisture
Solution-20°CUp to 1 monthTightly sealed vials (aliquots)Avoid freeze-thaw cycles

Troubleshooting Guide

Problem: I am seeing unexpected or inconsistent results in my experiments using this compound.

This could be due to compound degradation. Follow this troubleshooting workflow to identify potential storage-related issues.

G A Inconsistent Experimental Results B Check Storage Conditions of Solid Powder A->B F Review Solution Preparation and Storage A->F C Was powder stored at -20°C and protected from light/moisture? B->C D Degradation of solid is unlikely to be the primary cause. C->D Yes E Improper storage may have led to degradation. Consider using a fresh vial. C->E No D->F J Evaluate Other Experimental Factors E->J G Was the solution freshly prepared or stored at -20°C in aliquots? F->G H Solution storage is likely not the issue. G->H Yes I Repeated freeze-thaw cycles or prolonged storage at +4°C or RT can cause degradation. Prepare fresh solution. G->I No H->J I->J

Troubleshooting workflow for inconsistent results.

Problem: The this compound powder appears discolored or has a different texture.

Any change in the physical appearance of the powder, such as discoloration or clumping, can be an indication of degradation or moisture absorption.[3] It is recommended to discard the powder and use a fresh vial to ensure the integrity of your experiments.

Experimental Protocols

While specific experimental protocols for testing the stability of this compound are not publicly available, a general approach to assess the integrity of the powder would involve the following:

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the this compound powder and identify the presence of any degradation products.

  • Methodology:

    • Prepare a standard solution of this compound from a new, unopened vial at a known concentration in a suitable solvent (e.g., DMSO).

    • Prepare a sample solution of the this compound powder at the same concentration.

    • Analyze both solutions using a validated HPLC method. A reverse-phase C18 column is often suitable for small molecules of this nature.

    • The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

    • Detection can be performed using a UV detector at a wavelength where this compound has maximum absorbance.

    • Compare the chromatograms of the standard and the sample. A significant decrease in the area of the main peak or the appearance of new peaks in the sample chromatogram would indicate degradation.

This guide is intended to provide the best available information and general laboratory practices for the long-term storage of this compound powder. For critical applications, it is always recommended to perform your own quality control checks.

References

Technical Support Center: Mitigating Variability in Gene Expression Data for Cl-4AS-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in gene expression data when studying the effects of the compound Cl-4AS-1. This compound is a selective androgen receptor modulator (SARM) that acts as an agonist for the androgen receptor (AR).[1] Therefore, this guide focuses on ensuring consistency and reproducibility in experiments designed to measure changes in gene expression in response to this compound treatment.

General Troubleshooting

Variability in gene expression data can arise from multiple sources, often before the gene expression analysis itself. Ensuring consistency in your upstream experimental procedures is critical.

FAQs

  • Q1: We are seeing significant variation in our results between experiments performed on different days. What could be the cause? A1: Inter-experimental variation is common and can be caused by several factors. Ensure that the cell passage number is consistent across experiments, as cell characteristics can change over time. It is also crucial to maintain consistent cell confluency at the time of treatment, as cell density can influence gene expression. We recommend creating a detailed standard operating procedure (SOP) for your experiments and adhering to it strictly.

  • Q2: How can we be sure that our cell line is appropriate for studying the effects of this compound? A2: Since this compound is an androgen receptor agonist, it is essential to use a cell line that expresses the androgen receptor (AR).[1] You should verify the AR expression status of your cell line, for example, by Western blot or qPCR. It is also good practice to perform cell line authentication to ensure you are working with the correct, uncontaminated cell line.

Drug Treatment Protocol Guide

Consistent preparation and application of this compound are fundamental to obtaining reproducible gene expression data.

Experimental Protocol: this compound Treatment of Cell Cultures

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot the stock solution to minimize freeze-thaw cycles.[2]

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.

  • Cell Seeding:

    • Seed cells at a consistent density to ensure they reach the desired confluency at the time of treatment.

  • Treatment:

    • Once cells have reached the target confluency (e.g., 70-80%), remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration. Time-course experiments are recommended to identify the optimal time point for analyzing the expression of your gene of interest.

  • Harvesting:

    • After the incubation period, wash the cells with PBS and then proceed immediately to RNA extraction.

dot

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (Consistent Passage & Confluency) Seeding Cell Seeding Cell_Culture->Seeding Cl4AS1_Prep This compound Stock Preparation Treatment This compound Treatment (Dose-Response & Time-Course) Cl4AS1_Prep->Treatment Seeding->Treatment Vehicle_Control Vehicle Control Seeding->Vehicle_Control RNA_Extraction RNA Extraction & QC Treatment->RNA_Extraction Vehicle_Control->RNA_Extraction qPCR qPCR Analysis RNA_Extraction->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: Experimental workflow for studying the effect of this compound on gene expression.

RNA Extraction and Quality Control

The quality and quantity of the starting RNA material are paramount for reliable gene expression analysis.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low RNA Yield Insufficient number of cells.Increase the starting cell number.
Incomplete cell lysis.Ensure complete cell lysis by following the protocol carefully.
Poor RNA Purity (A260/280 < 1.8) Protein contamination.Be careful not to transfer any interphase during extraction.
Poor RNA Purity (A260/230 < 2.0) Guanidinium thiocyanate (B1210189) or phenol (B47542) contamination.Perform an additional ethanol (B145695) wash of the RNA pellet.
RNA Degradation RNase contamination.Use RNase-free reagents and consumables. Work quickly and on ice.

FAQs

  • Q3: What are the acceptable A260/280 and A260/230 ratios for my RNA samples? A3: For high-quality RNA, the A260/280 ratio should be between 1.8 and 2.1. The A260/230 ratio should be between 2.0 and 2.2. Deviations from these ranges may indicate contamination that could inhibit downstream enzymatic reactions.

  • Q4: How can I assess RNA integrity? A4: RNA integrity can be assessed using microfluidic electrophoresis systems, which provide an RNA Integrity Number (RIN). A RIN value of >7 is generally recommended for qPCR experiments.

Quantitative PCR (qPCR) Troubleshooting

qPCR is a sensitive technique, and several factors can contribute to data variability.

Troubleshooting Guide

IssuePossible CauseRecommendation
No amplification in samples Poor RNA quality or quantity.Verify RNA integrity and concentration.
Inefficient reverse transcription.Optimize the reverse transcription step.
qPCR assay failure.Check primer and probe design and integrity.
High Cq values (>35) Low target gene expression.Increase the amount of template cDNA.
Inefficient primers or probes.Redesign or re-optimize primers and probes.
Amplification in No-Template Control (NTC) Contamination of reagents or workspace.Use fresh, nuclease-free water and decontaminate work areas.
Poor amplification efficiency (<90% or >110%) Suboptimal primer concentration.Perform a primer concentration matrix to find the optimal concentration.[3]
Presence of PCR inhibitors.Dilute the cDNA template to reduce inhibitor concentration.
Primer-dimer formation Suboptimal primer design or concentration.Redesign primers to avoid self-dimerization. Optimize primer concentration.

FAQs

  • Q5: My qPCR efficiency is outside the acceptable range of 90-110%. What should I do? A5: A standard curve with a slope between -3.1 and -3.6 is indicative of an efficiency between 90% and 110%.[4] If your efficiency is outside this range, you may need to optimize your primer concentrations or redesign your primers.[3]

  • Q6: I am seeing a signal in my no-template control (NTC). What does this mean? A6: Amplification in the NTC indicates contamination of one or more of your qPCR reagents.[5] It is crucial to use dedicated pipettes and work in a clean environment to avoid contamination.[6]

dot

qpcr_troubleshooting Start Start Issue Issue Start->Issue Cause1 Poor RNA Quality Issue->Cause1 No Amplification / High Cq Cause2 Primer/Probe Issue Issue->Cause2 Poor Efficiency Cause3 Contamination Issue->Cause3 NTC Amplification Solution1 Check RNA Integrity (RIN) Cause1->Solution1 Solution2 Redesign/Optimize Primers Cause2->Solution2 Solution3 Use Fresh Reagents Cause3->Solution3

Caption: A flowchart for troubleshooting common qPCR issues.

Signaling Pathway

This compound exerts its effects by binding to and activating the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.

dot

ar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl4AS1 This compound AR_HSP AR-HSP Complex Cl4AS1->AR_HSP Binds AR Androgen Receptor (AR) AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP AR_Cl4AS1 AR-Cl-4AS-1 Complex AR_HSP->AR_Cl4AS1 HSP Dissociation ARE Androgen Response Element (ARE) AR_Cl4AS1->ARE Translocation & Dimerization Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription Regulation

Caption: Simplified androgen receptor signaling pathway activated by this compound.

References

Technical Support Center: Ensuring Consistent Delivery of Cl-4AS-1 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent and effective delivery of Cl-4AS-1 in animal studies. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a potent steroidal androgen receptor (AR) agonist, with an IC50 of 12 nM. It also acts as an inhibitor of 5α-reductase types I and II (IC50 of 6 and 10 nM, respectively).[1] It is characterized as a white to off-white powder.

Q2: What is the solubility of this compound?

A2: this compound is soluble up to 10 mM in DMSO and 10 mM in ethanol.[2] It has low water solubility.

Q3: What are the recommended vehicles for in vivo administration of this compound?

A3: Due to its low water solubility, this compound requires a vehicle that can effectively solubilize it for in vivo delivery. Common formulations for compounds with similar properties often involve a combination of solvents and surfactants. Several options are available, and the choice of vehicle may depend on the specific experimental requirements, such as the route of administration and the desired concentration.

Q4: What is a typical dosage of this compound used in animal studies?

A4: A previously reported study in orchidectomized (ORX) rats used a dose of 10 mg/kg.[3] However, the optimal dose will depend on the animal model, the research question, and the specific experimental design. It is recommended to perform dose-response studies to determine the most effective and well-tolerated dose for your specific application.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and administration of this compound in animal studies.

Issue Potential Cause Recommended Solution
Precipitation of this compound in the formulation The concentration of this compound exceeds its solubility in the chosen vehicle.- Reduce the final concentration of this compound.- Optimize the vehicle composition. For example, increase the percentage of DMSO or PEG300 in the formulation.- Gently warm the solution (if the compound is heat-stable) to aid dissolution. Ensure the solution remains clear upon cooling to the administration temperature.
The temperature of the formulation has dropped, causing the compound to fall out of solution.- Prepare the formulation fresh before each use.- Maintain the formulation at a consistent and appropriate temperature during preparation and administration.
Animal discomfort or adverse reaction at the injection site The vehicle is causing irritation. High concentrations of DMSO or certain surfactants can be irritants.- Decrease the concentration of the potentially irritating component (e.g., DMSO).- Consider alternative formulations with better biocompatibility.- Administer the formulation at a slower rate.
The pH of the formulation is not physiological.- Adjust the pH of the final formulation to be within a physiologically tolerated range (typically pH 7.2-7.4) if possible, without causing precipitation.
Inconsistent experimental results Inaccurate or inconsistent dosing.- Ensure accurate weighing of this compound and precise measurement of vehicle components.- Use calibrated pipettes and syringes.- Ensure the formulation is homogenous before each administration. Vortex or sonicate briefly if necessary to resuspend any settled particles.
Degradation of this compound.- Store the powdered this compound at -20°C for long-term storage.[1]- Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]
Poor bioavailability.- Optimize the route of administration. For some selective androgen receptor modulators (SARMs), oral and transdermal routes have been explored.[4]- Consider using formulation strategies known to enhance bioavailability, such as self-emulsifying drug delivery systems (SEDDS), although their effectiveness can be compound-specific.[5]

Experimental Protocols

Preparation of this compound Formulation for Injection

This protocol provides examples of common formulations for compounds with low water solubility. It is crucial to test these formulations on a small scale to ensure the solubility and stability of this compound at the desired concentration.

Formulation 1: DMSO, Tween 80, and Saline

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 50 µL of Tween 80 and mix thoroughly.

  • Add 850 µL of saline (0.9% sodium chloride in sterile water) and vortex until a clear and homogenous solution is formed.

Formulation 2: DMSO, PEG300, Tween 80, and Saline

  • Prepare a stock solution of this compound in DMSO.

  • For a final formulation, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • First, mix the DMSO stock solution with PEG300.

  • Add Tween 80 and mix.

  • Finally, add the saline and vortex to ensure a homogenous solution.

Formulation 3: DMSO and Corn Oil

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 900 µL of corn oil and mix thoroughly to obtain a clear solution or a uniform suspension.

Table 1: Example Injection Formulations for this compound

Formulation ComponentFormulation 1 RatioFormulation 2 RatioFormulation 3 Ratio
DMSO 10%10%10%
Tween 80 5%5%-
Saline 85%45%-
PEG300 -40%-
Corn Oil --90%

Note: These are starting point formulations and may require optimization for your specific experimental needs.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve add_vehicle Add Vehicle Components (e.g., Tween 80, PEG300, Saline) dissolve->add_vehicle mix Vortex/Sonicate (Homogenous Formulation) add_vehicle->mix animal Animal Model (e.g., Rat, Mouse) mix->animal dose Calculate & Draw Dose animal->dose inject Administer via Chosen Route (e.g., IP, SC, IV) dose->inject observe Observe for Adverse Effects inject->observe collect Collect Samples (e.g., Blood, Tissue) observe->collect analyze Analyze Samples (e.g., LC-MS, Histology) collect->analyze data Data Analysis analyze->data

Caption: Experimental workflow for this compound in vivo studies.

signaling_pathway Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR AR_complex This compound/AR Complex AR->AR_complex HSP Heat Shock Proteins HSP->AR Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Transcription Gene Transcription ARE->Transcription Response Biological Response Transcription->Response

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of Cl-4AS-1 and Dihydrotestosterone (DHT) in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular and molecular effects of the selective androgen receptor modulator (SARM), Cl-4AS-1, and the natural androgen, dihydrotestosterone (B1667394) (DHT), on breast cancer cells. The information presented is collated from preclinical research, offering a comprehensive overview supported by experimental data to inform future research and drug development in the field of breast cancer therapy.

Executive Summary

Dihydrotestosterone (DHT), a potent androgen, has been shown to have varied effects on breast cancer cell proliferation, stimulating growth in some cell lines while inhibiting it in others. In contrast, the novel SARM this compound has demonstrated a consistent inhibitory effect on the growth of various breast cancer cell lines, irrespective of their subtype. This suggests that while both compounds interact with the androgen receptor (AR), their downstream signaling and ultimate cellular outcomes are distinct. This compound's unique pro-apoptotic activity in breast cancer cells highlights its potential as a therapeutic agent.

Comparative Efficacy: Proliferation and Apoptosis

The differential effects of this compound and DHT on breast cancer cell proliferation have been investigated across luminal (MCF-7), molecular apocrine (MDA-MB-453), and triple-negative (MDA-MB-231) breast cancer cell lines.

Table 1: Effect of DHT and this compound on Breast Cancer Cell Proliferation [1][2][3][4]

Cell LineReceptor StatusTreatmentConcentration RangeEffect on Proliferation
MCF-7 ER+, AR+DHT1 nM - 1000 nMDose-dependent stimulation
This compound0.1 µM - 10 µMDose-dependent inhibition
MDA-MB-453 ER-, AR+DHT1 nM - 1000 nMStimulation
This compound0.1 µM - 10 µMDose-dependent inhibition
MDA-MB-231 ER-, AR- (low)DHT1 nM - 1000 nMNo significant effect
This compound0.1 µM - 10 µMDose-dependent inhibition

ER: Estrogen Receptor, AR: Androgen Receptor

This compound induces apoptosis in breast cancer cells by blocking their entry into the S-phase of the cell cycle, which is followed by DNA degradation.[2][3] This contrasts with the proliferative signals often initiated by DHT in AR-positive breast cancer cells.

Gene Expression and Morphological Changes

While both this compound and DHT are agonists of the androgen receptor, they elicit distinct changes in gene expression and cellular morphology.

Table 2: Comparative Effects on Gene Expression and Morphology in MDA-MB-453 Cells [2][3]

FeatureDihydrotestosterone (DHT)This compound
Androgen Receptor (AR) Expression UpregulatedNo significant change
General Gene Expression Profile High concordance with this compoundHigh concordance with DHT
Cell Morphology Induces a mesenchymal-like phenotype with actin reorganizationInduces a mesenchymal-like phenotype with actin reorganization

Despite the high concordance in the regulation of many genes, the differential effect on AR expression itself is a key distinguishing feature.[2][3]

Signaling Pathways

The binding of androgens like DHT to the androgen receptor typically initiates a signaling cascade that leads to the transcription of genes involved in cell survival and proliferation.[5][6][7] However, the downstream effects can vary depending on the cellular context. In contrast, this compound, while also acting through the AR, appears to trigger a pathway leading to apoptosis in breast cancer cells.

DHT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer_nuc AR Dimer AR->AR_dimer_nuc Dimerizes & Translocates ARE Androgen Response Element Proliferation Cell Proliferation & Survival Genes ARE->Proliferation Activates Transcription AR_dimer_nuc->ARE Binds to

Caption: Canonical DHT Signaling Pathway in Breast Cancer Cells.

Cl4AS1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cl4AS1 This compound AR Androgen Receptor (AR) Cl4AS1->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer_nuc AR Dimer AR->AR_dimer_nuc Dimerizes & Translocates S_Phase_Block S-Phase Arrest DNA_Degradation DNA Degradation S_Phase_Block->DNA_Degradation Leads to Apoptosis Apoptosis DNA_Degradation->Apoptosis AR_dimer_nuc->S_Phase_Block Induces

Caption: Proposed this compound Signaling Pathway Leading to Apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and DHT.

Cell Proliferation (MTT) Assay

This assay measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed breast cancer cells (MCF-7, MDA-MB-453, or MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of DHT (1 nM to 1000 nM) or this compound (0.1 µM to 10 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Cell Cycle Analysis by Flow Cytometry)

This method quantifies the percentage of cells in different phases of the cell cycle and identifies apoptotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or DHT at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Gene Expression Analysis (qRT-PCR)

This technique is used to quantify the expression levels of specific genes.

  • RNA Extraction: Treat cells with DHT or this compound, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., AR) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and DHT on breast cancer cells.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start cell_culture Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-453, MDA-MB-231) start->cell_culture treatment Treat cells with This compound or DHT (various concentrations and time points) cell_culture->treatment proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay gene_expression_assay Gene Expression Analysis (qRT-PCR) treatment->gene_expression_assay morphology_assay Morphology Analysis (Microscopy) treatment->morphology_assay data_analysis Data Analysis and Comparison proliferation_assay->data_analysis apoptosis_assay->data_analysis gene_expression_assay->data_analysis morphology_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental Workflow for Comparative Analysis.

References

Cl-4AS-1: A Novel Dual-Action Androgen Receptor Agonist and 5α-Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Traditional 5α-Reductase Inhibitors

For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds and established drugs is paramount. This guide provides a detailed comparison of Cl-4AS-1, a novel steroidal compound, with the well-established 5α-reductase inhibitors, finasteride (B1672673) and dutasteride (B1684494). This analysis is based on available preclinical data, focusing on mechanism of action, inhibitory potency, and cellular effects.

This compound distinguishes itself from traditional 5α-reductase inhibitors through its unique dual mechanism of action. While finasteride and dutasteride are pure antagonists of the 5α-reductase enzyme, this compound functions as both a potent inhibitor of 5α-reductase (both type I and type II isoforms) and a powerful agonist of the androgen receptor (AR).[1][2][3] This dual activity suggests a complex pharmacological profile with the potential for tissue-selective effects.

Comparative Inhibitory Potency

The in vitro inhibitory potency of this compound against both isoforms of 5α-reductase is comparable to or greater than that of finasteride and dutasteride. The half-maximal inhibitory concentrations (IC50) from preclinical studies are summarized below.

Compound5α-Reductase Type I (IC50)5α-Reductase Type II (IC50)Androgen Receptor (IC50)
This compound 6 nM[1]10 nM[1]12 nM (agonist)[1]
Finasteride ~420 nM (estimated)4.2 nMNo affinity
Dutasteride Potent inhibitorPotent inhibitorNo affinity

Note: The IC50 for finasteride on type I 5α-reductase is estimated based on its reported ~100-fold lower affinity for type I compared to type II.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and other 5α-reductase inhibitors lies in their interaction with the androgen signaling pathway. Finasteride and dutasteride act by blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). This reduction in DHT levels is the primary mechanism behind their therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.

This compound, however, not only inhibits DHT production but also directly stimulates the androgen receptor. This suggests that its biological effects could be a composite of reduced local DHT concentrations and direct androgenic signaling.

cluster_0 Traditional 5α-Reductase Inhibition Testosterone Testosterone SRD5A 5α-Reductase (Type I & II) Testosterone->SRD5A DHT DHT AR Androgen Receptor DHT->AR Binds & Activates SRD5A->DHT Conversion Finasteride Finasteride Finasteride->SRD5A Inhibits Dutasteride Dutasteride Dutasteride->SRD5A Inhibits GeneTranscription Gene Transcription (e.g., in prostate, hair follicle) AR->GeneTranscription

Diagram 1: Mechanism of traditional 5α-reductase inhibitors.

cluster_1 This compound Dual Mechanism of Action Testosterone Testosterone SRD5A 5α-Reductase (Type I & II) Testosterone->SRD5A DHT DHT AR Androgen Receptor DHT->AR SRD5A->DHT Conversion Cl4AS1 This compound Cl4AS1->SRD5A Inhibits Cl4AS1->AR Binds & Activates GeneTranscription Gene Transcription AR->GeneTranscription

Diagram 2: Dual mechanism of action of this compound.

Cellular Effects and Therapeutic Potential

Preclinical studies have revealed interesting cellular effects of this compound that differ from what would be expected from a typical androgen. For instance, in breast cancer cell lines, while DHT promotes proliferation, this compound has been shown to induce apoptosis and inhibit cell growth. This suggests that the downstream effects of AR activation by this compound may be context-dependent and differ from those of endogenous androgens. This unique profile could be attributed to differential gene regulation upon binding to the androgen receptor.

Experimental Protocols

The determination of 5α-reductase inhibitory activity is a critical step in the evaluation of compounds like this compound. A common in vitro method is the radiolabeled enzymatic assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 5α-reductase type I and type II.

Materials:

  • Human recombinant 5α-reductase type I and type II enzymes

  • [1,2,6,7-³H]-Testosterone (radiolabeled substrate)

  • NADPH (cofactor)

  • Test compounds (this compound, finasteride, dutasteride) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.5)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Enzyme Preparation: The recombinant human 5α-reductase enzymes are diluted to a working concentration in the reaction buffer.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the reaction buffer, NADPH, and the radiolabeled testosterone.

  • Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the reaction mixture to the enzyme-inhibitor mix.

  • Termination of Reaction: After a defined incubation period (e.g., 30-60 minutes) at 37°C, the reaction is terminated, for example, by adding a strong acid.

  • Extraction and Quantification: The product, [³H]-dihydrotestosterone, is extracted from the reaction mixture using an organic solvent. The amount of radioactivity in the extract is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_2 Experimental Workflow: 5α-Reductase Inhibition Assay A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme with Inhibitor A->B D Initiate Reaction: Combine Mixtures B->D C Prepare Substrate Mix ([³H]-Testosterone + NADPH) C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Extract [³H]-DHT F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition and IC50 H->I

Diagram 3: Workflow for a radiolabeled 5α-reductase inhibition assay.

Pharmacokinetics and Clinical Development

As of the latest available information, there is no publicly accessible data on the pharmacokinetic profile (including half-life, bioavailability, and metabolism) of this compound in preclinical animal models or humans. Furthermore, there is no indication that this compound has entered clinical trials. In contrast, finasteride and dutasteride have well-established pharmacokinetic profiles and extensive clinical data supporting their safety and efficacy for their approved indications.

Conclusion

This compound represents a departure from traditional 5α-reductase inhibitors due to its dual functionality as both a potent inhibitor of 5α-reductase and a strong agonist of the androgen receptor. Its in vitro potency against both 5α-reductase isoforms is notable. The unique cellular effects observed in preclinical studies, such as the induction of apoptosis in breast cancer cells, suggest a complex mechanism of action that warrants further investigation. However, the lack of in vivo pharmacokinetic and clinical data for this compound currently limits a direct comparison of its potential therapeutic utility against established drugs like finasteride and dutasteride. Future research will be crucial to elucidate the in vivo effects and the therapeutic potential of this novel dual-action compound.

References

Unveiling the Androgenic Signature: A Comparative Guide to Cl-4AS-1 and Other Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of androgen receptor modulation, the quest for tissue-selective agents with favorable therapeutic profiles remains a paramount objective for researchers and drug developers. This guide provides a comprehensive validation of the selective androgen receptor modulator (SARM) Cl-4AS-1, presenting a comparative analysis with other notable SARMs—Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140 (Testolone). Through a meticulous examination of experimental data, this report offers an objective resource for the scientific community.

At a Glance: Comparative Efficacy of Selective Androgen Receptor Modulators

The therapeutic potential of a SARM is defined by its ability to elicit anabolic effects in target tissues, such as muscle and bone, while minimizing androgenic side effects in tissues like the prostate. The following tables summarize the key performance indicators of this compound and its counterparts.

Table 1: In Vitro Androgen Receptor Binding Affinity
CompoundReceptor Binding Affinity (Ki/IC50)Notes
This compound IC50 = 12 nMPotent steroidal AR agonist.
Ostarine (MK-2866) Ki = 3.8 nMHigh affinity non-steroidal SARM.[1]
Ligandrol (LGD-4033) Ki ≈ 1 nMHigh affinity and selectivity for the androgen receptor.[2][3][4]
RAD-140 (Testolone) Ki = 7 nMExcellent affinity for the androgen receptor.[5][6]
Table 2: In Vitro and In Vivo Efficacy Comparison
CompoundIn Vitro EfficacyIn Vivo Efficacy (Animal Models)In Vivo Efficacy (Human Studies)
This compound Inhibits breast cancer cell growth by inducing apoptosis.[5]Stimulates prostate gland growth similarly to DHT.Not reported in available literature.
Ostarine (MK-2866) Stimulates proliferation and differentiation of muscle cells.[7]Increases muscle mass with ED50 of 0.03 mg/day in levator ani muscle.[8]Increased total lean body mass and decreased total fat mass in clinical trials.[[“]][10]
Ligandrol (LGD-4033) Potent anabolic activity in muscle and bone.Robust selectivity for muscle versus prostate.Dose-dependent increase in lean body mass.[2][11][12]
RAD-140 (Testolone) Potent anabolic activity in muscle and bone.Stimulates levator ani muscle at doses as low as 0.03 mg/kg.[5]Not extensively studied in humans.

Delving into the Mechanism: The Androgen Receptor Signaling Pathway

The biological effects of androgens are mediated through the androgen receptor (AR), a ligand-activated transcription factor. Upon binding to an agonist like this compound, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes responsible for anabolic and androgenic effects.

AndrogenReceptorSignaling cluster_nucleus Nucleus Ligand Androgen/SARM (e.g., this compound) AR_HSP AR-HSP Complex Ligand->AR_HSP Binding AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP Heat Shock Proteins (HSP) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene Modulation BindingAssayWorkflow A Prepare AR Source (Rat Prostate Cytosol) B Incubate AR with Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 & Ki D->E ApoptosisAssayWorkflow A Treat Cancer Cells with Test Compound B Lyse Cells to Release Caspases A->B C Add Caspase-3 Substrate B->C D Incubate and Detect Signal C->D E Quantify Apoptosis D->E

References

A Comparative Analysis of the Anabolic Potency of Cl-4AS-1 and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anabolic potency of the investigational 4-azasteroid Cl-4AS-1 and the endogenous androgen, testosterone (B1683101). The information is compiled from preclinical data to assist researchers in understanding the potential therapeutic and performance-enhancing profiles of these compounds.

Executive Summary

This compound is a synthetically developed 4-azasteroid characterized by its dual activity as a potent agonist of the androgen receptor (AR) and an inhibitor of the 5α-reductase enzyme. In contrast, testosterone is the primary male sex hormone, serving as the benchmark for anabolic and androgenic activity. While in vitro data demonstrates the high affinity of this compound for the androgen receptor, a direct comparative in vivo assessment of its anabolic potency against testosterone is not publicly available. This guide presents the existing preclinical data for both compounds and outlines the standard experimental protocols used to determine anabolic and androgenic effects.

Data Presentation

In Vitro Activity

The following table summarizes the available in vitro data for this compound and testosterone, highlighting their interaction with the androgen receptor and 5α-reductase.

CompoundTargetMetricValueReference
This compound Androgen Receptor (AR)IC₅₀12 nM[1][2]
5α-reductase type IIC₅₀6 nM[1][2]
5α-reductase type IIIC₅₀10 nM[1][2]
Testosterone Androgen Receptor (AR)Kᵢ~1 nM

Note: IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) is another measure of inhibitor potency. Lower values indicate higher potency.

In Vivo Anabolic and Androgenic Activity

The anabolic-to-androgenic ratio is a critical measure of a steroid's therapeutic index, with a higher ratio indicating greater anabolic selectivity. Testosterone is the reference compound with a ratio of 1:1.[3] To date, no in vivo studies utilizing the standardized Hershberger assay have been published for this compound to determine its anabolic and androgenic effects.

CompoundAnabolic Activity (Levator Ani Muscle Growth)Androgenic Activity (Prostate/Seminal Vesicle Growth)Anabolic:Androgenic RatioReference
This compound Data not availableData not availableData not available
Testosterone Standard ReferenceStandard Reference1:1[3]

Experimental Protocols

Androgen Receptor Binding Assay (In Vitro)

This assay quantifies the affinity of a compound for the androgen receptor.

Objective: To determine the concentration at which the test compound (e.g., this compound) displaces 50% of a radiolabeled androgen from the androgen receptor (IC₅₀).

Methodology:

  • Preparation of Receptor Source: Cytosolic extracts containing the androgen receptor are prepared from androgen-sensitive tissues (e.g., rat prostate) or from cells engineered to express the human androgen receptor.

  • Competitive Binding: A constant concentration of a high-affinity radiolabeled androgen (e.g., ³H-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then separated from the receptor-ligand complexes using methods such as dextran-coated charcoal or filtration.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is calculated and reported as the IC₅₀ value.

Hershberger Assay (In Vivo)

The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic properties of a substance.

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound in a castrated male rat model.

Methodology:

  • Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a post-castration recovery period, the animals are treated with the test compound for a specified duration (typically 10 consecutive days). A vehicle control group and a positive control group (treated with a reference androgen like testosterone propionate) are included.

  • Endpoint Measurement: On the day after the final dose, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic (Myotrophic) Activity: Measured by the wet weight of the levator ani muscle.

    • Androgenic Activity: Measured by the wet weights of androgen-dependent tissues such as the ventral prostate and seminal vesicles.

  • Data Analysis: The organ weights of the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while a significant increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio is then calculated relative to the reference compound.

Signaling Pathway

The anabolic and androgenic effects of both testosterone and this compound are mediated through the androgen receptor signaling pathway. The following diagram illustrates this process.

Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binding AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimerization AR_Androgen->AR_Dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Synthesis Protein_Synthesis Protein Synthesis (e.g., Muscle Growth) mRNA->Protein_Synthesis Translation (in Cytoplasm)

Caption: Androgen Receptor Signaling Pathway.

Logical Workflow for Anabolic Potency Assessment

The determination of a compound's anabolic potency follows a structured experimental workflow, beginning with in vitro characterization and culminating in in vivo validation.

Anabolic Potency Assessment Workflow Start Start: New Compound Synthesis (e.g., this compound) AR_Binding In Vitro: Androgen Receptor Binding Assay Start->AR_Binding Decision1 High AR Affinity? AR_Binding->Decision1 Hershberger In Vivo: Hershberger Assay Decision1->Hershberger Yes Stop Stop: Low Potency Decision1->Stop No Data_Analysis Data Analysis: Anabolic vs. Androgenic Tissue Weights Hershberger->Data_Analysis Ratio Calculate Anabolic:Androgenic Ratio Data_Analysis->Ratio Comparison Compare Ratio to Testosterone (1:1) Ratio->Comparison End End: Characterized Anabolic Potency Comparison->End

Caption: Experimental Workflow for Anabolic Potency Assessment.

Conclusion

This compound demonstrates significant potential as a potent androgen receptor agonist based on its in vitro binding affinity. Its dual action as a 5α-reductase inhibitor further distinguishes it from testosterone. However, a definitive comparison of its anabolic potency to that of testosterone is currently hampered by the lack of publicly available in vivo data from standardized assays such as the Hershberger assay. Future preclinical studies directly comparing this compound and testosterone in a validated animal model are necessary to fully elucidate its anabolic and androgenic profile and to ascertain its potential therapeutic value. Researchers are encouraged to consider the existing in vitro data in the context of this data gap when designing future investigations.

References

A Comparative Review of Cl-4AS-1 and Ostarine (Enobosarm): Unraveling Their Mechanistic Nuances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two selective androgen receptor modulators (SARMs), Cl-4AS-1 and Ostarine (Enobosarm). The information presented herein is intended for an audience with a professional background in biomedical research and drug development.

Abstract

This compound and Ostarine (Enobosarm) are both investigational compounds that interact with the androgen receptor (AR). While both exhibit agonistic properties, their molecular mechanisms and resulting physiological effects show distinct differences. Ostarine is a nonsteroidal SARM known for its tissue-selective anabolic activity, promoting muscle and bone growth with reduced androgenic effects. In contrast, this compound is a steroidal 4-aza-steroid derivative that acts as a full androgen receptor agonist. Notably, this compound has demonstrated unique pro-apoptotic effects in breast cancer cell lines, distinguishing its cellular activity from the primarily anabolic profile of Ostarine. This review synthesizes the available preclinical data to provide a comprehensive comparison of their mechanisms of action.

Introduction

The androgen receptor, a member of the nuclear receptor superfamily, plays a crucial role in various physiological processes, including the development and maintenance of male reproductive tissues, muscle mass, and bone density. The therapeutic use of androgens is often limited by their undesirable side effects. This has spurred the development of selective androgen receptor modulators (SARMs) that aim to dissociate the anabolic and androgenic effects of traditional androgens. Ostarine (Enobosarm) is a well-characterized nonsteroidal SARM that has been investigated in multiple clinical trials for its potential to treat muscle wasting and osteoporosis. This compound, a steroidal compound, has been identified as a potent AR agonist with a distinct profile of activity, particularly in the context of cancer research. Understanding the mechanistic differences between these two compounds is crucial for their potential therapeutic applications.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and Ostarine based on available preclinical data.

ParameterThis compoundOstarine (Enobosarm)Dihydrotestosterone (B1667394) (DHT)
Androgen Receptor Binding Affinity IC50: 12 nM[1]Ki: 3.8 nM[2]-
Androgen Receptor Activation Full agonist (transcript changes 90.6 ± 37.1% of 200 nM DHT)[1]EC50: < 10 nM[3]-
Anabolic Activity (in vivo) -ED50 (Levator Ani): 0.03 mg/day-
Androgenic Activity (in vivo) Increased ventral prostate weight to ~70% of control in castrated rats[1]ED50 (Prostate): 0.12 mg/day-
Anabolic/Androgenic Ratio Not explicitly determined~4:1 (based on ED50 values)~1:1

Signaling Pathways and Mechanisms of Action

Both this compound and Ostarine exert their effects primarily through the androgen receptor. However, the downstream consequences of AR activation appear to differ significantly.

This compound: A Full Androgen Receptor Agonist with Pro-Apoptotic Effects

This compound is a 4-aza-steroidal compound that acts as a full agonist of the androgen receptor.[1] Upon binding to the AR, it initiates the canonical androgen signaling pathway, leading to the translocation of the receptor-ligand complex to the nucleus and the subsequent regulation of target gene expression. Microarray analyses have shown a high concordance between the gene expression changes induced by this compound and the natural androgen dihydrotestosterone (DHT).[3]

A key distinguishing feature of this compound is its ability to induce apoptosis in breast cancer cells.[3][4] This pro-apoptotic effect is not typically associated with classical androgens and suggests a unique downstream signaling cascade initiated by this compound-activated AR. This mechanism involves a block in the entry of cells into the S-phase of the cell cycle, followed by DNA degradation.[3]

Cl_4AS_1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Apoptosis_Induction Induction of Apoptosis (in breast cancer cells) Gene_Transcription->Apoptosis_Induction S_Phase_Block S-Phase Block Apoptosis_Induction->S_Phase_Block Ostarine_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ostarine Ostarine AR Androgen Receptor (AR) Ostarine->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Anabolic_Effects Anabolic Effects (Muscle & Bone) ARE->Anabolic_Effects Reduced_Androgenic_Effects Reduced Androgenic Effects (Prostate) ARE->Reduced_Androgenic_Effects Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay AR Binding Assay (Determine Ki/IC50) Reporter_Assay AR Reporter Gene Assay (Determine EC50/Efficacy) Binding_Assay->Reporter_Assay Hershberger_Assay Hershberger Assay (Anabolic/Androgenic Ratio) Reporter_Assay->Hershberger_Assay Candidate Selection

References

A Comparative Analysis of the Androgenic Side Effect Profile: Cl-4AS-1 versus Traditional Anabolic-Androgenic Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the androgenic side effect profile of the novel steroidal androgen receptor (AR) agonist, Cl-4AS-1, with that of traditional anabolic-androgenic steroids (AAS). The information presented herein is intended for an audience with a professional background in pharmacology, endocrinology, and drug development. This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of the topic.

Introduction

Anabolic-androgenic steroids are synthetic derivatives of testosterone (B1683101) widely recognized for their anabolic effects on muscle and bone. However, their clinical utility is often hampered by a significant burden of androgenic side effects. These adverse effects arise from the interaction of these compounds with the androgen receptor in various tissues. This compound is a novel steroidal compound with a unique pharmacological profile, acting as both a potent androgen receptor agonist and a 5α-reductase inhibitor. This dual activity suggests a potential for a dissociated profile, with potent anabolic effects and a mitigated androgenic side effect profile compared to traditional AAS.

Comparative Androgenic Profile

Direct comparative studies quantifying the full androgenic side effect profile of this compound against a wide range of traditional AAS in standardized assays are not extensively available in the public domain. However, based on its known mechanism of action and available preclinical data, a qualitative and partially quantitative comparison can be drawn.

Quantitative Data Summary

The following table summarizes the known receptor binding affinities and preclinical observations on androgen-sensitive tissues for this compound and representative AAS. It is important to note that the data for this compound is limited, and direct, head-to-head comparative studies are needed for a complete quantitative assessment.

CompoundAndrogen Receptor (AR) Binding Affinity (IC50)5α-Reductase Inhibition (Type I/II IC50)Effect on Prostate Weight (in castrated rats)Anabolic/Androgenic Ratio
This compound 12 nM[1]6 nM / 10 nM[1]Significant increase[1]Not established
Testosterone ~2-10 nM (as DHT)SubstrateSignificant increase1:1
Nandrolone HighSubstrate (to less potent DHN)Less pronounced than testosterone~10:1

Note: The anabolic/androgenic ratio is a historical classification based on the differential effects on the levator ani muscle (anabolic) and the ventral prostate/seminal vesicles (androgenic) in the Hershberger assay. A higher ratio indicates greater anabolic selectivity. The anabolic/androgenic ratio for this compound has not been publicly reported.

Mechanism of Action and Expected Side Effect Profile

The androgenic side effects of AAS are primarily mediated through the activation of the androgen receptor. Some of the most prominent androgenic effects, such as benign prostatic hyperplasia (BPH), acne, and male pattern baldness, are exacerbated by the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.

This compound: As a potent AR agonist, this compound is expected to exert androgenic effects. However, its simultaneous potent inhibition of 5α-reductase types I and II is a key differentiating feature.[1] This dual mechanism suggests that in tissues where 5α-reductase is highly expressed (e.g., prostate, skin), the androgenic signal of this compound may be attenuated compared to testosterone, which is locally converted to the more potent DHT. Preclinical data indicates that while this compound does cause a significant increase in ventral prostate weight in castrated rats, it did not cause a significant reduction in prostate weight in intact animals, a nuanced finding that warrants further investigation.[1]

Traditional AAS:

  • Testosterone: Serves as the primary reference for androgenic activity. Its conversion to DHT in androgen-sensitive tissues amplifies its androgenic effects.

  • Nandrolone: Exhibits a more favorable anabolic-to-androgenic ratio compared to testosterone. This is partly because its 5α-reduced metabolite, dihydronandrolone (DHN), has a lower binding affinity for the androgen receptor than DHT.

Experimental Protocols

The assessment of androgenic and anabolic activity is classically performed using the Hershberger assay . This in vivo bioassay is a standardized and validated method for screening chemicals for androgenic and anti-androgenic properties.

The Hershberger Assay Protocol

The Hershberger bioassay is an in vivo short-term screening test that evaluates a substance's ability to elicit biological activities consistent with androgen agonists, antagonists, or 5α-reductase inhibitors.[2][3]

Objective: To assess the androgenic (stimulatory) and/or anti-androgenic (inhibitory) potential of a test compound by measuring the weight changes in five androgen-dependent tissues in castrated male rats.

Animal Model: Immature, castrated male rats (typically Sprague-Dawley or Wistar strains). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgenic stimulation.

Androgenic Assay Protocol:

  • Animal Preparation: Male rats are castrated at approximately 42 days of age.

  • Dosing: Following a post-castration recovery period (typically 7 days), the animals are randomly assigned to treatment groups. The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and the following five androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate (VP)

    • Seminal vesicles (SV) (including coagulating glands and their fluids)

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands (COW)

    • Glans penis (GP)

  • Data Analysis: The weights of the five tissues are normalized to the animal's body weight. A statistically significant increase in the weights of at least two of the five tissues in the test group compared to the vehicle control group is considered a positive indication of androgenic activity.[2]

Anti-Androgenic Assay Protocol: The protocol is similar to the androgenic assay, with the key difference being that all animals (except the vehicle control) are co-administered a reference androgen, typically testosterone propionate (B1217596), to stimulate the growth of the androgen-dependent tissues. The test compound is then assessed for its ability to antagonize this growth. A statistically significant decrease in the weights of at least two of the five tissues in the group receiving the test compound plus testosterone propionate, compared to the group receiving testosterone propionate alone, indicates anti-androgenic activity.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Androgenic compounds exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. The following diagram illustrates the classical androgen receptor signaling pathway.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation AAS Androgen (AAS or this compound) AR_HSP AR-HSP Complex AAS->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effect Androgenic Effects Protein->Effect

Caption: Classical Androgen Receptor Signaling Pathway.

Experimental Workflow for the Hershberger Assay

The following diagram outlines the key steps in the Hershberger bioassay for assessing the androgenic activity of a test compound.

HershbergerWorkflow cluster_prep Preparation cluster_dosing Dosing Phase (10 Days) cluster_analysis Analysis Castration Castration of Immature Male Rats Recovery 7-Day Recovery Period Castration->Recovery Group1 Vehicle Control Group2 Positive Control (e.g., Testosterone) Group3 Test Compound (e.g., this compound) Necropsy Necropsy (24h after last dose) Group3->Necropsy Dissection Dissection & Weighing of 5 Androgen-Dependent Tissues Necropsy->Dissection Data Data Analysis: Tissue Weight vs. Body Weight Dissection->Data Result Determination of Androgenic Activity Data->Result

Caption: Hershberger Assay Experimental Workflow.

Conclusion

This compound presents a unique pharmacological profile as a potent androgen receptor agonist with concurrent 5α-reductase inhibitory activity. This dual mechanism of action suggests a potential for a dissociated androgenic profile, with the possibility of reduced androgenic side effects in tissues where 5α-reductase is prevalent, compared to traditional AAS like testosterone. However, the available preclinical data is limited, and a definitive assessment of its androgenic side effect profile necessitates direct, head-to-head comparative studies using standardized assays such as the Hershberger bioassay. Further research is warranted to fully characterize the anabolic and androgenic properties of this compound and to determine its potential as a therapeutic agent with an improved safety profile over existing androgens.

References

Evaluating the Specificity of Cl-4AS-1 for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of Cl-4AS-1, a steroidal selective androgen receptor modulator (SARM), for the androgen receptor (AR). By comparing its performance with other alternatives and presenting available experimental data, this document aims to offer an objective resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a potent steroidal agonist of the androgen receptor, also exhibiting inhibitory activity against 5α-reductase.[1] It has been investigated for its potential therapeutic applications, particularly in the context of breast cancer, where it displays characteristics of a classical AR agonist but also possesses distinct properties.[2][3] Understanding the specificity of this compound for the androgen receptor is crucial for predicting its therapeutic efficacy and potential off-target effects.

Comparative Binding Affinity and Functional Activity

An ideal SARM exhibits high binding affinity and selective agonist activity for the androgen receptor in target tissues (e.g., muscle and bone) while having minimal activity in other tissues (e.g., prostate) and negligible affinity for other steroid hormone receptors.

Data Presentation

The following tables summarize the available quantitative data for this compound and provide a comparison with Dihydrotestosterone (DHT), a potent endogenous androgen, and RAD-140, a well-characterized non-steroidal SARM.

Table 1: Binding Affinity (IC50/Ki) of this compound and Comparators for the Androgen Receptor

CompoundReceptorBinding Affinity (IC50/Ki in nM)Citation
This compound Androgen ReceptorIC50 = 12[1]
RAD-140 Androgen ReceptorKi = 7
Dihydrotestosterone (DHT) Androgen ReceptorIC50 = 3.2[4]

Table 2: Off-Target Binding and Activity of this compound and RAD-140

CompoundOff-TargetActivityValue (nM)Citation
This compound 5α-reductase Type IInhibitionIC50 = 6[1]
5α-reductase Type IIInhibitionIC50 = 10[1]
RAD-140 Progesterone (B1679170) ReceptorBindingIC50 = 750
Other Steroid ReceptorsNo significant binding-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the specificity of androgen receptor ligands.

Competitive Radioligand Binding Assay for Androgen Receptor

This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-Mibolerone or [³H]-DHT

  • Receptor Source: Cytosol from rat prostate or cells expressing the human androgen receptor.

  • Test Compound: this compound

  • Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail

  • 96-well filter plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., unlabeled DHT).

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled competitor.

  • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled competitor).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen Receptor Transactivation Assay (MMTV Promoter Assay)

This cell-based reporter gene assay measures the functional agonist or antagonist activity of a compound on the androgen receptor.

Materials:

  • Cell Line: A suitable cell line (e.g., 22Rv1) stably transfected with a reporter construct containing the mouse mammary tumor virus (MMTV) promoter driving a luciferase reporter gene. These cells should endogenously express the androgen receptor.[5]

  • Test Compound: this compound

  • Reference Agonist: Dihydrotestosterone (DHT)

  • Reference Antagonist: Bicalutamide

  • Cell Culture Medium

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Seed the 22Rv1/MMTV cells in a 96-well plate and allow them to attach overnight.

  • For agonist testing, treat the cells with serial dilutions of this compound or DHT.

  • For antagonist testing, treat the cells with a fixed concentration of DHT in the presence of serial dilutions of this compound or bicalutamide.

  • Include vehicle-treated cells as a negative control.

  • Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • For agonist activity, plot the luminescence signal against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

  • For antagonist activity, plot the inhibition of the DHT-induced signal against the compound concentration to determine the IC50.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams were created using the DOT language.

cluster_0 Androgen Receptor Signaling Pathway Ligand This compound (or DHT) AR_complex Ligand-AR Complex Ligand->AR_complex Binds Nucleus Nucleus AR_complex->Nucleus Translocates ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates Protein Protein Synthesis Transcription->Protein Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Protein->Cellular_Response

Caption: Androgen Receptor Signaling Pathway for this compound.

cluster_1 Competitive Radioligand Binding Assay Workflow Start Start Prepare Prepare Reagents: - Receptor Source - Radioligand - Test Compound (this compound) Start->Prepare Incubate Incubate Receptor, Radioligand, and Test Compound Prepare->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for Competitive Radioligand Binding Assay.

cluster_2 AR Transactivation (Reporter) Assay Workflow Start Start Seed_Cells Seed AR-Reporter Cells Start->Seed_Cells Treat_Cells Treat with this compound (Agonist or Antagonist mode) Seed_Cells->Treat_Cells Incubate Incubate for 24h Treat_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze Analyze Data: - Determine EC50 (agonist) - Determine IC50 (antagonist) Measure_Luminescence->Analyze End End Analyze->End

Caption: Workflow for AR Transactivation Assay.

Discussion and Conclusion

The available data indicates that this compound is a potent agonist of the androgen receptor with an IC50 value of 12 nM.[1] This is comparable to the potent endogenous androgen, DHT (IC50 = 3.2 nM), and the well-characterized SARM, RAD-140 (Ki = 7 nM).[4] A notable characteristic of this compound is its potent inhibition of 5α-reductase types I and II, with IC50 values of 6 nM and 10 nM, respectively.[1] This dual activity is a distinguishing feature compared to non-steroidal SARMs like RAD-140, which do not inhibit this enzyme.

Studies in breast cancer cell lines have shown a high degree of concordance in the regulation of gene expression between this compound and DHT, supporting its role as an AR agonist.[2][3] However, some differences in gene regulation were observed, such as the upregulation of AR expression by DHT but not by this compound.[2][3] Furthermore, while DHT promoted the proliferation of certain breast cancer cell lines, this compound exhibited a dose-dependent inhibition of growth in all tested cell lines, suggesting unique downstream effects that may be beneficial for cancer therapy.[2][3]

The primary limitation in evaluating the specificity of this compound is the lack of publicly available data on its binding affinity for other steroid hormone receptors. For a compound to be considered truly "selective," it must demonstrate significantly lower affinity for off-target receptors. In contrast, RAD-140 has been shown to have a high degree of selectivity for the AR, with an IC50 for the progesterone receptor that is over 100-fold higher than its Ki for the androgen receptor.

References

Comparative Analysis of Cl-4AS-1: A Focus on Prostate Versus Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective androgen receptor modulator (SARM), Cl-4AS-1, with a specific focus on its differential impact on prostate and muscle tissues. Due to the limited publicly available data directly investigating this compound in these tissues, this guide leverages the well-established mechanisms of action of the SARM class of compounds to infer the activities of this compound. This is supplemented with comparative experimental data from other well-characterized SARMs.

Introduction to this compound and SARMs

This compound is a non-steroidal selective androgen receptor modulator. SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). The primary goal of SARM development is to harness the anabolic benefits of androgens in tissues like muscle and bone while minimizing the androgenic side effects in tissues such as the prostate.[1] This tissue selectivity offers a promising therapeutic window for conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.

Data Presentation: Comparative Efficacy of SARMs

The following table summarizes preclinical and clinical data from various SARMs, illustrating the hallmark of this class: potent anabolic activity in muscle with significantly lower androgenic activity in the prostate. This data serves as a proxy for the expected performance of this compound.

CompoundAnabolic Activity (Muscle)Androgenic Activity (Prostate)Anabolic/Androgenic RatioReference
Testosterone (B1683101) Propionate (TP) 100% (Levator Ani Muscle Weight)100% (Ventral Prostate Weight)1:1Preclinical Data
Enobosarm (Ostarine, MK-2866) Significant increase in lean body massNo significant increase in prostate volume or PSA levelsHighClinical Trial Data[2]
LGD-4033 (Ligandrol) Dose-proportional increase in lean body massNo significant changes in PSA or prostate volume at tested dosesHighClinical Trial Data
BMS-564929 125% efficacy compared to testosterone (Levator Ani)Significantly lower potency on prostate (ED50 = 0.14 mg/kg vs. 0.0009 mg/kg for muscle)~160:1Preclinical Data[3]
S-4 (Andarine) Full restoration of levator ani weight in castrated ratsPartial agonist activity, less than 20% of intact prostate weightHighPreclinical Data[1]
TEI-SARM2 Potent anabolic activity on skeletal muscle massSignificantly less effect on prostate and testis weight compared to muscleHighPreclinical Data[4]

Note: The data presented is a summary from various sources and is intended for comparative purposes. Direct head-to-head clinical trial data is limited.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of SARMs are provided below.

Hershberger Bioassay for In Vivo Androgenic and Anabolic Activity

The Hershberger bioassay is a standardized in vivo test used to screen for androgenic and anti-androgenic activities of a test compound.[5][6][7]

Objective: To determine the anabolic (muscle-stimulating) and androgenic (prostate-stimulating) effects of a test substance in a castrated male rat model.

Protocol Outline:

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing: After a recovery period, the animals are treated with the test compound (e.g., this compound) at various dose levels, a vehicle control, and a positive control (e.g., testosterone propionate) for 10 consecutive days.

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized, and key androgen-responsive tissues are excised and weighed. These include:

    • Anabolic Tissues: Levator ani-bulbocavernosus (LABC) muscle.

    • Androgenic Tissues: Ventral prostate (VP), seminal vesicles (SV), and glans penis (GP).

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups. A significant increase in the weight of the LABC muscle indicates anabolic activity, while a significant increase in the weights of the VP, SV, and GP indicates androgenic activity. The anabolic-to-androgenic ratio is calculated to determine the tissue selectivity of the compound.

Androgen Receptor (AR) Competitive Binding Assay

This in vitro assay determines the ability of a test compound to bind to the androgen receptor.[8][9][10]

Objective: To measure the binding affinity of a test compound for the androgen receptor.

Protocol Outline:

  • Receptor Source: Androgen receptors are typically obtained from the cytosol of rat prostate tissue or from cells engineered to express the human androgen receptor.

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the androgen receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: After incubation, the bound and unbound radioligand are separated.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. This value is indicative of the compound's binding affinity for the AR.

Androgen Receptor (AR) Transactivation Assay

This in vitro cell-based assay measures the ability of a test compound to activate the androgen receptor and induce the transcription of a reporter gene.[11][12][13]

Objective: To determine if a test compound acts as an agonist, antagonist, or partial agonist of the androgen receptor.

Protocol Outline:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids:

    • An expression vector for the human androgen receptor.

    • A reporter vector containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Treatment: The transfected cells are treated with the test compound (e.g., this compound) at various concentrations.

  • Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).

  • Data Analysis: The level of reporter gene expression is indicative of the degree of AR activation. By comparing the response to a known androgen (e.g., DHT), it can be determined if the test compound is an agonist (activates the receptor), an antagonist (blocks activation by an agonist), or a partial agonist (produces a submaximal response).

Mandatory Visualization

Signaling Pathway in Muscle Tissue

SARM_Muscle cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR Androgen Receptor (AR) SARM->AR AR_SARM AR-SARM Complex SARM->AR_SARM HSP Heat Shock Proteins AR->HSP AR_SARM_Nuc AR-SARM Complex AR_SARM->AR_SARM_Nuc Coactivators Coactivators (High Concentration) ARE Androgen Response Element (ARE) Coactivators->ARE AR_SARM_Nuc->Coactivators AR_SARM_Nuc->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: Inferred signaling pathway of this compound in muscle tissue, leading to anabolism.

Signaling Pathway in Prostate Tissue

SARM_Prostate cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM This compound (SARM) AR Androgen Receptor (AR) SARM->AR Competes with DHT AR_SARM AR-SARM Complex SARM->AR_SARM Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase HSP Heat Shock Proteins AR->HSP AR_SARM_Nuc AR-SARM Complex AR_SARM->AR_SARM_Nuc Translocation Corepressors Corepressors (High Concentration) ARE Androgen Response Element (ARE) Corepressors->ARE Inhibition DHT DHT (Potent Androgen) Five_Alpha_Reductase->DHT DHT->AR AR_SARM_Nuc->Corepressors AR_SARM_Nuc->ARE Gene_Transcription Reduced/Blocked Gene Transcription ARE->Gene_Transcription Reduced_Growth Reduced Prostate Growth Gene_Transcription->Reduced_Growth

Caption: Inferred signaling of this compound in prostate tissue, resulting in reduced androgenic effects.

Experimental Workflow: Hershberger Bioassay

Hershberger_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen (10 Days) cluster_analysis Analysis Castration Castration of Peripubertal Male Rats Recovery 7-10 Day Recovery Period Castration->Recovery Vehicle Vehicle Control Positive_Control Positive Control (Testosterone Propionate) Test_Compound Test Compound (this compound) Necropsy Necropsy (24h after last dose) Vehicle->Necropsy Positive_Control->Necropsy Test_Compound->Necropsy Tissue_Weighing Weighing of Androgen- Dependent Tissues Necropsy->Tissue_Weighing Data_Comparison Comparison of Tissue Weights to Controls Tissue_Weighing->Data_Comparison Ratio Calculation of Anabolic/Androgenic Ratio Data_Comparison->Ratio

Caption: Workflow for the Hershberger bioassay to assess anabolic and androgenic activity.

Conclusion

Based on the established pharmacology of the SARM class of compounds, it is inferred that this compound will exhibit a favorable anabolic-to-androgenic ratio. In muscle tissue, this compound is expected to act as a potent agonist of the androgen receptor, promoting anabolic signaling pathways and leading to muscle hypertrophy. Conversely, in prostate tissue, its impact is anticipated to be significantly attenuated. This is due to the lack of conversion to a more potent androgen by 5α-reductase and the differential recruitment of co-repressors over co-activators in the prostate, leading to partial agonistic or even antagonistic activity. Further direct experimental validation of this compound is required to definitively confirm these inferred properties.

References

A Comparative Analysis of Cl-4AS-1 and Leading Non-Steroidal SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the steroidal selective androgen receptor modulator (SARM) Cl-4AS-1 against prominent non-steroidal SARMs, including Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD-140). The analysis is intended to inform research and development by highlighting key differences in mechanism, potency, and tissue selectivity.

Introduction to Androgen Receptor Modulation

Selective Androgen Receptor Modulators are a class of therapeutic compounds that bind to androgen receptors (AR) with high affinity. Unlike traditional anabolic-androgenic steroids (AAS), SARMs are designed to exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while minimizing unwanted androgenic side effects in tissues like the prostate and skin.[1][2] This field encompasses both steroidal and non-steroidal agents, which employ distinct mechanisms to achieve tissue selectivity.

  • Non-Steroidal SARMs : These are structurally diverse molecules that interact with the AR to produce a unique conformational change, leading to the differential recruitment of tissue-specific co-regulator proteins (coactivators or corepressors).[1] This is the primary hypothesis for their tissue-selective anabolic effects.[1]

  • Steroidal SARMs : This class, which includes compounds like this compound, is derived from the classic steroid nucleus. Their selectivity can arise from different mechanisms, including resistance to enzymatic conversion in certain tissues.[3]

This guide will focus on the key distinctions between the steroidal modulator this compound and its non-steroidal counterparts.

Compound Profiles and Mechanisms of Action

This compound: A Steroidal AR Agonist and 5α-Reductase Inhibitor

This compound is a 4-azasteroid derivative that functions as a potent, full agonist of the androgen receptor.[4][5] Uniquely, it also acts as a potent inhibitor of 5α-reductase (types I and II), the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT), in tissues like the prostate.[4][5] This dual mechanism represents a strategy for "combined androgen blockade," aiming to exert anabolic effects via AR activation while simultaneously mitigating androgenic activity in specific tissues by preventing the amplification of the androgen signal.[4]

Cl_4AS_1_Mechanism cluster_Action Mechanism of this compound Cl4AS1 This compound SRD5A SRD5A Cl4AS1->SRD5A INHIBITS AR_inactive AR_inactive Cl4AS1->AR_inactive ACTIVATES (Anabolic Effect)

Figure 1: Dual-action mechanism of this compound.

Non-Steroidal SARMs (Ostarine, Ligandrol, RAD-140)

These compounds were developed to dissociate the anabolic and androgenic effects of traditional steroids.[6] They bind selectively to the AR in muscle and bone, triggering anabolic signaling.[7] Their reduced impact on androgenic tissues like the prostate is a key design feature.[1][7] Among them, RAD-140 is recognized for its high potency, while Ligandrol is also considered highly potent for increasing muscle tissue.[8][9][10] Ostarine is generally considered milder and has been the subject of more extensive clinical investigation for muscle wasting.[7][9]

SARM_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Target Cell (e.g., Muscle) SARM Non-Steroidal SARM AR Androgen Receptor (AR) Complex SARM-AR Complex CoReg Tissue-Specific Co-regulators Transcription Anabolic Gene Transcription Protein Increased Protein Synthesis

Figure 2: General signaling pathway of non-steroidal SARMs.

Comparative Performance Data

The following table summarizes key quantitative metrics for this compound and representative non-steroidal SARMs based on available preclinical data. Direct head-to-head comparisons are limited; therefore, data is compiled from various sources. The anabolic/androgenic ratio is a critical measure of tissue selectivity.

Parameter This compound Ostarine (MK-2866) Ligandrol (LGD-4033) RAD-140 (Testolone)
Compound Class Steroidal (4-Azasteroid)Non-Steroidal (Aryl Propionamide)Non-Steroidal (Quinolinone Derivative)Non-Steroidal (Bicyclic Hydantoin)
AR Binding Affinity (IC₅₀/Kᵢ) IC₅₀ = 12 nM[4][5]Kᵢ ≈ 3.8 nMKᵢ ≈ 1 nMKᵢ ≈ 7 nM
5α-Reductase Inhibition (IC₅₀) Type I: 6 nM[4][5]Type II: 10 nM[4][5]Not an inhibitorNot an inhibitorNot an inhibitor
Anabolic Activity Potent agonist activity[4][5]Demonstrated in clinical trials[9]Potent, faster muscle gain noted in studies[8]High anabolic activity[8][9]
Androgenic Activity (Prostate) Caused significant increase in prostate weight in castrated rats[5]Reduced activity compared to testosteroneReduced activity compared to testosteroneReduced activity compared to testosterone[7]
Anabolic/Androgenic Ratio Lower (less selective) due to full agonist activity in prostate[5]High (more selective)High (more selective)High (more selective)

Note: Binding affinity (Kᵢ) values for non-steroidal SARMs are compiled from various preclinical studies and may vary based on assay conditions. Lower values indicate higher binding affinity.

Experimental Protocols: The Hershberger Bioassay

The Hershberger bioassay is the standard in vivo method for characterizing the androgenic and anabolic activity of compounds.[11][12] It uses a castrated rat model to eliminate the influence of endogenous androgens.[13]

Objective: To determine the anabolic (effect on levator ani muscle) and androgenic (effect on ventral prostate and seminal vesicles) potential of a test compound.

Methodology:

  • Animal Model: Immature, peripubertal male rats are surgically castrated.[13] They are allowed to recover for approximately seven days to ensure endogenous androgen levels are depleted.[13]

  • Grouping: Animals are divided into several groups (n≥6 per group):

    • Vehicle Control (castrated, no treatment)

    • Positive Control (e.g., Testosterone Propionate)

    • Test Compound Groups (at least 2-3 dose levels of the SARM)[14]

  • Dosing: The test compound is administered daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.[11][14]

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[14]

  • Tissue Collection: Five specific androgen-dependent tissues are carefully dissected and weighed:

    • Ventral Prostate (VP)

    • Seminal Vesicles (SV)

    • Levator Ani-Bulbocavernosus (LABC) muscle

    • Cowper's Glands (COW)

    • Glans Penis (GP)[11][13]

  • Data Analysis: The weights of the tissues from the treated groups are statistically compared to the vehicle control group. An increase in the LABC muscle weight indicates anabolic activity, while increases in VP and SV weights indicate androgenic activity. A compound is considered positive if it causes a statistically significant weight increase in at least two of the five designated tissues.[14]

// Nodes Start [label="Start:\nSelect Immature\nMale Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Castration [label="Surgical\nCastration", fillcolor="#FFFFFF", fontcolor="#202124"]; Recovery [label="7-Day\nRecovery Period", fillcolor="#FFFFFF", fontcolor="#202124"]; Grouping [label="Group Allocation\n(Vehicle, TP, SARM Doses)", fillcolor="#FBBC05", fontcolor="#202124"]; Dosing [label="10-Day Daily Dosing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necropsy [label="Necropsy\n(24h after last dose)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissection [label="Dissect & Weigh Tissues:\n- Ventral Prostate\n- Seminal Vesicles\n- Levator Ani Muscle", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Statistical Analysis:\nCompare tissue weights\nto vehicle control", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nDetermine Anabolic/\nAndrogenic Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Castration [color="#5F6368"]; Castration -> Recovery [color="#5F6368"]; Recovery -> Grouping [color="#5F6368"]; Grouping -> Dosing [color="#5F6368"]; Dosing -> Necropsy [color="#5F6368"]; Necropsy -> Dissection [color="#5F6368"]; Dissection -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }

Figure 3: Experimental workflow for the Hershberger bioassay.

Objective Comparison and Conclusion

The primary distinction between this compound and non-steroidal SARMs lies in their structural class and resulting mechanism for achieving tissue selectivity.

  • Mechanism & Selectivity : Non-steroidal SARMs like Ostarine, Ligandrol, and RAD-140 are designed to be selective agonists, primarily activating anabolic pathways in muscle and bone with less stimulation of androgenic tissues.[7][15] In contrast, this compound is a potent, full AR agonist in all tissues, including the prostate.[5] Its "selectivity" is attempted through a secondary mechanism: the inhibition of 5α-reductase, which is intended to prevent the local amplification of androgen signaling in tissues like the prostate.[4] However, preclinical data showing a significant increase in prostate weight suggests this strategy may be less effective at dissociating anabolic from androgenic effects compared to the inherent selectivity of leading non-steroidal SARMs.[5]

  • Performance Profile : While all compounds demonstrate potent anabolic potential, the non-steroidal SARMs appear to offer a superior anabolic/androgenic ratio, which is a primary goal of SARM development. The androgenic liability of this compound, evidenced by its effect on prostate growth in animal models, makes it functionally closer to a traditional anabolic steroid, despite its novel dual-action design.[5]

For researchers in drug development, the choice between these classes depends on the therapeutic goal. The non-steroidal platform offers a more direct path to tissue selectivity, though challenges such as potential liver toxicity and testosterone suppression remain.[8][15] The dual-action steroidal approach of this compound is an innovative strategy for combined androgen blockade, but may not achieve the degree of tissue dissociation seen with leading non-steroidal compounds. Further research and head-to-head comparative studies are necessary to fully elucidate the clinical potential of each approach.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Cl-4AS-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

This document provides essential, step-by-step guidance for the safe and compliant disposal of Cl-4AS-1, a potent 4-azasteroid compound utilized in advanced biomedical research. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance within research facilities. This guide is intended for researchers, scientists, and drug development professionals who handle this and other hazardous chemical compounds.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. In the absence of a specific SDS for this compound, the following general precautions for handling potent, biologically active compounds should be strictly followed.

A. Personal Protective Equipment (PPE):

  • Gloves: Always wear two pairs of nitrile gloves when handling this compound, whether in solid form or in solution.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: When handling the solid compound or preparing solutions, work within a certified chemical fume hood to prevent inhalation.

B. Engineering Controls:

  • All handling and disposal procedures involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a properly functioning eyewash station and safety shower are readily accessible.

II. This compound Disposal Protocol: A Multi-Stage Approach

The recommended disposal procedure for this compound involves a systematic approach to neutralize and dispose of the compound in accordance with general hazardous waste guidelines. This protocol is designed for aqueous solutions containing this compound.

A. Quantitative Data for Disposal Planning

The following table summarizes the key stages and parameters for the disposal of this compound waste.

StageParameterSpecificationPurpose
1. Preparation Personal Protective EquipmentDouble nitrile gloves, safety goggles, lab coatEnsure personnel safety from chemical exposure.
Engineering ControlCertified chemical fume hoodPrevent inhalation of hazardous vapors or aerosols.
2. Chemical Inactivation (Acid Hydrolysis) Reagent1M Hydrochloric Acid (HCl)To degrade the this compound molecule into less active components.
Target pH~3Acidic conditions accelerate the hydrolysis of the azasteroid structure.
Reaction TimeMinimum 12 hoursTo ensure complete degradation of the compound.
3. Neutralization Reagent1M Sodium Hydroxide (B78521) (NaOH)To bring the pH of the solution to a neutral range for safe disposal.
Target pH6.0 - 8.0To comply with standard wastewater discharge regulations.
4. Final Disposal MethodCollection in a designated hazardous waste containerTo be disposed of through the institution's Environmental Health and Safety (EHS) program.

B. Experimental Protocol for Disposal

1. Preparation:

  • Conduct the entire procedure within a certified chemical fume hood.
  • Don all required PPE as specified above.
  • Place a labeled glass waste container containing the aqueous this compound solution on a magnetic stir plate.
  • Add a magnetic stir bar to the solution.

2. Chemical Inactivation (Acid Hydrolysis):

  • While stirring the solution, slowly add 1M hydrochloric acid (HCl).
  • Monitor the pH of the solution using calibrated pH strips or a pH meter.
  • Continue adding HCl until the pH of the solution is approximately 3.
  • Cover the container with a watch glass to prevent splashes, ensuring it is not sealed to avoid pressure buildup.
  • Allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete degradation.

3. Neutralization:

  • After the 12-hour degradation period, slowly add 1M sodium hydroxide (NaOH) to the solution while stirring.
  • Continuously monitor the pH, adding NaOH until the pH is within the neutral range of 6.0 to 8.0.

4. Final Disposal:

  • Transfer the neutralized solution to a designated and clearly labeled hazardous waste container.
  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal according to institutional and local regulations.
  • Under no circumstances should this compound or its treated solutions be disposed of down the drain.

C. Disposal of Contaminated Solids:

  • Any materials such as gloves, paper towels, or pipette tips that come into contact with this compound should be collected in a separate, clearly labeled hazardous waste container for solid waste.

  • This solid waste should also be disposed of through your institution's EHS program, likely via incineration.

III. Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, providing a clear visual guide for laboratory personnel.

Cl_4AS_1_Disposal_Workflow cluster_prep 1. Preparation cluster_inactivation 2. Chemical Inactivation cluster_neutralization 3. Neutralization cluster_disposal 4. Final Disposal prep_start Start: this compound Waste Solution ppe Don Appropriate PPE prep_start->ppe fume_hood Work in Fume Hood ppe->fume_hood add_hcl Slowly Add 1M HCl fume_hood->add_hcl check_ph_acid Monitor pH to ~3 add_hcl->check_ph_acid stir Stir for 12 hours check_ph_acid->stir add_naoh Slowly Add 1M NaOH stir->add_naoh check_ph_neutral Monitor pH to 6.0-8.0 add_naoh->check_ph_neutral transfer_waste Transfer to Hazardous Waste Container check_ph_neutral->transfer_waste contact_ehs Contact EHS for Disposal transfer_waste->contact_ehs end End of Procedure contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling Cl-4AS-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.

This document provides immediate, essential safety and logistical information for the handling of Cl-4AS-1, a potent 4-azasteroid. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must treat this compound as a hazardous compound and apply the precautionary principle.

Hazard Identification and Risk Assessment

This compound is a potent steroidal androgen receptor agonist.[1] Due to its steroidal nature and high potency, it should be handled with extreme care to avoid exposure. Potential routes of exposure include inhalation, dermal contact, and ingestion. All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is the minimum requirement; specific laboratory protocols may necessitate additional protection.

Body Part Protection Specification
Hands Double GlovingNitrile or neoprene gloves. Change outer gloves frequently.
Eyes Safety GogglesChemical splash goggles.
Body Lab CoatDedicated, disposable lab coat.
Respiratory RespiratorAn N95 or higher-rated respirator is recommended, especially when handling powders or creating aerosols.
Face Face ShieldRecommended when there is a risk of splashes or aerosol generation.

Engineering Controls

Proper engineering controls are critical to minimize exposure to this compound.

Control Type Specification
Ventilation Chemical Fume Hood
Containment Glove Box or Isolator

Standard Operating Procedures

Adherence to strict operational protocols is mandatory to ensure safety.

Weighing and Aliquoting
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and aliquoting of solid this compound within the fume hood.

  • Technique: Use a disposable weighing paper or boat. Handle with care to avoid generating dust.

  • Cleaning: After use, decontaminate all surfaces and equipment. Dispose of all consumables as hazardous waste.

Solution Preparation
  • Solvent Handling: Add solvent to the solid this compound slowly to avoid splashing.

  • Mixing: Cap the vial securely before vortexing or sonicating.

  • Storage: Store solutions in clearly labeled, sealed containers in a designated and secure location.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including a respirator.

  • Contain: For liquid spills, use a chemical absorbent kit. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Carefully collect the absorbed material or contaminated paper towels and place them in a sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by a detergent solution.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate isolate Isolate Spill Area evacuate->isolate protect Don Appropriate PPE isolate->protect contain Contain Spill protect->contain clean Clean Spill contain->clean decontaminate Decontaminate Area clean->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report Handling_and_Disposal_Workflow start Start Handling this compound ppe Don PPE start->ppe eng_controls Use Engineering Controls ppe->eng_controls procedure Perform Procedure eng_controls->procedure decon Decontaminate Work Area procedure->decon waste_seg Segregate Waste decon->waste_seg solid_waste Solid Waste waste_seg->solid_waste liquid_waste Liquid Waste waste_seg->liquid_waste sharps Sharps waste_seg->sharps dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose sharps->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.